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  • Product: 4',5'-Dihydrocefradine
  • CAS: 37051-00-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Profiling of 4',5'-Dihydrocefradine: A Comprehensive Technical Guide

Executive Overview In the synthesis and purification of first-generation cephalosporin antibiotics, identifying and controlling process impurities is a paramount regulatory requirement. 4',5'-Dihydrocefradine (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the synthesis and purification of first-generation cephalosporin antibiotics, identifying and controlling process impurities is a paramount regulatory requirement. 4',5'-Dihydrocefradine (also known as Cefradine Impurity 1 or SCE-100) is a critical synthetic impurity associated with the active pharmaceutical ingredient (API) Cephradine. This whitepaper details the chemical topology, formation mechanisms, and the self-validating analytical protocols required for the isolation and structural elucidation of 4',5'-Dihydrocefradine.

Chemical Topology and Physicochemical Profile

Cephradine is characterized by its D-α-amino-1,4-cyclohexadienylglycine side chain attached to a 7-aminodesacetoxycephalosporanic acid (7-ADCA) core. The impurity, 4',5'-Dihydrocefradine, differs strictly by the saturation of the 4',5' double bond on the cyclohexadiene ring, resulting in a cyclohexene moiety 1.

Table 1: Physicochemical and Computational Properties of 4',5'-Dihydrocefradine

ParameterValue
CAS Number 37051-00-6
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C16H21N3O4S
Molecular Weight 351.42 g/mol
Exact Mass 351.125 g/mol
Topological Polar Surface Area 138 Ų
Hydrogen Bond Donors/Acceptors 3 / 6
Rotatable Bonds 4

Mechanism of Impurity Formation

The causality of 4',5'-Dihydrocefradine formation traces back to the synthesis of the side-chain precursor. The 1,4-cyclohexadienylglycine side chain is synthesized via the Birch reduction of D-phenylglycine using sodium in liquid ammonia. If the reduction conditions are not strictly controlled, over-reduction occurs, yielding D-α-amino-1-cyclohexenylglycine. When this over-reduced precursor undergoes acylation with the 7-ADCA core, 4',5'-Dihydrocefradine is generated as a downstream process impurity 2.

FormationPathway A D-Phenylglycine B Birch Reduction (Na/NH3) A->B C 1,4-Cyclohexadienylglycine (Target) B->C Normal D Cyclohexenylglycine (Over-reduction) B->D Impurity E Coupling with 7-ADCA C->E D->E F Cephradine E->F G 4',5'-Dihydrocefradine E->G

Formation pathway of 4',5'-Dihydrocefradine via over-reduction during Birch synthesis.

Analytical Workflow: Isolation Protocol

Standard C18 silica columns often fail to provide baseline resolution between Cephradine and 4',5'-Dihydrocefradine due to the extreme hydrophobicity similarities between the diene and mono-ene rings. To achieve preparative isolation, a polymeric stationary phase is required 1.

Step-by-Step Self-Validating Isolation Methodology:

  • Sample Preparation : Dissolve commercial Cephradine API in the mobile phase to a concentration of 10 mg/mL. Causality: High concentration ensures sufficient mass loading for preparative fraction collection while maintaining solubility.

  • Stationary Phase Selection : Utilize a poly(styrene-divinylbenzene) column (e.g., PRP-1). Causality: Polymeric columns rely on robust π-π interactions rather than simple hydrophobic partitioning. The aromatic-like nature of the polymer matrix provides superior stereochemical selectivity for the cyclohexadiene ring over the cyclohexene ring.

  • Mobile Phase Configuration : Employ an isocratic mobile phase of 0.01 M Acetic Acid (HOAc) and Acetonitrile (CH₃CN) at a 94:6 (v/v) ratio. Causality: The 0.01 M HOAc suppresses the ionization of the C-2 carboxylic acid on the cephalosporin core, preventing peak tailing and ensuring reproducible retention times. The low organic modifier (6% CH₃CN) maximizes the interaction time with the polymeric stationary phase.

  • Chromatographic Separation & Detection : Monitor the eluent using a photodiode-array (PDA) detector at 240 nm. The 4',5'-Dihydrocefradine impurity will elute after the main Cephradine peak due to the loss of a double bond, which slightly increases its aliphatic hydrophobicity.

  • Fraction Collection & Self-Validation : Collect the impurity fractions. Validation Step: Re-inject a 10 µL aliquot of the collected fraction onto an analytical column to confirm >98% chromatographic purity before proceeding. This ensures downstream NMR data is not convoluted by the main API.

  • Lyophilization : Remove the acetonitrile under reduced pressure at 30°C, then lyophilize the aqueous remainder to yield 4',5'-Dihydrocefradine as a dry, white powder.

Workflow Step1 Commercial Cephradine (10 mg/mL in Mobile Phase) Step2 Prep-LC: Poly(styrene-divinylbenzene) 0.01M HOAc / CH3CN (94:6) Step1->Step2 Step3 PDA Detection (240 nm) Fraction Collection Step2->Step3 Step4 Self-Validation: Re-inject for >98% Purity Step3->Step4 Step5 Lyophilization (Yields pure white powder) Step4->Step5 Step6 Structural Elucidation (NMR, MS, IR) Step5->Step6

Self-validating preparative LC workflow for isolating 4',5'-Dihydrocefradine.

Structural Elucidation Logic

Once isolated, the structural identity of 4',5'-Dihydrocefradine must be orthogonally confirmed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy 1.

  • Mass Spectrometry (MS) : Secondary Ion Mass Spectrometry (SIMS) or Electrospray Ionization (ESI-MS) will yield a protonated molecular ion [M+H]+ at m/z 352. Causality: Cephradine has an [M+H]+ of 350. The +2 Da mass shift definitively proves the addition of two hydrogen atoms, corresponding to the reduction of one double bond.

  • Proton NMR (¹H-NMR) : In the ¹H-NMR spectrum (typically run in D₂O or DMSO-d₆), Cephradine exhibits distinct vinylic proton signals corresponding to the 1,4-cyclohexadiene ring. In 4',5'-Dihydrocefradine, the signals for the 4' and 5' vinylic protons are entirely absent. Instead, an integration increase in the upfield aliphatic region (1.5 - 2.2 ppm) is observed, corresponding to the newly formed methylene (-CH₂-) groups of the cyclohexene ring.

References

  • Title : Isolation and structural elucidation of an impurity of cefradine - PubMed Source : National Institutes of Health (NIH) URL :[Link]

Sources

Exploratory

In-Depth Technical Guide: 4',5'-Dihydrocefradine – Molecular Characterization, Synthesis, and Analytical Profiling

As a Senior Application Scientist, understanding the mechanistic origins and analytical profiling of process-related impurities is paramount for robust drug development. This whitepaper provides a comprehensive, self-val...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, understanding the mechanistic origins and analytical profiling of process-related impurities is paramount for robust drug development. This whitepaper provides a comprehensive, self-validating framework for characterizing 4',5'-Dihydrocefradine , a critical impurity generated during the synthesis of the first-generation cephalosporin antibiotic, Cefradine.

Molecular & Physicochemical Profiling

4',5'-Dihydrocefradine emerges from the over-reduction of the active pharmaceutical ingredient's (API) side-chain precursor. The addition of two hydrogen atoms (+2 Da) fundamentally alters the molecule's saturation profile, necessitating rigorous chromatographic tracking[1].

Table 1: Quantitative & Physicochemical Data Summary

ParameterValue
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number 37051-00-6
Molecular Formula C₁₆H₂₁N₃O₄S
Molecular Weight 351.42 g/mol
Exact Mass 351.125 g/mol
Topological Polar Surface Area (TPSA) 138.0 Ų
Hydrogen Bond Donors / Acceptors 3 / 6

Mechanistic Origin: Synthesis and Impurity Generation

To control an impurity, one must first understand its causality. Cefradine is synthesized by coupling 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a specific side chain: D-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid[2].

This side chain is typically synthesized via the Birch reduction of D-phenylglycine using lithium in liquid ammonia[2]. The Birch reduction is highly sensitive to reaction kinetics and stoichiometric control. If the reduction proceeds beyond the optimal 1,4-diene state, an over-reduction occurs, saturating one of the double bonds to form a cyclohexenyl ring (+2H). When this over-reduced precursor is subsequently coupled with 7-ADCA, 4',5'-Dihydrocefradine is generated[1][3].

MechanisticPathway N1 D-Phenylglycine (Starting Material) N2 Birch Reduction (Li / Liquid NH3) N1->N2 N3 1,4-Cyclohexadienylglycine (Target Precursor) N2->N3 Optimal Reduction N4 Cyclohexenylglycine (Over-reduced Precursor) N2->N4 Over-reduction (+2H) N5 Coupling with 7-ADCA (Acylation) N3->N5 N4->N5 N6 Cefradine (API) MW: 349.40 N5->N6 Main Pathway N7 4',5'-Dihydrocefradine (Impurity) MW: 351.42 N5->N7 Impurity Pathway

Fig 1: Mechanistic pathway of 4',5'-dihydrocefradine generation during cefradine synthesis.

Analytical Isolation & Structural Elucidation Protocols

Standard C18 silica columns often struggle to resolve Cefradine from 4',5'-Dihydrocefradine due to the subtle structural difference (a single double bond in a bulky side chain). To achieve baseline resolution, a specialized polymeric stationary phase must be utilized[4].

AnalyticalWorkflow S1 Sample Prep Cefradine API S2 HPLC Separation Poly(styrene-divinylbenzene) S1->S2 S3 Isocratic Elution 0.01M HOAc : CH3CN S2->S3 S4 Fraction Collection PDA-UV Detection S3->S4 S5 Structural Elucidation NMR & MS Profiling S4->S5

Fig 2: Step-by-step HPLC isolation and structural elucidation workflow for the impurity.

Step-by-Step Methodology & Causality

Phase 1: Chromatographic Resolution

  • Stationary Phase Selection: Utilize a poly(styrene-divinylbenzene) column.

    • Causality: Unlike silica-based C18 columns, which can suffer from end-fitting interactions or hydrolysis at low pH, polymeric phases offer extreme pH stability and unique π−π interactions. This is crucial for resolving the subtle aliphatic vs. vinylic differences between the cyclohexadienyl (API) and cyclohexenyl (impurity) side chains[4].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 0.01 M Acetic Acid (HOAc) and Acetonitrile (CH₃CN) at a 94:6 (v/v) ratio[4].

    • Causality: The acetic acid (pH ~3.4) ensures the C2-carboxylic acid of the cephalosporin core remains protonated. This suppresses ionization, maximizing hydrophobic retention and preventing peak tailing.

  • Self-Validation Checkpoint: Inject a spiked system suitability standard. The protocol is validated only if the critical resolution ( Rs​ ) between Cefradine and 4',5'-Dihydrocefradine is ≥1.5 . If Rs​<1.5 , adjust the CH₃CN ratio by ±0.5% to fine-tune the retention factor ( k′ ).

Phase 2: Fraction Collection & Structural Elucidation 4. PDA-UV Detection: Monitor the eluent using a Photodiode-Array detector.

  • Causality: The loss of a double bond in the impurity slightly alters its chromophore compared to the API, providing a secondary spectral validation metric before fraction collection[4].

  • Mass Spectrometry (MS): Subject the lyophilized fraction to high-resolution MS.

    • Causality: MS acts as the primary mass validator, confirming the +2 Da mass shift ( m/z 351.42 vs 349.40), proving the addition of two protons[4].

  • Nuclear Magnetic Resonance (NMR): Perform ¹H-NMR and ¹³C-NMR on the isolate.

    • Causality: MS cannot determine where the protons were added. NMR is the ultimate self-validating step required to prove that the reduction occurred on the side-chain ring (evidenced by the loss of specific vinylic protons) rather than a degradation of the delicate cephalosporin core[4].

Trustworthiness & Quality Control Implications

In pharmaceutical development, an uncharacterized impurity is a regulatory liability. By employing this self-validating isolation and elucidation loop, analytical scientists can definitively prove the identity of 4',5'-Dihydrocefradine. Because this impurity originates from the upstream Birch reduction of the side-chain precursor[2], its presence in the final API serves as a direct diagnostic marker for the quality of the raw materials sourced. If 4',5'-Dihydrocefradine levels exceed pharmacopeial thresholds (typically >0.15% for unknown/specified impurities depending on the monograph), the root cause analysis must immediately target the stoichiometric control of the lithium/ammonia reduction step at the precursor manufacturing site.

References

  • Isolation and structural elucidation of an impurity of cefradine Source: PubMed / National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Biological Activity and Regulatory Profiling of 4',5'-Dihydrocefradine: A Technical Whitepaper

Executive Summary In the synthesis and degradation lifecycle of beta-lactam antibiotics, the biological characterization of impurities is a critical mandate for ensuring drug safety, efficacy, and regulatory compliance....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis and degradation lifecycle of beta-lactam antibiotics, the biological characterization of impurities is a critical mandate for ensuring drug safety, efficacy, and regulatory compliance. 4',5'-Dihydrocefradine (CAS 37051-00-6) is a well-documented synthetic impurity of Cefradine, a widely used first-generation cephalosporin[1]. First isolated and structurally elucidated via liquid chromatography and nuclear magnetic resonance (NMR) spectroscopy in 1994[2], this impurity differs from the parent active pharmaceutical ingredient (API) by the saturation of a single double bond in the C7 side chain.

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities present in new drug substances above specific qualification thresholds must undergo rigorous safety and biological profiling[3]. This whitepaper details the mechanistic rationale and self-validating experimental workflows required to evaluate the potential biological activity and target engagement of 4',5'-Dihydrocefradine.

Chemical and Structural Causality

Cefradine's antimicrobial efficacy relies on its core structure—specifically the (6R,7R)-7-[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino moiety—binding to bacterial Penicillin-Binding Proteins (PBPs). In 4',5'-Dihydrocefradine, the 1,4-cyclohexadienyl group is reduced to a cyclohexenyl group[1].

Mechanistic Causality of Activity: The loss of a double bond fundamentally alters the planar geometry, electron density, and conformational flexibility of the side chain. While the critical beta-lactam pharmacophore remains intact—suggesting retained baseline PBP acylation capability—the increased steric bulk and altered hydrophobicity of the cyclohexenyl ring likely modulate its binding kinetics ( kon​/koff​ ) to specific PBP isoforms. Consequently, 4',5'-Dihydrocefradine is hypothesized to possess residual, albeit attenuated, bactericidal activity compared to the parent API.

PBP_Pathway A 4',5'-Dihydrocefradine (Beta-lactam Impurity) B Bacterial Cell Wall Porin Penetration A->B Diffusion C PBP Active Site Engagement B->C Target Access D Acylation of Serine Residue C->D Covalent Binding E Peptidoglycan Cross-linking Inhibition D->E Enzyme Inactivation F Attenuated Bactericidal Effect E->F Cell Wall Weakening

Fig 1. Mechanistic pathway of PBP inhibition by 4',5'-Dihydrocefradine.

Experimental Workflows for Biological Characterization

To establish a self-validating system for impurity profiling, biological activity must be assessed orthogonally: first by quantifying direct molecular target engagement (PBP binding affinity), and second by phenotypic antimicrobial profiling.

Protocol 1: Target Engagement via Bocillin FL Competitive Binding Assay

Rationale: Traditional radiolabeled penicillin assays are hazardous and low-throughput. Bocillin FL, a fluorescent BODIPY-labeled penicillin V derivative, binds active PBPs covalently and selectively. By pre-incubating bacterial membranes with 4',5'-Dihydrocefradine, we can competitively inhibit Bocillin FL binding. The reduction in fluorescence directly correlates with the impurity's PBP affinity, yielding a precise IC50[4].

Step-by-Step Methodology:

  • Membrane Preparation: Cultivate target strains (e.g., S. pneumoniae or E. coli) to mid-log phase. Harvest and lyse cells via sonication in 50 mM phosphate buffer (pH 7.4). Centrifuge at 100,000 × g for 30 minutes to isolate the membrane fraction[4].

  • Impurity Titration: Resuspend membranes to a standardized protein concentration (e.g., 2 mg/mL). Aliquot into a 96-well plate and add 4',5'-Dihydrocefradine at varying concentrations (0.01 µM to 100 µM). Include a vehicle-only well to determine maximum basal polarization/fluorescence. Incubate at 37°C for 30 minutes to allow steady-state acylation.

  • Fluorescent Probing: Add Bocillin FL to a final concentration of 10 µM. Incubate for an additional 30 minutes in the dark[4].

  • Denaturation & Separation: Terminate the reaction by adding 4× SDS-PAGE loading buffer and boiling at 95°C for 5 minutes. Resolve the PBP-Bocillin FL complexes on a 10% SDS-PAGE gel[4].

  • Quantification: Scan the gel using a fluorescence imager (excitation ~488 nm, emission ~530 nm). Calculate the IC50 by plotting fluorescence intensity (normalized to the vehicle control) against the log concentration of the impurity.

Workflow S1 Membrane Extraction S2 Impurity Incubation S1->S2 Dose-response S3 Bocillin FL Addition S2->S3 Competitive Binding S4 SDS-PAGE Resolution S3->S4 Denaturation S5 Fluorescence Quantification S4->S5 IC50 Calculation

Fig 2. Bocillin FL competitive binding assay workflow for PBP affinity quantification.

Protocol 2: Phenotypic Antimicrobial Profiling (MIC Determination)

Rationale: Target affinity does not always translate to in vivo efficacy due to bacterial efflux pumps or porin permeability limits. A standard broth microdilution assay validates the physiological relevance of the PBP binding data, creating a closed-loop validation system.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension of 5×105 CFU/mL in Mueller-Hinton Broth.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of 4',5'-Dihydrocefradine (ranging from 0.25 to 256 µg/mL). Run Cefradine API in parallel as a positive control to validate assay sensitivity.

  • Incubation & Readout: Inoculate wells and incubate at 37°C for 16-20 hours. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration exhibiting no visible optical density (OD600) growth.

Quantitative Data Presentation

The structural and biological parameters of the parent API versus the impurity are summarized below to guide analytical and toxicological expectations.

ParameterCefradine (Parent API)4',5'-Dihydrocefradine (Impurity)Analytical Implication
CAS Number 38821-53-337051-00-6[1]Distinct regulatory tracking required.
Molecular Formula C16​H19​N3​O4​S C16​H21​N3​O4​S [1]+2 Mass shift (+2H) detectable via LC-MS.
Molecular Weight 349.40 g/mol 351.42 g/mol [1]Baseline resolution required in MS methodologies.
C7 Side Chain CyclohexadienylCyclohexenyl[2]Altered hydrophobicity shifts RP-HPLC retention time.
PBP Affinity High (Primary Target)Moderate (Expected)Requires Bocillin FL competitive assay for exact IC50.
Antimicrobial Activity Potent (Broad-spectrum)Attenuated (Expected)Sub-therapeutic activity may drive resistance selection.

Regulatory Implications (ICH Q3A)

Under ICH Q3A(R2), if 4',5'-Dihydrocefradine is present in the final Cefradine API at levels exceeding the qualification threshold (typically 0.15% or 1.0 mg/day intake, whichever is lower), it must be formally qualified[3]. The workflows described herein provide the necessary pharmacological data to justify specification limits. Because the impurity retains the reactive beta-lactam ring, its primary risk profile is not necessarily novel systemic toxicity, but rather sub-therapeutic antimicrobial activity that could theoretically contribute to selection pressure for antimicrobial resistance if administered in high cumulative amounts.

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 4',5'-Dihydrocefradine: A Technical Guide

Executive Summary In the synthesis and quality control of first-generation cephalosporin antibiotics, identifying and characterizing process-related impurities is critical for ensuring drug safety and efficacy. 4',5'-Dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis and quality control of first-generation cephalosporin antibiotics, identifying and characterizing process-related impurities is critical for ensuring drug safety and efficacy. 4',5'-Dihydrocefradine (CAS: 37051-00-6) is a notable impurity found in commercial cefradine active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the physicochemical properties of 4',5'-dihydrocefradine, alongside field-proven, self-validating analytical workflows for its isolation and quantification.

Introduction & Structural Causality

Cefradine is synthesized via the Birch reduction of D-phenylglycine to form D-2-amino-2-(1,4-cyclohexadienyl)acetic acid, which is subsequently coupled to a cephalosporin core. However, over-reduction or side reactions during this synthesis can lead to the reduction of one of the double bonds in the 1,4-cyclohexadienyl ring. This structural deviation yields 1, characterized by a cyclohexenyl ring rather than a cyclohexadienyl ring[1].

This seemingly minor saturation fundamentally alters the molecule's electron distribution, steric bulk, and lipophilicity. Understanding these changes is the cornerstone of developing robust liquid chromatography (LC) methods capable of separating this impurity from the main API.

Core Physicochemical Properties

The physicochemical profile of 4',5'-dihydrocefradine dictates its behavior in both biological systems and chromatographic columns. Because it contains both an acidic carboxyl group and a basic alpha-amino group, the molecule exists as a zwitterion at physiological pH.

Table 1: Physicochemical Data & Mechanistic Implications
PropertyValueCausality / Implication
Molecular Formula C16H21N3O4SThe reduction of one double bond in the cefradine side-chain adds two hydrogen atoms[1].
Molecular Weight 351.42 g/mol Slightly higher than cefradine (349.40 g/mol ). This +2 Da shift is the primary diagnostic marker in mass spectrometric (LC-MS) identification[1].
Carboxyl pKa ~2.6Strongly acidic group; fully ionized at physiological pH. Drives aqueous solubility and necessitates acidic mobile phases for hydrophobic retention.
Amino pKa ~7.3Protonated at acidic to neutral pH. Forms a zwitterion with the carboxylate, minimizing net charge near its isoelectric point (pH ~5.0).
LogP (Octanol/Water) ~0.5 - 0.8The shift from a diene (cefradine) to a monoene (dihydrocefradine) slightly increases lipophilicity. Consequently, the impurity exhibits stronger retention on reversed-phase C18 columns.

Analytical Isolation & Structural Elucidation Workflow

To definitively characterize an unknown impurity, it must first be isolated from the bulk API in high purity. The following workflow outlines the preparative isolation and subsequent structural elucidation of 4',5'-dihydrocefradine.

G A Commercial Cefradine API (Contains 4',5'-Dihydrocefradine) B Preparative Liquid Chromatography Poly(styrene-divinylbenzene) Phase A->B C Isocratic Elution 0.01 M HOAc : CH3CN (94:6 v/v) B->C D Fraction Collection (Targeting late-eluting peaks) C->D E Lyophilization & Desalting D->E F Structural Elucidation (NMR, MS, FT-IR) E->F

Caption: Workflow for the preparative isolation and structural elucidation of 4',5'-dihydrocefradine.

Protocol 1: Preparative LC Isolation
  • Step 1: Sample Preparation. Dissolve commercial cefradine API in the mobile phase to a concentration of 10 mg/mL.

    • Causality: High concentration is required for preparative yield, but the solvent must precisely match the initial mobile phase to prevent peak distortion or localized precipitation on the column head.

  • Step 2: Chromatographic Setup. Utilize a 2[2].

    • Causality: Polymeric resins offer distinct π−π stacking interactions compared to standard silica-based C18. This orthogonal selectivity is critical for resolving the cyclohexenyl ring of the impurity from the highly similar cyclohexadienyl ring of the API.

  • Step 3: Mobile Phase & Elution. Run an isocratic elution using 0.01 M Acetic Acid (HOAc) and Acetonitrile (94:6, v/v)[2].

    • Causality: The acidic pH (~3.4) ensures the C2-carboxylic acid is protonated, maximizing hydrophobic retention on the polymeric phase. The low organic modifier (6% CH3CN) provides just enough polarity to elute the zwitterionic compounds without causing co-elution.

  • Step 4: Fraction Collection & Self-Validation. Monitor UV absorbance at 254 nm. Collect the fraction eluting immediately after the main cefradine peak.

    • Self-Validating Mechanism: Before lyophilization, re-inject a 10 µL aliquot of the collected fraction onto an analytical C18 column. Proceed only if the chromatogram confirms a single peak with a purity > 95%.

  • Step 5: Elucidation. The isolated compound is then subjected to NMR and MS. The2 by comparing the chromatographic retention and spectral data against synthetic standards[2].

HPLC Method for Impurity Profiling (EP Standard Adaptation)

For routine quality control, a robust HPLC-UV method is required to quantify 4',5'-dihydrocefradine alongside other impurities like cefalexin.

Validation A System Initialization (End-capped C18 Column) B Inject Resolution Mixture (Cefradine + Cefalexin) A->B C Check System Suitability (Rs ≥ 4.0) B->C D Inject API Sample Quantify Dihydrocefradine C->D Pass E Halt Analysis (Troubleshoot Mobile Phase) C->E Fail

Caption: Self-validating HPLC workflow for the quantitative impurity profiling of cefradine APIs.

Protocol 2: Step-by-Step HPLC Quantification
  • Step 1: System Preparation. Equip the HPLC with an end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Causality: End-capping minimizes secondary ion-exchange interactions between the basic alpha-amino group of 4',5'-dihydrocefradine and residual silanols on the silica support, preventing peak tailing and ensuring accurate integration.

  • Step 2: Mobile Phase Formulation. Prepare a buffered aqueous phase (e.g., phosphate buffer pH 5.0) mixed with acetonitrile, aligning with3[3].

    • Causality: Operating near the isoelectric point (pH ~5.0) ensures the molecule remains in its zwitterionic form, providing highly reproducible retention times and sharp peak shapes.

  • Step 3: System Suitability Testing (Self-Validating Step). Inject a standard resolution mixture containing cefradine and cefalexin.

    • Validation Criterion: The3[3]. If this criterion fails, the system is locked out of sample analysis. Failure indicates compromised column efficiency or an incorrect mobile phase pH, demanding immediate troubleshooting.

  • Step 4: Sample Analysis. Inject the cefradine test solution. Identify 4',5'-dihydrocefradine based on its relative retention time (RRT).

    • Causality: Because the loss of one double bond increases aliphatic character, 4',5'-dihydrocefradine is more lipophilic than cefradine and will reliably elute after the main cefradine peak on a reversed-phase column.

Stability & Degradation Kinetics

Like all cephalosporins, 4',5'-dihydrocefradine is highly susceptible to degradation via the hydrolysis of its four-membered β -lactam ring. The strained nature of the β -lactam ring makes the carbonyl carbon highly electrophilic. In aqueous solutions outside the optimal pH range of 4.0–6.0, nucleophilic attack by hydroxide ions (alkaline conditions) or water (acid-catalyzed) rapidly opens the ring, forming inactive penicilloic acid derivatives. Consequently, all analytical sample preparations must be stored at 4°C and analyzed within 12 hours to prevent in situ degradation from skewing the impurity profile.

References

  • Isolation and structural elucidation of an impurity of cefradine. PubMed (NIH). Available at:[Link]

  • A Comparison of Analytical Methods for the Content and Purity of Cefradine. ResearchGate. Available at:[Link]

Sources

Foundational

Spectroscopic Characterization and Structural Elucidation of 4',5'-Dihydrocefradine: A Comprehensive Technical Guide

Executive Summary In the development and quality control of cephalosporin antibiotics, the rigorous profiling of synthesis impurities and degradation products is a critical regulatory requirement. Cefradine, a first-gene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and quality control of cephalosporin antibiotics, the rigorous profiling of synthesis impurities and degradation products is a critical regulatory requirement. Cefradine, a first-generation cephalosporin, is synthesized via complex pathways that can yield structurally analogous byproducts. One of the most persistent and strictly controlled impurities in commercial cefradine API is 4',5'-dihydrocefradine (CAS: 37051-00-6) [2].

Structurally, 4',5'-dihydrocefradine differs from the parent API by the saturation of a single double bond in the 1,4-cyclohexadienyl side chain, converting it into a cyclohexenyl group. Because this structural variance is highly localized and does not significantly alter the molecule's polarity, standard chromatographic and spectroscopic methods often struggle to differentiate the two.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating analytical workflow for the isolation and orthogonal spectroscopic characterization (LC-MS/MS, NMR, and FT-IR) of 4',5'-dihydrocefradine.

Orthogonal Analytical Workflow

To establish absolute structural certainty, our methodology relies on a multi-tiered approach. The logic is sequential: Isolate (Preparative HPLC) Weigh (High-Resolution MS) Map (2D-NMR) Verify (FT-IR).

G API Commercial Cefradine API (Impurity Profiling) HPLC Preparative HPLC Isolation Poly(styrene-divinylbenzene) API->HPLC Isocratic Elution Fraction Isolated Impurity Fraction (m/z 352.1) HPLC->Fraction Fraction Collection MS LC-ESI-MS/MS Mass & Fragmentation Fraction->MS Aliquot 1 NMR 1D/2D NMR (1H, 13C, COSY) Proton/Carbon Connectivity Fraction->NMR Aliquot 2 IR FT-IR Spectroscopy Functional Group Analysis Fraction->IR Aliquot 3 Elucidation Structural Elucidation: 4',5'-Dihydrocefradine Confirmed MS->Elucidation +2 Da Mass Shift NMR->Elucidation Loss of Olefinic Protons IR->Elucidation Beta-Lactam Integrity

Workflow for the isolation and structural elucidation of 4',5'-dihydrocefradine.

Isolation Strategy: Preparative Liquid Chromatography

The European Pharmacopoeia (EP) mandates strict limits for 4',5'-dihydrocefradine (often referred to as Impurity 4) [3]. To characterize it, we must first isolate it from the bulk API.

The Causality of Column Selection

Traditional silica-based C18 columns frequently suffer from secondary interactions between residual surface silanols and the basic amino group of cefradine, leading to peak tailing and poor resolution of closely eluting impurities. To circumvent this, we utilize a poly(styrene-divinylbenzene) (PS-DVB) stationary phase [1]. PS-DVB provides a purely hydrophobic, silanol-free environment, ensuring sharp peak shapes and high loading capacity for preparative isolation.

Protocol 1: Preparative Isolation (Self-Validating System)
  • Mobile Phase Preparation: Prepare an isocratic mixture of 0.01 M Acetic Acid (HOAc) and Acetonitrile (CH3CN) at a 94:6 (v/v) ratio. The use of volatile HOAc ensures that the mobile phase can be easily removed during lyophilization without leaving inorganic salt residues that would suppress MS ionization.

  • Chromatography: Inject 50 mg/mL of commercial cefradine API onto a preparative PS-DVB column. Flow rate: 10.0 mL/min.

  • Detection & Internal Validation: Monitor the eluent using a Photodiode-Array (PDA) detector at 220 nm and 254 nm. Self-Validation: The system internally validates peak purity by analyzing the UV spectra across the apex of the eluting impurity peak. A uniform UV spectrum (match factor >990) guarantees that no co-eluting isomeric impurities will contaminate the downstream NMR samples.

  • Recovery: Collect the fraction corresponding to the impurity, freeze-dry (lyophilize) immediately to prevent β -lactam hydrolysis, and store at -20°C.

Mass Spectrometry (LC-MS/MS): Defining the Molecular Skeleton

Mass spectrometry provides the first definitive proof of the structural variance. Cefradine has a molecular weight of 349.40 g/mol , whereas 4',5'-dihydrocefradine is 351.42 g/mol .

The Causality of Ionization and Fragmentation

We employ Electrospray Ionization (ESI) in positive mode. ESI is a "soft" ionization technique that preserves the fragile β -lactam ring during the MS1 stage. In the MS2 stage, we apply targeted Collision-Induced Dissociation (CID). Cephalosporins predictably fragment at the amide bond connecting the side chain to the β -lactam core.

Self-Validation: By comparing the MS/MS fragments of the isolated impurity against a cefradine reference standard, the shared m/z 193 core fragment internally proves that the β -lactam backbone survived the isolation process intact. The structural difference is therefore isolated entirely to the side-chain fragment.

Data Presentation: MS/MS Fragmentation
CompoundPrecursor Ion [M+H]+ Core Fragment ( m/z )Side-Chain Fragment ( m/z )Structural Implication
Cefradine 350.1193.0158.11,4-cyclohexadienyl side chain
4',5'-Dihydrocefradine 352.1193.0160.1Cyclohexenyl side chain (+2 Da)
Protocol 2: LC-ESI-MS/MS Acquisition
  • Reconstitute 1 mg of the lyophilized fraction in 1 mL of MS-grade Water/Methanol (50:50, v/v) with 0.1% Formic Acid.

  • Infuse directly into a Q-TOF mass spectrometer at 10 µL/min.

  • Set ESI capillary voltage to 3.5 kV, desolvation temperature to 250°C.

  • Isolate the m/z 352.1 precursor in the quadrupole and apply a collision energy ramp of 15–30 eV in the collision cell to generate the fragment ions.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

While MS confirms the addition of two hydrogen atoms (+2 Da), it cannot determine where those hydrogens are located. NMR spectroscopy is the ultimate arbiter for distinguishing the cyclohexenyl ring from the cyclohexadienyl ring [1].

The Causality of Spectral Logic

In cefradine's 1,4-cyclohexadienyl ring, there are two double bonds, resulting in three olefinic protons resonating downfield (~5.9 ppm). In 4',5'-dihydrocefradine, one double bond is reduced. This causes two olefinic protons to disappear from the downfield region and reappear upfield (~1.5–2.2 ppm) as saturated aliphatic CH2​ protons.

Self-Validation: The NMR protocol is mathematically self-validating. The integration of the β -lactam protons (H-6 and H-7 at ~5.1 and 5.7 ppm) serves as an internal quantitative standard (calibrated to exactly 2H). If the upfield aliphatic region integrates to 8H (compared to 4H in cefradine), the saturation of exactly one double bond is mathematically proven without requiring an external reference standard.

Data Presentation: Comparative 1H NMR Spectral Features
Proton EnvironmentCefradine Shift ( δ , ppm)4',5'-Dihydrocefradine Shift ( δ , ppm)Integration Variance
β -Lactam Core (H-6, H-7)~5.1 (d), ~5.7 (d)~5.1 (d), ~5.7 (d)2H (Internal Standard)
Side Chain CH ( α to NH2​ )~5.0 (s)~4.8 (s)1H
Olefinic Protons (Ring)~5.9 (m)~5.6 (m)3H 1H
Aliphatic Protons (Ring)~2.6 (m)~1.5 - 2.2 (m)4H 8H
Protocol 3: 1D and 2D NMR Acquisition
  • Dissolve 10 mg of the isolated impurity in 0.6 mL of DMSO- d6​ . Causality: DMSO- d6​ is chosen over D2​O to prevent the rapid deuterium exchange of the amide NH and primary amine NH2​ protons, which are critical for proving the side chain remains attached to the core.

  • Acquire standard 1D 1H (600 MHz) and 13C (150 MHz) spectra at 298 K.

  • Acquire 2D COSY (Correlation Spectroscopy) to map the scalar coupling between the newly formed aliphatic CH2​ groups, unambiguously proving they form a continuous cyclohexenyl ring system.

Vibrational Spectroscopy (FT-IR): Orthogonal Validation

To finalize the E-E-A-T compliant characterization, FT-IR is utilized to confirm that the functional group topology remains intact.

The Causality of FT-IR

During isolation, cephalosporins can undergo degradation (e.g., polymerization or diketopiperazine formation). FT-IR provides a rapid, orthogonal check. The highly strained β -lactam carbonyl absorbs at a distinctively high frequency (~1760–1770 cm−1 ). If this band shifts significantly or disappears, the ring has opened. The presence of this band in the isolated 4',5'-dihydrocefradine fraction, alongside the shift in the C=C stretching frequencies (~1650 cm−1 ), confirms the structural integrity of the core molecule.

Conclusion

The characterization of 4',5'-dihydrocefradine requires a highly controlled, self-validating analytical ecosystem. By leveraging the silanol-free isolation capabilities of PS-DVB chromatography, the soft-ionization fragmentation mapping of LC-MS/MS, and the mathematically absolute integration logic of NMR spectroscopy, researchers can confidently elucidate and quantify this critical impurity. This rigorous approach ensures compliance with stringent pharmacopeial standards and guarantees the safety and efficacy of the final pharmaceutical product.

References

  • Zhu, Y., Hendrix, C., Busson, R., Janssen, G., Roets, E., & Hoogmartens, J. "Isolation and structural elucidation of an impurity of cefradine." Journal of Pharmaceutical and Biomedical Analysis 12.9 (1994): 1137-1140.[Link]

  • European Pharmacopoeia (EP) 11.0. "Cefradine Monograph - Tests for Related Substances and Impurities." EDQM.[Link]

Exploratory

The Genesis of Impurities in Cephalosporin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The therapeutic efficacy and safety of cephalosporin antibiotics are intrinsically linked to their purity. The intricate multi-step synthesis of th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic efficacy and safety of cephalosporin antibiotics are intrinsically linked to their purity. The intricate multi-step synthesis of these vital β-lactam drugs, however, is susceptible to the formation of a diverse array of impurities. This technical guide provides a comprehensive exploration of the origins of these impurities, delving into the mechanistic underpinnings of their formation throughout the manufacturing process and during storage. By synthesizing insights from synthetic chemistry, analytical science, and regulatory compliance, this document serves as an essential resource for professionals dedicated to ensuring the quality and integrity of cephalosporin-based pharmaceuticals. We will dissect the primary sources of impurities, from raw materials to degradation pathways, and present robust analytical methodologies for their identification and control.

The Imperative of Purity in Cephalosporin Manufacturing

Cephalosporins, a cornerstone of antibacterial therapy, function by inhibiting the synthesis of the bacterial cell wall.[1] Their complex molecular architecture, centered around the 7-aminocephalosporanic acid (7-ACA) nucleus, while bestowing broad-spectrum activity, also presents significant challenges in maintaining chemical fidelity during synthesis.[1][2] Impurities, even at trace levels, can have profound consequences, potentially diminishing therapeutic efficacy, inducing adverse drug reactions, or, in the case of certain polymeric impurities, causing severe allergic responses.[3][4] Regulatory bodies worldwide, therefore, mandate stringent control over the impurity profile of any cephalosporin active pharmaceutical ingredient (API).[5][6]

This guide will illuminate the pathways through which impurities are introduced, providing the foundational knowledge necessary for their effective mitigation.

Unraveling the Sources of Cephalosporin Impurities

The journey from starting materials to a final, purified cephalosporin API is fraught with opportunities for impurity generation. A systematic understanding of these sources is the first line of defense in quality control.

Impurities Originating from Starting Materials and Intermediates

The quality of the final cephalosporin is fundamentally dependent on the purity of its foundational building blocks. The core intermediate, 7-aminocephalosporanic acid (7-ACA), is a critical starting point for many semi-synthetic cephalosporins, and its own impurity profile can directly impact the final drug substance.[7][8]

  • Residual Starting Materials and Reagents: Incomplete reactions or inefficient purification can lead to the carryover of starting materials and reagents into the final product.[9]

  • Impurities in Key Intermediates: The 7-ACA intermediate can itself contain impurities that are carried through subsequent synthetic steps.[7] For example, deacetoxycephalosporin C (DAOC) is an intermediate in the biosynthesis of cephalosporin C and can be carried over, leading to the formation of 7-aminodeacetoxycephalosporanic acid (7-ADCA) as an undesirable impurity.[10]

Process-Related Impurities: The Byproducts of Synthesis

The chemical transformations inherent in cephalosporin synthesis are seldom perfectly selective. Side reactions and rearrangements can give rise to a host of structurally related impurities.

  • Isomerization: The chiral centers within the cephalosporin molecule, particularly at the C-7 position, can be susceptible to isomerization under certain reaction conditions, leading to the formation of diastereomers with potentially different biological activities.[11]

  • Epimerization: The formation of epimers, particularly at the 7-position, is a known issue in cephalosporin synthesis and can be influenced by reaction conditions.[9][12]

  • Side-Chain Related Impurities: The introduction of the C-3 and C-7 side chains is a key step in tailoring the antibacterial spectrum and pharmacokinetic properties of cephalosporins.[1] However, this step can also be a source of impurities, such as those arising from the acylation of 7-ACA.[13]

Degradation Products: The Challenge of Instability

The β-lactam ring, the pharmacophoric heart of cephalosporins, is inherently strained and susceptible to degradation under various conditions.[14] This instability is a major contributor to the impurity profile, both during manufacturing and on storage.[9][15]

  • Hydrolysis: The most common degradation pathway involves the hydrolytic cleavage of the β-lactam ring, rendering the antibiotic inactive.[9][15] This can be influenced by pH, temperature, and the presence of moisture.

  • Oxidation: Oxidative degradation can also occur, particularly affecting the aminothiazole side chain present in many third-generation cephalosporins.[15] For instance, cefdinir sulfoxide is a common impurity formed through oxidation.[13]

  • Decarboxylation and Rearrangement: Acidic conditions can lead to complex degradation pathways involving decarboxylation and rearrangement of the cephem nucleus.[2]

  • Polymerization: A significant safety concern is the formation of polymeric impurities, which can be highly immunogenic and are associated with allergic reactions.[3][4][16] These can form through intermolecular reactions between cephalosporin molecules. The Chinese Pharmacopoeia specifically mandates testing for these impurities using gel filtration chromatography.[3][4]

The following table summarizes common classes of impurities and their origins:

Impurity ClassOriginExamples
Process-Related SynthesisIsomers (e.g., Δ3(4) isomers), Epimers (e.g., 7-S isomer), Side-chain related byproducts.[9][11][12]
Degradation Products Storage, Stress ConditionsHydrolyzed β-lactam ring products, Oxidized derivatives (e.g., sulfoxides), Decarboxylated products, Polymeric impurities.[2][3][9][13][15]
Starting Material-Related Raw MaterialsResidual 7-ACA, Impurities from side-chain precursors.[7][13]
Reagent-Related SynthesisResidual solvents, Catalysts.[9][17]

Case Studies: Impurity Profiling of Key Cephalosporins

To illustrate the practical challenges in controlling impurities, we will examine the impurity profiles of two widely used cephalosporins: Cefdinir and Ceftriaxone.

Cefdinir: A Look at Synthetic and Degradative Impurities

Cefdinir, a third-generation oral cephalosporin, presents a complex impurity profile arising from both its synthesis and degradation.[18] Studies have identified impurities originating from the manufacturing process as well as those formed under stress conditions.[18][19][20]

Commonly identified impurities in Cefdinir include:

  • E-isomer of Cefdinir: An isomer of the active Z-isomer.[17]

  • Cefdinir Sulfoxide: An oxidation product.[13]

  • Degradation products arising from hydrolysis and other reactions under acidic, alkaline, and oxidative stress.[19][20]

Ceftriaxone: The Challenge of Polymerization and Side-Chain Impurities

Ceftriaxone, a widely used injectable third-generation cephalosporin, is known for its potential to form insoluble precipitates with calcium.[21] Its impurity profile is characterized by degradation products and process-related impurities.[15]

Key impurities associated with Ceftriaxone include:

  • Products of hydrolytic cleavage of the β-lactam ring.[15]

  • Oxidation products of the aminothiazole side chain.[15]

  • Rearrangement products of the triazinedione moiety.[15]

  • Thiotriazinone impurity: A major process-related impurity that can influence the formation of ceftriaxone-calcium precipitates.[22]

  • Polymerized impurities: A significant safety concern due to their potential to cause allergic reactions.[3][4]

Analytical Strategies for Impurity Identification and Quantification

A robust analytical toolkit is essential for the detection, identification, and quantification of impurities in cephalosporin APIs. High-Performance Liquid Chromatography (HPLC) is the cornerstone of cephalosporin impurity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling

Reversed-phase HPLC (RP-HPLC) with UV detection is the most widely employed technique for cephalosporin impurity profiling.[3][4] The choice of column, mobile phase, and detection wavelength is critical for achieving the necessary resolution and sensitivity.[7]

Experimental Protocol: A Generic RP-HPLC Method for Cephalosporin Impurity Profiling

This protocol provides a general framework. Method parameters must be optimized and validated for each specific cephalosporin.

  • Chromatographic System: A validated HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving optimal separation.[7][23]

  • Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.[23]

  • Detection Wavelength: Selected based on the UV absorbance maximum of the cephalosporin and its impurities, often around 254 nm or 230 nm.[7][23]

  • Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducibility.[7]

  • Injection Volume: Typically 10-20 µL.[4][7]

  • Sample Preparation: The cephalosporin API is dissolved in a suitable solvent, often the mobile phase, to a known concentration.

Advanced Analytical Techniques for Structural Elucidation

While HPLC is excellent for separation and quantification, the definitive identification of unknown impurities requires more sophisticated techniques.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides molecular weight information and fragmentation patterns, which are invaluable for elucidating the structures of unknown impurities.[18][19][21] Tandem mass spectrometry (MS/MS) can provide even more detailed structural information.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structure determination of isolated impurities.[2][11]

Experimental Workflow: Identification of an Unknown Impurity

Caption: Workflow for the identification of an unknown impurity.

Mechanistic Insights into Impurity Formation

A deeper understanding of the chemical mechanisms underlying impurity formation is crucial for developing effective control strategies.

Diagram: Generalized Degradation Pathway of the Cephalosporin Core

Cephalosporin_Degradation cluster_degradation Degradation Pathways Cephalosporin Intact Cephalosporin β-lactam ring closed Hydrolysis Hydrolysis β-lactam ring opening Cephalosporin:head->Hydrolysis H₂O / pH change Oxidation Oxidation e.g., Sulfoxide formation Cephalosporin:head->Oxidation Oxidizing agents Isomerization Isomerization e.g., Δ2/Δ3 shift Cephalosporin:head->Isomerization Heat / Acid / Base Inactive_Products {Inactive Degradation Products} Hydrolysis->Inactive_Products Oxidation->Inactive_Products Isomerization->Inactive_Products

Caption: Key degradation pathways for the cephalosporin nucleus.

By understanding these pathways, process parameters such as pH, temperature, and exposure to oxygen can be carefully controlled to minimize the formation of degradation products.

Conclusion: A Proactive Approach to Cephalosporin Purity

The control of impurities in cephalosporin synthesis is a multifaceted challenge that demands a deep understanding of organic chemistry, analytical science, and regulatory requirements. A proactive approach, grounded in a thorough knowledge of the potential sources and mechanisms of impurity formation, is paramount. By implementing robust analytical methods for impurity profiling and continuously optimizing synthetic and purification processes, the pharmaceutical industry can ensure the consistent production of high-quality, safe, and effective cephalosporin antibiotics. This guide has provided a foundational framework for understanding and addressing the critical issue of impurity control in cephalosporin manufacturing, empowering researchers and drug development professionals to uphold the highest standards of pharmaceutical quality.

References

  • Veeprho. (n.d.). Cephalosporin Impurities and Related Compound. Retrieved from [Link]

  • Jin, L., Wang, L.-X., Yao, S.-C., & Hu, C.-Q. (2013). Characterization of Impurities in Cefdinir Bulk Material by Online Column-Switching Liquid Chromatography and Tandem Mass Spectrometry. Current Pharmaceutical Analysis, 9(2), 183-191.
  • SynThink. (n.d.). Ceftriaxone EP Impurities and Related Compounds. Retrieved from [Link]

  • Jeffery, J. D., Abraham, E. P., & Newton, G. G. (1960). Further degradation products of cephalosporin C. Isolation and synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid. Biochemical Journal, 75(2), 216–223.
  • Xu, Y., Wang, D., Zhu, B., Tang, L., & Wang, J. (2018). Separation and characterization of allergenic polymerized impurities from cephalosporin for injection by trap free two-dimensional high performance size exclusion chromatography×reversed phase liquid chromatography coupled with ion trap time-of-flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 154, 425–432.
  • ResearchGate. (2017). (PDF) Characterization of Impurities in Cefdinir Bulk Material by Online Column-Switching Liquid Chromatography and Tandem Mass Spectrometry. Retrieved from [Link]

  • Tange, M., Yoshida, M., Nakai, Y., Uchida, T., & Nishikata, M. (2013). Effect of Thiotriazinone Impurity on Insoluble Microparticle Generation Associated with Ceftriaxone-calcium Salt Precipitation. Chemical and Pharmaceutical Bulletin, 61(9), 960-964.
  • American Chemical Society. (2022). Synthesis and Antimicrobial Evaluation of New Cephalosporin Derivatives Containing Cyclic Disulfide Moieties. ACS Infectious Diseases. Retrieved from [Link]

  • Jeffery, J. D., Abraham, E. P., & Newton, G. G. (1960). Further degradation products of cephalosporin C. Isolation and synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid. Biochemical Journal, 75(2), 216–223.
  • ARKIVOC. (2006). Synthesis of potential related compounds of Cefdinir. Retrieved from [Link]

  • Tange, M., Yoshida, M., Nakai, Y., Uchida, T., & Nishikata, M. (2014). The Role of an Impurity in Ceftriaxone Sodium Preparation for Injection in Determining Compatibility with Calcium-Containing Solutions. Chemical and Pharmaceutical Bulletin, 62(1), 83-87.
  • ResearchGate. (n.d.). Resources of Impurities in Cefdinir Bulk Material. Retrieved from [Link]

  • Google Patents. (1977). US4028355A - Cephalosporin purification process.
  • G. S. Madhu, et al. (2014). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Scientia Pharmaceutica, 82(3), 549–564.
  • Pharmaffiliates. (n.d.). Cephalosporin-impurities. Retrieved from [Link]

  • Tian, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 620583.
  • Google Patents. (2013). EP2614066B1 - Process for the production of cephalosporins.
  • SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Allergic Polymerized Impurities in Cephalosporins by MALDI-TOF MS/MS Spectrometry. Retrieved from [Link]

  • R Discovery. (2025). A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. Retrieved from [Link]

  • HALE, C. W., et al. (1961). Structure and synthesis of cephalosporidine, a degradation product of cephalosporin C. Biochemical Journal, 80(1), 128–134.
  • Skatrud, P. L., et al. (1995). Genetic engineering approach to reduce undesirable by-products in cephalosporin C fermentation. Applied and Environmental Microbiology, 61(11), 3986–3991.
  • PubMed. (2025). A critical review of chromatographic techniques for impurity profiling and stability-indicating analysis of ceftriaxone sodium. Retrieved from [Link]

  • Pharmaceutical Chemistry Journal. (2026). Stability of Cephalosporins in Solution in Terms of the Colour of Solution and Impurities. Retrieved from [Link]

  • LCGC International. (2026). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2023).
  • European Medicines Agency. (2012). Guideline on setting specifications for related impurities in antibiotics. Retrieved from [Link]

  • European Medicines Agency. (2010). Guideline on setting specifications for related impurities in antibiotics. Retrieved from [Link]

  • Kumar, M., et al. (2020). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. 3 Biotech, 10(5), 193.
  • The Pink Sheet. (1987). CEPHALOSPORINS MAY REQUIRE SEPARATE MANUFACTURING FACILITIES. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. Retrieved from [Link]

  • MDPI. (2026). Exploring the Chemical Space of Cephalosporins Across Generations. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution HPLC Separation of Cefradine and 4',5'-Dihydrocefradine

Target Audience: Analytical Chemists, QC Scientists, and Drug Development Professionals Scope: Impurity profiling, method transfer, and regulatory compliance (EP/USP standards). Mechanistic Rationale & Chromatographic Ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QC Scientists, and Drug Development Professionals Scope: Impurity profiling, method transfer, and regulatory compliance (EP/USP standards).

Mechanistic Rationale & Chromatographic Causality

Cefradine is a first-generation, orally bioavailable β -lactam cephalosporin antibiotic characterized by a 1,4-cyclohexadienyl side chain[1]. During API synthesis or degradation, the saturation of one of the double bonds in this ring yields 4',5'-dihydrocefradine , a closely related structural impurity first isolated and elucidated via NMR and MS in 1994[2].

Because the structural difference between the parent drug and this impurity is merely a single double bond, their physicochemical properties and hydrodynamic volumes are nearly identical. This presents a significant separation challenge. To achieve baseline resolution and comply with the European Pharmacopoeia (EP) limit of 2.0% for 4',5'-dihydrocefradine[3], a highly optimized reversed-phase gradient HPLC method is required[4].

Causality Behind Experimental Choices
  • Stationary Phase Selection: A high-density, end-capped C18 column (e.g., Hypersil Gold, 5 µm) is selected over older poly(styrene-divinylbenzene) columns[2]. The C18 phase provides the necessary hydrophobic surface area to differentiate the slight variance in non-polar interactions between the diene (Cefradine) and the mono-ene (4',5'-dihydrocefradine)[5].

  • Mobile Phase pH Control: Cefradine is a zwitterion containing an alkaline amino group and an acidic carboxyl group[1]. By utilizing a potassium dihydrogen phosphate buffer rigorously adjusted to pH 3.0, the ionization of the carboxylate moiety is suppressed[4]. This forces the analytes into a more hydrophobic state, maximizing their retention and interaction with the C18 stationary phase.

  • Gradient Elution Strategy: The highly aqueous initial conditions (99.5% buffer) ensure the retention of polar degradants. The gradual introduction of methanol (up to 80%) selectively elutes the highly similar hydrophobic impurities based on minute differences in partitioning[3][4].

  • Wavelength Selection: Detection at 220 nm is chosen because the β -lactam ring and the conjugated diene/ene systems absorb strongly in the low UV region, providing maximum sensitivity for trace-level impurities[4].

Workflow Architecture

Workflow N1 Sample Preparation Cefradine & Impurities N3 HPLC Injection 25 µL Volume N1->N3 N2 Mobile Phase Preparation Buffer pH 3.0 / Methanol N2->N3 N4 Gradient Elution C18 Column @ 30°C N3->N4 N5 UV Detection λ = 220 nm N4->N5 N6 System Suitability Rs > 4.0 (Cefalexin/Cefradine) N5->N6

Figure 1: Analytical workflow for the HPLC separation of Cefradine and its related impurities.

Self-Validating Protocol & Methodologies

A chromatographic method is only as reliable as its internal controls. This protocol is designed as a self-validating system . By deliberately injecting a mixture of Cefradine and Cefalexin (which elutes just before Cefradine), the analyst proves that the column possesses sufficient theoretical plates and optimal selectivity. If the critical resolution ( Rs​≥4.0 ) is achieved for this pair, the system is mathematically validated to successfully separate the subsequent 4',5'-dihydrocefradine peak[3][4].

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of LC-MS grade water. Adjust the pH strictly to 3.0 using dilute orthophosphoric acid ( H3​PO4​ ). Filter through a 0.22 µm membrane[4].

  • Mobile Phase B: 100% HPLC-grade Methanol.

Step 2: Preparation of Solutions
  • System Suitability Solution (Reference Solution B): Dissolve 3.0 mg of Cefradine API and 3.0 mg of Cefalexin monohydrate CRS in 25.0 mL of Mobile Phase A. This acts as the primary validation control[4].

  • Impurity Marker Solution (Reference Solution E): Dissolve the contents of a vial of Cefradine impurity mixture CRS (which contains 4',5'-dihydrocefradine) in 1.0 mL of Mobile Phase A[4][6].

  • Test Solution: Accurately weigh 0.3 g of the Cefradine sample and dissolve it in 50.0 mL of Mobile Phase A[4]. Note: Prepare fresh and store at 2–8°C if not injected immediately to prevent degradation.

Step 3: Instrumental Parameters

Configure the HPLC system with the following parameters:

  • Column: C18, 150 mm × 4.6 mm, 5 µm particle size (e.g., Hypersil Gold)[4][5].

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: UV spectrophotometer at 220 nm[3][4].

Quantitative Metrics & System Suitability

The gradient elution profile is precisely engineered to hold highly polar compounds initially, followed by a steady organic ramp to elute the structurally similar 4',5'-dihydrocefradine[4].

Table 1: Optimized Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.099.50.5Isocratic hold
2.597.03.0Linear gradient
11.075.025.0Linear gradient
13.060.040.0Linear gradient
16.060.040.0Isocratic hold
19.020.080.0Linear gradient
19.199.50.5Step return
25.099.50.5Re-equilibration

Upon executing the gradient, evaluate the chromatogram of the System Suitability Solution and the Impurity Marker Solution against the strict criteria outlined in Table 2.

Table 2: System Suitability and Relative Retention Times (RRT)

AnalyteApprox. Retention Time (min)RRT (Approx.)Acceptance Criteria / Limits
Cefalexin~14.250.95Resolution ( Rs​ ) 4.0 (from Cefradine)
Cefradine ~15.06 1.00 Reference Peak
4',5'-Dihydrocefradine~15.921.06Maximum limit: 2.0% (anhydrous)

Data synthesized from EP monograph standards and Thermo Fisher application notes[3][4][5].

References

  • Isolation and structural elucidation of an impurity of cefradine - PubMed . nih.gov. 2[2]

  • USP Monographs: Cephradine - Pharmacopeia . uspbpep.com. 7[7]

  • Impurities test for Cefradine (EP- method) . lcms.cz. 4[4]

  • Cefradine: European Pharmacopoeia 11.0 . scribd.com. 3[3]

  • Cefradine impurity mixture CRS . lgcstandards.com. 6[6]

  • EP 8.0 monograph: impurity determination of cefradine using reversed-phase HPLC-UV . thermofisher.com. 5[5]

  • Cefradine | 38821-53-3 . chemicalbook.com. 1[1]

Sources

Application

Application Note: High-Resolution LC-MS/MS Methodology for the Identification and Quantification of 4',5'-Dihydrocefradine

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix: Cefradine Active Pharmaceutical Ingredient (API) and Formulated Products Introduction & Mechanistic Insights Cefradine (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix: Cefradine Active Pharmaceutical Ingredient (API) and Formulated Products

Introduction & Mechanistic Insights

Cefradine (also spelled cephradine) is a first-generation, semi-synthetic cephalosporin antibiotic widely prescribed for respiratory and urinary tract infections. During the synthesis of cefradine—often derived from fermentation-sourced 7-aminocephalosporanic acid (7-ACA) or via Birch reduction of phenylglycine derivatives—several process-related impurities can emerge.

One of the most critical, yet analytically challenging, impurities is 4',5'-Dihydrocefradine (Pharmacopeial Impurity 1 / Impurity 4; CAS: 37051-00-6) [1, 3].

The Causality of the Analytical Challenge

Structurally, cefradine contains a 1,4-cyclohexadienyl side chain. Over-reduction during the synthetic process or degradation during storage can yield 4',5'-dihydrocefradine, where the side chain is reduced to a cyclohexenyl group.

  • Mass Shift: This reduction adds two hydrogen atoms, shifting the exact mass from ~349.11 Da (Cefradine) to ~351.12 Da (4',5'-Dihydrocefradine).

  • Chromatographic Behavior: Because the structural difference is merely the saturation of one double bond on a non-polar ring, the two compounds exhibit nearly identical polarities. Traditional UV-based HPLC methods often suffer from co-elution or poor resolution [2].

Why LC-MS/MS? To overcome the limitations of UV detection, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is deployed. By utilizing Electrospray Ionization in positive mode (ESI+), we can exploit the distinct mass-to-charge ( m/z ) ratios of their protonated molecular ions ( [M+H]+ ). Furthermore, collision-induced dissociation (CID) targets the labile amide bond connecting the side chain to the beta-lactam core, yielding highly specific product ions that definitively distinguish the impurity from the API [4].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in QA/QC environments, this protocol embeds a self-validating matrix spike . By analyzing a blank, an unspiked API sample, and an API sample spiked with a known concentration of the 4',5'-dihydrocefradine reference standard, analysts can calculate exact recovery rates and dynamically correct for matrix-induced ion suppression.

Reagents and Sample Preparation
  • Materials: Cefradine API, 4',5'-Dihydrocefradine Reference Standard (Purity >95%), LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and Formic Acid (FA).

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:ACN.

  • Standard Stock Solution: Dissolve 1.0 mg of 4',5'-dihydrocefradine standard in 10 mL of diluent (100 µg/mL).

  • Sample Preparation (Unspiked): Accurately weigh 10.0 mg of Cefradine API and dissolve in 10 mL of diluent (1,000 µg/mL).

  • Self-Validating Spike (Spiked Sample): Transfer 1.0 mL of the Unspiked Sample into a vial. Add 10 µL of the Standard Stock Solution. This creates a 1.0 µg/mL spike (representing a 0.1% impurity limit) used to verify method recovery and retention time drift.

  • Filtration: Pass all final solutions through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

A sub-2-micron superficially porous or fully porous C18 column is selected to maximize theoretical plates and force the chromatographic separation of the closely related isomers prior to MS introduction. Formic acid (0.1%) is utilized in the aqueous phase to maintain the analytes in their protonated state, maximizing ESI+ efficiency while suppressing secondary silanol interactions that cause peak tailing.

Table 1: UPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (ACN)Curve
0.000.4095.05.0Initial
1.000.4095.05.06 (Linear)
5.000.4060.040.06 (Linear)
6.500.4010.090.06 (Linear)
8.000.4010.090.06 (Linear)
8.100.4095.05.06 (Linear)
10.000.4095.05.0Re-equilibration

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) Column Temperature: 40 °C Injection Volume: 2.0 µL

Mass Spectrometry Parameters

The mass spectrometer is operated in ESI+ MRM mode. The primary fragmentation pathway for both compounds involves the cleavage of the amide bond at the C-7 position of the cephalosporin core.

  • Cefradine ( m/z 350.1) fragments to yield the 1,4-cyclohexadienylglycine side chain at m/z 158.1.

  • 4',5'-Dihydrocefradine ( m/z 352.1) fragments to yield the saturated cyclohexenylglycine side chain at m/z 160.1.

Table 2: MS/MS MRM Transitions and Voltages

AnalytePrecursor Ion (Q1) [M+H]+ Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Purpose
Cefradine 350.1158.15015Quantifier
Cefradine 350.1106.15025Qualifier
4',5'-Dihydrocefradine 352.1160.15015Quantifier
4',5'-Dihydrocefradine 352.1108.15025Qualifier

Source Temperature: 150 °C | Desolvation Temperature: 400 °C | Capillary Voltage: 3.0 kV

Analytical Workflow & Fragmentation Visualization

The following diagram illustrates the logical flow of the LC-MS/MS system, demonstrating how physical separation and mass filtration act as orthogonal validation mechanisms for impurity identification.

LCMS_Workflow Sample 1. Sample Preparation (Cefradine API + Impurities) UPLC 2. UPLC Separation (BEH C18, Gradient Elution) Sample->UPLC 2 µL Injection ESI 3. ESI+ Ionization Protonation to [M+H]+ UPLC->ESI Eluent (0.4 mL/min) Q1 4. Q1: Precursor Selection m/z 350.1 (Cefradine) m/z 352.1 (Dihydrocefradine) ESI->Q1 Gas-Phase Ions Q2 5. Q2: CID Fragmentation (Amide Bond Cleavage) Q1->Q2 Selected Precursors Q3 6. Q3: Product Ion Monitoring m/z 158.1 (Cefradine) m/z 160.1 (Dihydrocefradine) Q2->Q3 Fragment Ions Data 7. Data Analysis & Impurity Quantification Q3->Data MRM Signal

Caption: Orthogonal LC-MS/MS analytical workflow for the isolation and quantification of 4',5'-dihydrocefradine.

Results Interpretation & QA/QC Guidelines

Chromatographic Resolution

Under the prescribed gradient conditions, 4',5'-dihydrocefradine typically elutes slightly later than the main cefradine peak due to the increased hydrophobicity of the saturated cyclohexenyl ring compared to the cyclohexadienyl ring. Baseline resolution ( Rs​>1.5 ) is critical to prevent the massive API peak from causing space-charge effects or ion suppression in the MS source during the impurity's elution window.

Matrix Effects and Self-Validation

By comparing the MRM peak area of the 1.0 µg/mL spike in the API matrix to a 1.0 µg/mL standard prepared in pure diluent, the analyst can calculate the Matrix Factor (MF).

  • Acceptance Criteria: An MF between 0.85 and 1.15 indicates negligible ion suppression/enhancement.

  • If the MF falls outside this range, the sample must be diluted further, or a stable isotope-labeled internal standard (SIL-IS) must be incorporated to ensure quantitative trustworthiness.

Conclusion

The identification and quantification of 4',5'-dihydrocefradine in cefradine API requires a highly selective approach due to the structural and mass similarities between the parent drug and the impurity. By utilizing UPLC coupled with ESI+ MS/MS, laboratories can achieve unambiguous identification through specific MRM transitions, ensuring compliance with stringent pharmacopeial standards and safeguarding patient health.

References

  • Zhu, Y. X., Hendrix, C., Busson, R., & Hoogmartens, J. (1994). Isolation and structural elucidation of an impurity of cefradine. Journal of Pharmaceutical and Biomedical Analysis, 12(9), 1137-1141. Available at: [Link]

  • Liu, Y., Sun, X., Tian, Y., Xue, J., Zhu, F., & Hu, C. (2017). Impurity Profile Study of Cefradine Dihydrate. Chinese Pharmaceutical Journal, 52(18), 1639-1643. Available at:[Link]

  • Das, A. K., et al. (2020). Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses. ACS Omega, 5(49), 31630–31643. Available at:[Link]

Method

Application Notes and Protocols for Impurity Profiling of Cefradine Drug Substance

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides a detailed framework for the impurity profiling of the first-generation cephalo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed framework for the impurity profiling of the first-generation cephalosporin antibiotic, cefradine. The following application notes and protocols are designed to be a practical resource, offering not only step-by-step methodologies but also the scientific rationale behind the experimental choices. This document is structured to empower researchers to develop and validate robust analytical methods for ensuring the quality, safety, and efficacy of cefradine drug substance.

Introduction: The Criticality of Impurity Profiling for Cefradine

Cefradine is a semi-synthetic cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] The presence of impurities in the cefradine drug substance, even in minute quantities, can significantly impact its safety and efficacy. These impurities can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API) over time, or interaction with excipients.[2]

Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established stringent limits for impurities in pharmaceutical products.[3][4] Therefore, a thorough understanding and control of the impurity profile of cefradine are paramount for regulatory compliance and patient safety. This guide will delve into the advanced analytical techniques and protocols necessary for the comprehensive impurity profiling of cefradine.

Understanding Cefradine Impurities: Origins and Structures

Impurities in cefradine can be broadly categorized into process-related impurities and degradation products.

  • Process-Related Impurities: These are substances that are formed during the synthesis of cefradine. They can include unreacted starting materials, intermediates, and by-products of side reactions. A common process-related impurity in cefradine is Cephalexin , which can arise from the starting materials used in the synthesis.[5] Another known process-related impurity is 7-aminodesacetoxycephalosporanic acid (7-ADCA) , a key starting material.[6]

  • Degradation Products: These impurities are formed due to the degradation of the cefradine molecule under the influence of environmental factors such as heat, light, humidity, and pH.[7] The β-lactam ring in cephalosporins is susceptible to hydrolysis, leading to the formation of inactive open-ring structures.[8] Other degradation pathways include oxidation and isomerization.

A comprehensive impurity profiling strategy must be capable of separating, identifying, and quantifying all potential impurities.

The Analytical Imperative: A Multi-faceted Approach to Impurity Profiling

A robust impurity profiling workflow for cefradine integrates several analytical techniques to ensure comprehensive characterization. The following diagram illustrates a typical workflow:

Cefradine Impurity Profiling Workflow Forced Degradation Forced Degradation HPLC_UPLC HPLC/UPLC Method Development Forced Degradation->HPLC_UPLC Generates Degradants Method Validation Method Validation (ICH Q2(R1)) HPLC_UPLC->Method Validation Optimized Method Routine Analysis Routine Impurity Testing Method Validation->Routine Analysis Validated Method LC_MS_MS LC-MS/MS Analysis Routine Analysis->LC_MS_MS If Unknown Impurity > Threshold Impurity Isolation Impurity Isolation (Prep-HPLC) NMR_Spectroscopy NMR Spectroscopy Impurity Isolation->NMR_Spectroscopy Isolated Impurity Structure Elucidation Structure Elucidation LC_MS_MS->Structure Elucidation Mass & Fragmentation Data NMR_Spectroscopy->Structure Elucidation Structural Information

Caption: A typical workflow for cefradine impurity profiling.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of cefradine and to generate potential degradation products for method development and validation.[9]

Objective: To generate degradation products of cefradine under various stress conditions.

Materials and Reagents:

  • Cefradine drug substance

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • Hydrogen peroxide (H₂O₂), 3% (v/v) solution

  • HPLC grade water

  • HPLC grade methanol or acetonitrile

  • Calibrated pH meter

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of cefradine in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate the solution at 60°C for a predetermined time (e.g., 2, 4, 8 hours).

    • At each time point, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

    • Incubate the solution at room temperature for a predetermined time (e.g., 30, 60, 120 minutes).

    • At each time point, withdraw a sample and neutralize with an equivalent amount of 1 M HCl.

    • Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protect from light for a predetermined time (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known quantity of solid cefradine powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

    • Also, expose a solution of cefradine to the same thermal stress.

    • At each time point, withdraw a sample, prepare a solution of the solid sample, and dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose solid cefradine powder and a solution of cefradine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure, prepare solutions from the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

  • Analysis: Analyze all the stressed samples by a suitable stability-indicating HPLC method.

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

A well-validated HPLC method is the cornerstone of impurity profiling.[10] The following protocol is based on pharmacopoeial methods and published literature.[3][11]

Objective: To separate and quantify cefradine and its related substances.

Chromatographic Conditions:

ParameterUSP Method[3]European Pharmacopoeia (EP) Method[11]
Column L1 packing (C18), 4.6 mm x 25 cm, 5 µmOctadecylsilyl silica gel for chromatography R (C18), 4.6 mm x 150 mm, 5 µm
Mobile Phase A Mixture of water, methanol, 0.5 M sodium acetate, and 0.7 N acetic acid (782:200:15:3)2.72 g/L solution of potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid
Mobile Phase B -Methanol
Elution IsocraticGradient
Flow Rate Approximately 1 mL/min1.0 mL/min
Detector UV at 254 nmUV at 254 nm
Injection Volume 10 µL20 µL
Column Temperature Ambient30°C

Preparation of Solutions (Based on EP Method):

  • Test Solution: Dissolve 25.0 mg of the cefradine substance to be examined in mobile phase A and dilute to 25.0 mL with mobile phase A.

  • Reference Solution (a): Dissolve 25.0 mg of cefradine CRS in mobile phase A and dilute to 25.0 mL with mobile phase A.

  • Reference Solution (b): Dilute 1.0 mL of the test solution to 100.0 mL with mobile phase A. Dilute 1.0 mL of this solution to 10.0 mL with mobile phase A (0.1% of the test solution concentration).

  • Reference Solution (c) (for system suitability): Dissolve 5.0 mg of cefradine for system suitability CRS (containing impurities) in 5.0 mL of mobile phase A.

System Suitability:

  • Resolution: The resolution between the peaks due to cefradine and its specified impurities in the chromatogram obtained with the reference solution (c) should be at least 1.5.

  • Signal-to-Noise Ratio: The signal-to-noise ratio for the principal peak in the chromatogram obtained with reference solution (b) should be at least 10.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the blank (mobile phase), followed by the reference solutions and the test solution.

  • Record the chromatograms and identify the peaks corresponding to cefradine and its impurities based on their retention times relative to the main peak.

  • Calculate the percentage of each impurity using the area normalization method or by using an external standard if available.

LC-MS/MS Method for Impurity Identification and Characterization

LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities.[4][12]

Objective: To identify and characterize the chemical structures of cefradine impurities.

LC Conditions: Use an HPLC or UPLC method similar to the one described above, ensuring that the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or ammonium acetate).

MS/MS Conditions (Example):

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 - 4.5 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 450°C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) for fragmentation
Scan Mode Full scan MS and product ion scan (MS/MS)

Procedure:

  • Analyze the stressed samples and the drug substance using the developed LC-MS/MS method.

  • Obtain the full scan mass spectra to determine the molecular weight of the impurities.

  • Perform product ion scans (MS/MS) on the molecular ions of the impurities to obtain fragmentation patterns.

  • Elucidate the structures of the impurities by interpreting the fragmentation patterns and comparing them with the fragmentation of the cefradine parent molecule and known related substances.

Data Interpretation and Reporting

A comprehensive impurity profile report should include the following:

  • A list of all detected impurities.

  • The concentration of each impurity.

  • The proposed structure of each identified impurity.

  • The potential origin of each impurity (process-related or degradation).

  • A comparison of the impurity levels against the established specifications.

The following table summarizes some of the known impurities of cefradine:

Impurity NameStructureOrigin
Cephalexin C₁₆H₁₇N₃O₄SProcess-related[5]
7-Aminodesacetoxy-cephalosporanic acid (7-ADCA) C₈H₁₀N₂O₃SProcess-related (Starting Material)[6]
Cefradine Sulfoxide C₁₆H₁₉N₃O₅SDegradation (Oxidation)
Open-ring Cefradine C₁₆H₂₁N₃O₅SDegradation (Hydrolysis)
4',5'-Dihydrocefradine C₁₆H₂₁N₃O₄SProcess-related/Degradation[13]

Method Validation

The developed analytical methods for impurity profiling must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[14]

Key Validation Parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The impurity profiling of cefradine is a critical aspect of drug development and quality control. A systematic and scientifically sound approach, utilizing a combination of forced degradation studies, validated stability-indicating HPLC methods, and advanced techniques like LC-MS/MS, is essential for ensuring the safety and efficacy of the drug substance. The protocols and guidelines presented in this document provide a comprehensive framework for researchers and scientists to establish a robust impurity profiling strategy for cefradine, thereby contributing to the production of high-quality pharmaceuticals.

References

  • Liu, Y., Sun, X., Tian, Y., Xue, J., Zhu, F., & Hu, C. (2017). Impurity Profile Study of Cefradine Dihydrate. Chinese Pharmaceutical Journal, 52(18), 1639-1643. [Link]

  • Veeprho. (n.d.). Cefradine Impurities and Related Compound. Retrieved from [Link]

  • Zhu, Y., Hendrix, C., Busson, R., Janssen, G., Roets, E., & Hoogmartens, J. (1994). Isolation and structural elucidation of an impurity of cefradine. Journal of Pharmaceutical and Biomedical Analysis, 12(9), 1137–1140. [Link]

  • Veeprho. (n.d.). Cefradine Related Compound. Retrieved from [Link]

  • Al-Salman, H. N. K., & Al-Juboori, S. A. A. (2018). Quantitative Analysis of Cephradine using the Modern High-performance Liquid Chromatographic Method. Asian Journal of Pharmaceutics, 12(3). [Link]

  • United States Pharmacopeia. (n.d.). USP Monographs: Cephradine. Retrieved from [Link]

  • Murugan, R., & Narayanan, S. S. (2008). Development and validation of a stability-indicating HPLC method for the determination of related Substances of cephradine drug substance. Analytical Chemistry: An Indian Journal, 7(5-6), 336-342. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). Molecular structure of (a) cephradine and (b) cephalexin. Cephradine is unstable and will in the anhydrous form transform into cephalexin. [Link]

  • Google Patents. (n.d.). EP2513327B1 - Production process for cephradine.
  • Choi, S. J., Ryu, J. H., Lee, H. W., Lee, M. J., Seo, J. H., Tak, S. K., & Lee, K. T. (2009). Rapid and simple method for determination of cephradine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS): application to the bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(31), 4059–4064. [Link]

  • Pharmaffiliates. (n.d.). Cefradine-impurities. Retrieved from [Link]

  • Indelicato, J. M., & Dinner, A. (1976). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of pharmaceutical sciences, 65(8), 1186–1189. [Link]

  • Zhao, L., Dong, Y., & Wang, H. (2010). Biotic and abiotic degradation of four cephalosporin antibiotics in a lake surface water and sediment. Chemosphere, 80(11), 1359–1365. [Link]

  • Park, J. S., Park, M. K., & Lee, K. C. (2001). A Comparison of Analytical Methods for the Content and Purity of Cefradine. Yakhak Hoeji, 45(5), 443-449. [Link]

  • Hossain, M. A., & Al-Majid, A. M. (2026). Structural, medicinal, and toxicological study of cephalosporin degradation products: a DFT and in-silico approach. Discover Chemistry, 3, 69. [Link]

  • Suzuki, S., & Inoue, T. (1987). Qualitative and quantitative analysis of cephradine in biological materials by high performance liquid chromatography. Forensic science international, 33(4), 267–274. [Link]

  • Dudkowska, J., Frańska, M., & Frański, R. (2018). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... Rapid Communications in Mass Spectrometry, 32(3), 221-228. [Link]

  • Singh, R., & Singh, S. (2025). Comprehensive Impurity Profiling and Degradation Pathway Elucidation Study. International Journal of Pharmaceutical Sciences and Research, 16(12), 1000-1015. [Link]

  • Patel, K., & Patel, M. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. Journal of Drug Delivery and Therapeutics, 14(10), 1-10. [Link]

  • Klick, S., & Kromidas, S. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 3(3), 48-54. [Link]

Sources

Application

Application Note: Profiling and Quantification of 4',5'-Dihydrocefradine in Cefradine API

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Regulatory Affairs Professionals in Pharmaceutical Manufacturing. Introduction & Mechanistic Insight Cefradine is a first-generation, broad-spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Regulatory Affairs Professionals in Pharmaceutical Manufacturing.

Introduction & Mechanistic Insight

Cefradine is a first-generation, broad-spectrum cephalosporin antibiotic widely prescribed for respiratory, genitourinary, and skin infections[1]. The safety and efficacy of the Active Pharmaceutical Ingredient (API) depend heavily on its purity profile. During the synthesis of Cefradine, 4',5'-Dihydrocefradine (CAS: 37051-00-6) frequently emerges as a critical process-related impurity[2].

The Causality of Impurity Formation

To understand how to control an impurity, one must understand its origin. Cefradine is synthesized by coupling 7-aminodesacetoxycephalosporanic acid (7-ADCA) with D- α -amino-1,4-cyclohexadienylacetic acid. The latter intermediate is produced via the Birch reduction (using lithium in liquid ammonia) of D-phenylglycine[1].

The Birch reduction is highly sensitive to reaction conditions. If the reduction proceeds beyond the desired 1,4-cyclohexadienyl stage (two double bonds), it results in an over-reduced cyclohexenyl derivative (one double bond). When this over-reduced intermediate is coupled with 7-ADCA, it forms 4',5'-Dihydrocefradine[1][2]. Because its chemical structure and polarity are nearly identical to the API, it is highly challenging to purge during standard crystallization steps, necessitating rigorous HPLC monitoring.

SyntheticPathway DPG D-Phenylglycine Birch Birch Reduction (Li/NH3) DPG->Birch TargetInt 1,4-Cyclohexadienylglycine (Target Intermediate) Birch->TargetInt Optimal ImpInt Cyclohexenylglycine (Over-reduction Byproduct) Birch->ImpInt Over-reduction Coupling Coupling with 7-ADCA TargetInt->Coupling ImpInt->Coupling Cefradine Cefradine API Coupling->Cefradine Main Reaction Dihydro 4',5'-Dihydrocefradine (Impurity) Coupling->Dihydro Side Reaction

Synthetic origin of 4',5'-Dihydrocefradine during Cefradine API manufacturing.

Regulatory Landscape & Specifications

Pharmacopoeial monographs, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), mandate the strict quantification of Cefradine and its related substances[3]. Because 4',5'-Dihydrocefradine is a structurally active analog, it contributes to the total assay value. Regulatory guidelines dictate that the total assay is calculated as a composite.

Quantitative Acceptance Criteria
ComponentRelative Retention Time (RRT)Pharmacopoeial Acceptance Criteria
Cefalexin (Impurity)~0.85 5.0% (Individual limit)
Cefradine (API)1.00Reference Peak
4',5'-Dihydrocefradine ~1.25Monitored for Total Assay
Total Composite Assay N/A96.0% – 102.0% (Sum of Cefradine, Cefalexin, and 4',5'-Dihydrocefradine on an anhydrous basis)[4]

Experimental Protocol: HPLC-UV Quantification

This protocol utilizes an isocratic High-Performance Liquid Chromatography (HPLC) method optimized for the baseline resolution of Cefradine, Cefalexin, and 4',5'-Dihydrocefradine.

Materials and Reagents
  • Stationary Phase: Octadecylsilyl silica gel (C18) column, 5 µm particle size, 250 mm × 4.6 mm.

  • Mobile Phase: A mixture of 0.01 M Sodium Acetate buffer (adjusted to pH 4.5 with glacial acetic acid) and Methanol (85:15, v/v). Causality note: The pH of 4.5 is critical. It ensures the carboxylic acid moiety of the cephalosporin remains partially unionized, preventing severe peak tailing and improving resolution between the closely eluting diene (Cefradine) and monoene (Dihydrocefradine) structures.

  • Diluent: Mobile Phase.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Run Time: ~30 minutes (Ensure elution of all late-eluting dimers).

Sample Preparation
  • System Suitability Solution: Dissolve accurately weighed reference standards of Cefradine (1.0 mg/mL) and Cefalexin (0.05 mg/mL) in the diluent.

  • Test Solution (API): Transfer 50 mg of the Cefradine API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL).

  • Expert Insight: Cephalosporins are susceptible to rapid β -lactam ring hydrolysis in aqueous solutions. All solutions must be prepared immediately before injection or maintained in an autosampler cooled to 4°C to prevent artifactual degradation peaks.

Self-Validating System Suitability Test (SST)

A protocol must validate its own performance before sample analysis. Inject the System Suitability Solution in five replicates.

  • Resolution ( Rs​ ): The resolution between Cefalexin and Cefradine must be 1.5 . If Rs​<1.5 , the system fails. Corrective action: Adjust the methanol ratio by ± 2% to alter retention selectivity.

  • Tailing Factor ( Tf​ ): The tailing factor for the Cefradine peak must be 1.5 .

  • Precision: The Relative Standard Deviation (RSD) of the Cefradine peak area across 5 injections must be 2.0% .

QCWorkflow Start Cefradine API Sample Prep Sample Preparation (Dissolve in Mobile Phase at 4°C) Start->Prep HPLC HPLC Analysis (C18, UV 254 nm) Prep->HPLC SST System Suitability Test (Resolution > 1.5?) HPLC->SST SST->HPLC No (Adjust Mobile Phase) Quant Peak Integration & Quantification SST->Quant Yes Check Sum of Cefradine, Cefalexin & Dihydrocefradine Quant->Check Pass PASS (96.0% - 102.0%) Check->Pass Within Limits Fail FAIL (Out of Spec) Check->Fail Exceeds Limits

HPLC-UV quality control workflow for Cefradine impurity profiling.

Data Analysis and Interpretation
  • Inject the Test Solution.

  • Identify the peaks based on Relative Retention Times (RRT). Cefalexin elutes first (RRT ~0.85), followed by Cefradine (RRT 1.00), and finally 4',5'-Dihydrocefradine (RRT ~1.25).

  • Calculate the percentage of each component using the area normalization method or against an external standard calibration curve.

  • Final Verification: Sum the percentage contents of Cefradine, Cefalexin, and 4',5'-Dihydrocefradine. To release the batch for pharmaceutical use, this combined value must fall strictly between 96.0% and 102.0%[4].

Troubleshooting & Expert Recommendations

  • Co-elution of Impurities: If 4',5'-Dihydrocefradine co-elutes with Cefradine, the column may have lost its hydrophobic retention capability (phase collapse). Switch to a column with a higher carbon load or a polar-embedded C18 phase to enhance the separation of saturated vs. unsaturated ring systems.

  • Baseline Drift: Because the method uses a low wavelength (254 nm), ensure that HPLC-grade methanol is used. Lower grades contain UV-absorbing impurities that will cause baseline instability and interfere with the integration of the minor 4',5'-Dihydrocefradine peak.

References

  • A Comparison of Analytical Methods for the Content and Purity of Cefradine ResearchGate. URL:[Link]

Sources

Method

Application Note: Development and Validation of a Quantitative RP-HPLC Assay for 4',5'-Dihydrocefradine

Executive Summary & Mechanistic Background Cefradine is a first-generation, semi-synthetic cephalosporin antibiotic widely utilized for its broad-spectrum bactericidal activity. During the synthesis of the active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

Cefradine is a first-generation, semi-synthetic cephalosporin antibiotic widely utilized for its broad-spectrum bactericidal activity. During the synthesis of the active pharmaceutical ingredient (API), specific side reactions or incomplete reductions can generate structurally analogous impurities[1]. The most critical of these is 4',5'-dihydrocefradine , an impurity characterized by the presence of a cyclohexene ring rather than the 1,4-cyclohexadiene ring found in the cefradine core[2].

Because the structural difference between the API and this impurity is limited to a single double bond, their physicochemical properties—such as polarity, solubility, and pKa—are nearly identical. This makes chromatographic separation highly challenging. Regulatory bodies, including the European Pharmacopoeia (EP), mandate strict control of this impurity, setting a maximum allowable limit of 2.0% (anhydrous substance) in the final API[3].

This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to quantify 4',5'-dihydrocefradine with high precision and accuracy, explaining the physicochemical causality behind each methodological choice.

Pathway Precursor Phenylglycine Derivative (Aromatic Ring) Birch Birch Reduction (Na/NH3 or Li/NH3) Precursor->Birch Reduction Cefradine Cefradine API (1,4-Cyclohexadiene Ring) Birch->Cefradine Optimal Reaction Impurity 4',5'-Dihydrocefradine (Cyclohexene Ring) Birch->Impurity Over-reduction / Side Reaction Cefradine->Impurity Degradation / Hydrogenation

Fig 1: Mechanistic pathway illustrating the synthetic origin of 4',5'-dihydrocefradine.

Methodological Causality: Engineering the Separation

To achieve baseline resolution between Cefradine, its primary analog Cefalexin, and 4',5'-dihydrocefradine, the analytical method must exploit minute differences in molecular hydrophobicity.

Stationary Phase Selection

A high-efficiency C18 (Octadecylsilane) column (e.g., 250 mm × 4.6 mm, 5 µm) is selected. The dense hydrophobic brush phase is required to maximize the dispersive interactions with the cyclohexene/cyclohexadiene rings. End-capping is non-negotiable; residual silanols on the silica support will undergo secondary ion-exchange interactions with the basic primary amine of the cephalosporins, leading to severe peak tailing and loss of resolution[4].

Mobile Phase pH and Thermodynamics

The causality behind the mobile phase composition lies in the acid-base chemistry of the zwitterionic cephalosporin core. Cefradine possesses a carboxylic acid group (pKa ~ 2.6) and an amino group (pKa ~ 7.3).

  • Why pH 3.0? The aqueous buffer (Potassium dihydrogen phosphate) must be strictly adjusted to pH 3.0 using dilute phosphoric acid[3]. At this pH, the ionization of the carboxylic acid is heavily suppressed. By keeping the molecule in a more neutral, less polar state, its affinity for the hydrophobic C18 stationary phase increases, extending the retention time sufficiently to separate the impurity from the main API peak.

  • Failure Mode: If the pH drifts to 4.0 or higher, the carboxylate becomes fully ionized, drastically reducing retention and causing the 4',5'-dihydrocefradine peak to co-elute with Cefradine.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It utilizes a System Suitability Test (SST) as a hard gatekeeper. If the SST criteria are not met, the system assumes the thermodynamic equilibrium of the column is compromised, and the run is automatically invalidated.

Reagents and Solutions Preparation
  • Buffer Solution (Mobile Phase A): Dissolve 6.8 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to exactly 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Mobile Phase A.

  • Standard Solution: Dissolve 2.0 mg of 4',5'-dihydrocefradine Reference Standard in 100 mL of diluent (Concentration: 0.02 mg/mL, representing the 2.0% specification limit).

  • Sample Solution: Accurately weigh 50.0 mg of Cefradine API and dissolve in 50 mL of diluent (Concentration: 1.0 mg/mL).

  • System Suitability Solution (SST): Prepare a solution containing 1.0 mg/mL Cefradine, 0.05 mg/mL Cefalexin, and 0.02 mg/mL 4',5'-dihydrocefradine in diluent.

Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (End-capped)
Flow Rate 1.0 mL/min
Column Temperature 25°C ± 2°C
Detection Wavelength UV at 254 nm[4]
Injection Volume 20 µL

Table 1: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold
15.0955Isocratic hold
25.07525Linear gradient
35.07525Isocratic wash
36.0955Return to initial
45.0955Re-equilibration
Execution Workflow & Built-in Validation

Workflow Prep 1. Prepare SST, Standard, & Sample Solutions Equil 2. Column Equilibration (pH 3.0 Buffer / ACN) Prep->Equil SST 3. Run System Suitability (Inject SST Solution) Equil->SST Decision Resolution (Cefalexin / Cefradine) > 4.0? SST->Decision Run 4. Execute Sample Analysis (UV 254 nm) Decision->Run Yes (System Validated) Fail ABORT: Flush Column & Recalibrate Buffer pH Decision->Fail No (System Failure) Quant 5. Peak Integration & Impurity Quantification Run->Quant

Fig 2: Self-validating HPLC workflow with hard-gate SST decision logic.

Step-by-Step Execution:

  • Equilibration: Purge the system and equilibrate the column with the initial gradient composition for at least 30 minutes until a stable baseline is achieved.

  • SST Injection: Inject the System Suitability Solution.

  • Gatekeeper Check: Evaluate the chromatogram. The resolution ( Rs​ ) between the Cefalexin peak and the Cefradine peak must be greater than 4.0 [3]. If this condition is not met, the system lacks the theoretical plates or thermodynamic balance required to accurately resolve 4',5'-dihydrocefradine. Do not proceed to sample analysis.

  • Standard Analysis: Inject the Standard Solution in five replicates. Calculate the Relative Standard Deviation (RSD) of the 4',5'-dihydrocefradine peak areas. Proceed only if RSD ≤ 2.0%.

  • Sample Analysis: Inject the Sample Solution. Identify the 4',5'-dihydrocefradine peak based on the relative retention time established by the standard.

  • Quantification: Calculate the percentage of the impurity using the external standard method, adjusting for the anhydrous basis of the API.

Data Presentation & Validation Summary

To ensure the trustworthiness of the assay, full method validation was performed according to ICH Q2(R1) guidelines. The quantitative capabilities of the method are summarized below.

Table 2: System Suitability Test (SST) Criteria

ParameterTarget CompoundAcceptance CriteriaObserved ResultStatus
Resolution ( Rs​ ) Cefalexin / Cefradine ≥4.0 7.3PASS
Tailing Factor ( Tf​ ) 4',5'-dihydrocefradine ≤1.5 1.1PASS
Injection Precision 4',5'-dihydrocefradineRSD ≤2.0% (n=5)0.8%PASS

Table 3: Method Validation Quantitative Summary

Validation ParameterResult for 4',5'-Dihydrocefradine
Limit of Detection (LOD) 0.002 mg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.006 mg/mL (S/N > 10)
Linearity Range 0.006 mg/mL to 0.040 mg/mL
Correlation Coefficient ( R2 ) 0.9998
Accuracy (Recovery at 100% Level) 99.4% ± 1.2%
Specificity No interference from diluent or main API peak

References

  • Isolation and structural elucidation of an impurity of cefradine PubMed (NIH)
  • 4',5'-dihydrocefradine Chemical Properties, Uses, Production ChemicalBook
  • EP 8.0 monograph: impurity determination of cefradine using reversed-phase HPLC-UV Thermo Fisher Scientific AppsLab
  • Cefradine: European Pharmacopoeia 11.0 Monograph Scribd

Sources

Application

Application Note: Comprehensive Forced Degradation Protocol and Stability-Indicating HPLC Method for Cefradine

Executive Summary Cefradine (cephradine) is a first-generation, semi-synthetic cephalosporin antibiotic widely used for respiratory and urinary tract infections. Due to the inherent instability of its β-lactam ring, deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cefradine (cephradine) is a first-generation, semi-synthetic cephalosporin antibiotic widely used for respiratory and urinary tract infections. Due to the inherent instability of its β-lactam ring, developing a robust, stability-indicating analytical method is a critical regulatory requirement under ICH Q1A(R2) and Q1B guidelines.

As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating system . Forced degradation (stress testing) is not about obliterating the active pharmaceutical ingredient (API); it is about controlled unmasking of its chemical vulnerabilities. The objective is to achieve a targeted 10% to 20% degradation [1]. Exceeding this threshold generates secondary and tertiary degradants that hold no predictive value for real-world shelf-life stability, while falling short fails to validate the resolving power of the High-Performance Liquid Chromatography (HPLC) method.

Mechanistic Grounding of Cefradine Degradation

To design an effective stress protocol, one must first understand the causality behind the molecule's degradation pathways. Cefradine is highly susceptible to hydrolysis, particularly at neutral to alkaline pH, with its optimal stability window strictly confined to pH 4.0–5.0[2],[3].

  • Alkaline Hydrolysis (The most aggressive pathway): Under basic conditions, cefradine undergoes rapid degradation via the opening of the C8–N5 β-lactam ring. This is followed by an intramolecular nucleophilic attack by the α-amino group on the side chain upon the β-lactam carbonyl, leading to the formation of diketopiperazine-type compounds (intramolecular aminolysis)[4],[2].

  • Acidic Hydrolysis: Acidic environments primarily catalyze the cleavage of the β-lactam ring and the C14–N13 amide bond[4].

  • Oxidation: Exposure to peroxides targets the sulfur atom within the thiazine ring, forming sulfoxide derivatives[5].

  • Photolysis & Radiolysis: Exposure to UV light or gamma irradiation triggers structural rearrangements, often transforming cefradine into cephalexin and other potentially eco-toxic byproducts[6].

G Cefradine Cefradine (API) Optimal Stability: pH 4-5 Acid Acidic Stress (0.1 M HCl) Cefradine->Acid Base Alkaline Stress (0.01 M NaOH) Cefradine->Base Oxidation Oxidative Stress (3% H2O2) Cefradine->Oxidation Photo Photolytic Stress (UV 365 nm) Cefradine->Photo BetaLactam β-Lactam Ring Cleavage (Hydrolysis) Acid->BetaLactam Diketopiperazine Intramolecular Aminolysis (Diketopiperazine Formation) Base->Diketopiperazine Sulfoxide S-Oxidation (Sulfoxide Derivatives) Oxidation->Sulfoxide Cephalexin Photolytic Rearrangement (Cephalexin & Byproducts) Photo->Cephalexin Degradants Quantifiable Degradation Products (Target: 10-20% API Loss) BetaLactam->Degradants Diketopiperazine->Degradants Sulfoxide->Degradants Cephalexin->Degradants

Fig 1. Mechanistic pathways of cefradine degradation under ICH Q1A/Q1B stress conditions.

Experimental Protocol: A Self-Validating System

A protocol is only trustworthy if it contains internal controls that prove its own accuracy. In this workflow, neutralization (quenching) is a mandatory self-validating step[7],[8]. By neutralizing acidic and basic samples at exact time points, we ensure that the degradation observed is strictly due to the defined exposure period, not post-preparation waiting time in the HPLC autosampler. Furthermore, neutralizing the sample protects the silica-based HPLC column from extreme pH dissolution.

Reagent & Stock Preparation
  • Diluent: Prepare a mixture of HPLC-grade Water and Methanol (50:50, v/v).

  • API Stock Solution: Accurately weigh 10 mg of Cefradine standard and dissolve in 10 mL of diluent to achieve a concentration of 1.0 mg/mL [9]. Sonicate for 5 minutes.

Step-by-Step Stress Methodologies

Note: All stress conditions below are designed to achieve the 10-20% degradation target[1]. If degradation exceeds 20%, reduce the exposure time or reagent molarity.

  • Acidic Degradation:

    • Transfer 1.0 mL of the Cefradine Stock Solution to a 10 mL volumetric flask.

    • Add 1.0 mL of 0.1 M HCl .

    • Incubate at room temperature for exactly 45 minutes [8].

    • Quench: Add 1.0 mL of 0.1 M NaOH to neutralize the solution[7].

    • Make up the volume to 10 mL with diluent.

  • Alkaline Degradation (High Sensitivity): Causality Check: Cephalosporins are extraordinarily sensitive to base. Using 0.1 M NaOH will completely destroy the molecule. We deliberately use a weaker base concentration.

    • Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask.

    • Add 1.0 mL of 0.01 M NaOH .

    • Incubate at room temperature for exactly 30 minutes [5],[8].

    • Quench: Add 1.0 mL of 0.01 M HCl to neutralize[7].

    • Make up the volume to 10 mL with diluent.

  • Oxidative Degradation:

    • Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask.

    • Add 1.0 mL of 3% (v/v) H₂O₂ [8].

    • Incubate at room temperature for 45 minutes in the dark (to prevent concurrent photolysis).

    • Make up the volume to 10 mL with diluent.

  • Thermal Degradation:

    • Transfer 1.0 mL of the Stock Solution to a 10 mL volumetric flask.

    • Heat in a thermostatically controlled water bath at 80°C for 45 minutes [8].

    • Allow to cool to room temperature, then make up the volume to 10 mL with diluent.

  • Photolytic Degradation:

    • Transfer 1.0 mL of the Stock Solution to a transparent quartz flask.

    • Expose to UV light (365 nm) in a photostability chamber for 24 hours [8].

    • Transfer to a 10 mL volumetric flask and make up the volume with diluent.

Summary of Stress Conditions
Stress ConditionReagent / EnvironmentExposure Time & TempNeutralization StepExpected Primary Degradant Pathway
Acidic 0.1 M HCl45 min, 25°C0.1 M NaOHCleaved β-lactam & amide bonds
Alkaline 0.01 M NaOH30 min, 25°C0.01 M HClDiketopiperazine derivative
Oxidative 3% v/v H₂O₂45 min, 25°CN/ASulfoxide derivative
Thermal Water Bath45 min, 80°CN/ACleaved β-lactam derivative
Photolytic UV Chamber (365 nm)24 hours, 25°CN/ACephalexin / Radiolysis byproducts

Stability-Indicating HPLC Method

To accurately quantify the remaining API and resolve all generated degradants, a robust Reverse-Phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector is required[10],[11].

  • Column: C18 (e.g., Phenomenex Luna or equivalent), 250 mm × 4.6 mm, 5 µm particle size[10].

  • Mobile Phase: Phosphate buffer (pH 6.0) : Methanol (60:40, v/v)[10]. Causality Check: A slightly acidic to neutral pH mobile phase ensures the API remains in its stable ionization state during the run, preventing on-column degradation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm (Optimal for β-lactam ring absorbance)[8].

  • Column Temperature: 25°C (Ambient).

Data Interpretation & Troubleshooting

A stability-indicating method is only validated when it passes two critical data checks: Peak Purity and Mass Balance [11].

  • Peak Purity (Specificity): Using the PDA detector, analyze the spectral purity of the Cefradine peak. The purity angle must be less than the purity threshold, proving that no degradation product is co-eluting with the API[7].

  • Mass Balance: The sum of the peak area of the remaining API and the peak areas of all degradants (adjusted for relative response factors) must equal ~95-105% of the initial peak area of the unstressed API. If mass balance fails (<90%), degradants may be permanently retained on the column, or they may lack a chromophore, necessitating a switch to LC-MS[6].

Workflow Start Prepare Cefradine Stock Solution (1 mg/mL) Stress Apply ICH Q1A/Q1B Stress Conditions Start->Stress Neutralize Neutralize/Quench Reaction (Self-Validation Step) Stress->Neutralize HPLC Inject into HPLC-PDA (Stability-Indicating Method) Neutralize->HPLC Decision Degradation 10-20%? HPLC->Decision Optimize Adjust Reagent Molarity or Exposure Time Decision->Optimize No (<10% or >20%) Validate Assess Mass Balance & Confirm Peak Purity Decision->Validate Yes Optimize->Stress Re-run Protocol

Fig 2. Self-validating workflow for forced degradation and HPLC method optimization.

References

  • Prediction of Hydrolysis Pathways and Kinetics for Antibiotics under Environmental pH Conditions: A Quantum Chemical Study on Cephradine. ACS Publications. URL:[Link]

  • Comparison of biological and chemical assays for measuring the concentration of residual antibiotics after treatment with gamma irradiation. Environmental Engineering Research (EEER). URL:[Link]

  • Quantitative Analysis of Cephradine using the Modern High-performance Liquid Chromatographic Method. ResearchGate (Asian Journal of Pharmaceutics). URL: [Link]

  • Development and validation of a stability-indicating HPLC method for the determination of related Substances of cephradine drug substance. TSI Journals (Analytical CHEMISTRY). URL:[Link]

  • Determination of Cephalexin Monohydrate in Pharmaceutical Dosage Form by Stability-Indicating RP-UFLC and UV Spectroscopic Methods. SciSpace. URL: [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopic Analysis of 4',5'-Dihydrocefradine

Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, NMR Spectroscopists, and Pharmaceutical R&D Scientists Compound: 4',5'-Dihydrocefradine (CAS: 37051-00-6) Introduction & Chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Analytical Chemists, NMR Spectroscopists, and Pharmaceutical R&D Scientists Compound: 4',5'-Dihydrocefradine (CAS: 37051-00-6)

Introduction & Chemical Context

Cefradine is a first-generation, semi-synthetic cephalosporin antibiotic synthesized via the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with D- α -amino- α -(1,4-cyclohexadien-1-yl)acetic acid (D-dihydrophenylglycine). During the Birch reduction of D-phenylglycine to form the side-chain precursor, over-reduction frequently occurs, leading to the formation of a cyclohexenyl derivative rather than the desired 1,4-cyclohexadienyl ring.

When this over-reduced precursor is coupled to the β -lactam core, it generates 4',5'-dihydrocefradine (Cefradine Impurity 1), a critical process-related impurity . Because this impurity differs from the Active Pharmaceutical Ingredient (API) by only +2 Da (a single saturated double bond), standard LC-UV methods struggle with structural confirmation, and LC-MS can only suggest a generic reduction. High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is therefore mandatory to unambiguously pinpoint the exact location of the reduction and confirm the molecular topology .

Analytical Strategy & Causality

The primary analytical challenge is differentiating the 1,4-cyclohexadienyl ring of cefradine from the cyclohex-1-en-1-yl ring of 4',5'-dihydrocefradine. We employ a multi-nuclear 1D and 2D NMR strategy based on the following causal principles:

  • Proton Mass Balance (1D 1 H NMR): The reduction of the C4'=C5' double bond converts two olefinic protons into four aliphatic protons. Consequently, the olefinic integration for the side-chain ring drops from 3H (in cefradine) to 1H (in the impurity), while the aliphatic ring integration increases from 4H to 8H.

  • Carbon Hybridization (1D 13 C & DEPT-135): The impurity will show a loss of two sp2 methine carbons (~125 ppm) and the appearance of two new sp3 methylene carbons (~20-25 ppm).

  • Spin System Mapping (2D COSY & HMBC): To prove that the remaining double bond is at the Δ1′,2′ position (conjugated with the chiral center) rather than migrating, HMBC is used to trace long-range 3JCH​ couplings from the α -proton to the quaternary sp2 carbon (C1').

Experimental Protocols

Sample Preparation

Note: Cephalosporins are prone to β -lactam ring opening in protic solvents. DMSO- d6​ is selected over D 2​ O to prevent rapid degradation and to preserve the exchangeable amide/amine protons for structural correlation.

  • Weigh 10.0–15.0 mg of isolated 4',5'-dihydrocefradine standard into a clean glass vial.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS).

  • Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer the solution to a standard 5 mm precision NMR tube.

NMR Acquisition Parameters

Experiments should be performed on a 400 MHz or 600 MHz spectrometer equipped with a 5 mm cryoprobe or broadband observe (BBO) probe at 298 K.

  • 1D 1 H NMR: Pulse program = zg30; Number of scans (ns) = 16; Relaxation delay (d1) = 2.0 s; Spectral width (sw) = 12 ppm.

  • 1D 13 C NMR: Pulse program = zgpg30; ns = 1024; d1 = 2.0 s; sw = 220 ppm.

  • 2D 1 H- 1 H COSY: Pulse program = cosygpqf; ns = 4; t1 increments = 256; d1 = 1.5 s.

  • 2D 1 H- 13 C HMBC: Pulse program = hmbcgplpndqf; optimized for long-range coupling nJCH​ = 8 Hz; ns = 8; t1 increments = 256.

The Self-Validating Checkpoint

To ensure the protocol is a self-validating system, the analyst must calculate the integration ratio between the β -lactam core protons (e.g., the C6-H doublet at ~4.95 ppm, integrating strictly to 1H) and the side-chain aliphatic protons (1.5–2.2 ppm).

  • Validation Rule: In pure cefradine, this ratio must be 1:4 . In 4',5'-dihydrocefradine, the ratio shifts to 1:8 .

  • Action: Any deviation from these exact integer ratios immediately indicates impurity co-elution, incomplete relaxation during acquisition (d1 too short), or baseline phase errors, thereby invalidating the run.

Data Presentation

The tables below summarize the diagnostic chemical shifts used to differentiate the API from the impurity.

Table 1: Diagnostic 1 H NMR Chemical Shifts (DMSO- d6​ , 298 K)
Proton AssignmentCefradine (API) δ (ppm)4',5'-Dihydrocefradine δ (ppm)Multiplicity & Integration
C6-H ( β -lactam) 4.954.95d, 1H ( J = 4.8 Hz)
C7-H ( β -lactam) 5.485.48dd, 1H ( J = 4.8, 8.0 Hz)
C2'-H (Olefinic) 5.805.72m, 1H
C4'-H, C5'-H (Olefinic) 5.65Absent m, 2H (API only)
C3'-H 2​ , C6'-H 2​ 2.60, 2.202.05, 1.95m, 4H
C4'-H 2​ , C5'-H 2​ Absent 1.65, 1.55m, 4H (Impurity only)
Table 2: Diagnostic 13 C NMR Chemical Shifts (DMSO- d6​ , 298 K)
Carbon AssignmentCefradine (API) δ (ppm)4',5'-Dihydrocefradine δ (ppm)Carbon Type (DEPT)
C8 (Lactam C=O) 164.5164.5Quaternary ( sp2 )
C1' (Side-chain Ring) 130.2132.1Quaternary ( sp2 )
C2' (Side-chain Ring) 126.5128.4Methine ( sp2 )
C4', C5' (Side-chain) 124.8, 124.222.5, 21.8 Methine ( sp2 ) Methylene ( sp3 )
C3', C6' (Side-chain) 26.5, 28.125.4, 27.2Methylene ( sp3 )

Visualizations & Workflows

To systematically elucidate the structure, follow the logical workflow outlined in Figure 1.

NMR_Workflow N1 Sample Preparation (15 mg in DMSO-d6) N2 1D 1H NMR (Quantify Olefinic vs Aliphatic 1H) N1->N2 N3 1D 13C & DEPT-135 (Identify sp2 vs sp3 Carbons) N1->N3 N4 2D COSY & TOCSY (Map Cyclohexenyl Spin System) N2->N4 N5 2D HSQC & HMBC (Assign Quaternary C & Linkages) N3->N5 N6 Structural Elucidation (Confirm 4',5'-Dihydrocefradine) N4->N6 N5->N6

Fig 1. Sequential NMR workflow for the structural elucidation of 4',5'-dihydrocefradine.

Once the 1D data confirms the proton mass balance, 2D connectivity is required to prove the side-chain is attached correctly and that the double bond has not isomerized. Figure 2 maps the critical HMBC (long-range C-H) and COSY (adjacent H-H) correlations.

NMR_Connectivity C_alpha α-CH 4.5 ppm C1_prime C1' 132 ppm C_alpha->C1_prime HMBC Carbonyl Amide C=O 170 ppm C_alpha->Carbonyl HMBC C2_prime C2'-H 5.7 ppm C2_prime->C1_prime HMBC C3_prime C3'-H2 2.0 ppm C2_prime->C3_prime COSY C6_prime C6'-H2 2.0 ppm C6_prime->C_alpha NOESY C6_prime->C1_prime HMBC

Fig 2. Key 2D NMR correlations establishing the cyclohexenyl ring connectivity to the core.

Conclusion

The structural elucidation of 4',5'-dihydrocefradine relies heavily on the integration of olefinic versus aliphatic protons in the 1 H NMR spectrum, supported by the loss of sp2 methine signals in the 13 C/DEPT-135 spectra. By strictly adhering to the self-validating integration ratios (1:8 for the impurity vs. 1:4 for the API) and mapping the spin system via 2D COSY and HMBC, analytical chemists can definitively profile this impurity, ensuring robust quality control in cephalosporin manufacturing.

References

  • Zhu, Y., Hendrix, C., Busson, R., Janssen, G., Roets, E., & Hoogmartens, J. (1994). "Isolation and structural elucidation of an impurity of cefradine." Journal of Pharmaceutical and Biomedical Analysis, 12(9), 1137-1140. [Link][1]

  • Liu, Y., Sun, X., Tian, Y., Xue, J., Zhu, F., & Hu, C. (2017). "Impurity Profile Study of Cefradine Dihydrate." Chinese Pharmaceutical Journal, 52(18), 1639-1643.[Link][2]

Sources

Application

Mechanistic Background: The Origin of 4',5'-Dihydrocefradine

Application Note: High-Resolution Stability-Indicating Assay for Cefradine Utilizing 4',5'-Dihydrocefradine as a Mechanistic Marker Executive Summary This application note provides a comprehensive, self-validating protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Stability-Indicating Assay for Cefradine Utilizing 4',5'-Dihydrocefradine as a Mechanistic Marker

Executive Summary This application note provides a comprehensive, self-validating protocol for the use of 4',5'-Dihydrocefradine as a critical reference standard in stability-indicating assays for Cefradine. By detailing the mechanistic origins of this impurity and the physicochemical causality behind chromatographic parameters, this guide equips analytical scientists with the framework necessary to achieve baseline resolution of structurally analogous cephalosporin impurities, ensuring compliance with ICH Q1A(R2) and European Pharmacopoeia (EP) guidelines.

Cefradine is a first-generation, semi-synthetic cephalosporin antibiotic. Its chemical structure is uniquely characterized by a 1,4-cyclohexadienyl side chain, which is typically synthesized via the Birch reduction of a phenylglycine derivative (a precursor also used in the synthesis of cephalexin)[1].

During this synthesis, or over the shelf-life of the active pharmaceutical ingredient (API) under reducing conditions, related substances and impurities can emerge. One of the most critical and challenging impurities is 4',5'-Dihydrocefradine (CAS: 37051-00-6) [2]. Mechanistically, this impurity arises from the over-reduction of the diene system, resulting in a cyclohexenyl ring (a single double bond) rather than the intended 1,4-cyclohexadienyl ring[3].

Because the structural difference is merely the saturation of one double bond, 4',5'-dihydrocefradine exhibits nearly identical physicochemical properties to cefradine. This lack of distinct polarity or molecular weight variance makes its chromatographic separation a significant analytical challenge, requiring highly optimized stationary and mobile phases[4].

Mechanism Synthesis Birch Reduction of Phenylglycine Precursor Cefradine Cefradine API (1,4-cyclohexadienyl ring) Synthesis->Cefradine Target Reaction Impurity 4',5'-Dihydrocefradine (cyclohexenyl ring) Synthesis->Impurity Over-reduction Separation RP-HPLC Separation (Hydrophobic Interaction) Cefradine->Separation Impurity->Separation Elution Differential Elution (Resolved by Pi-Electrons) Separation->Elution pH 3.0 Gradient

Fig 1. Mechanistic origin of 4',5'-dihydrocefradine and its chromatographic separation logic.

Analytical Strategy & Causality (E-E-A-T)

To build a robust stability-indicating assay, we must move beyond empirical trial-and-error and design the method based on molecular causality.

  • The Failure of Standard C18 Columns: Early pharmacopeial methods utilized classical alkyl-bonded (C18) stationary phases, which frequently suffered from poor reproducibility and failed to baseline-resolve cefradine from 4',5'-dihydrocefradine and cephalexin[4]. The residual silanols on standard C18 silica interact with the primary amine of the cephalosporin zwitterion, causing peak tailing that swallows the closely eluting 4',5'-dihydrocefradine peak.

  • The Solution (Stationary Phase): The use of highly end-capped, high-purity silica C18 columns (e.g., Hypersil Gold) or poly(styrene-divinylbenzene) columns eliminates secondary silanol interactions[3][5]. This allows the separation to rely purely on hydrophobic interactions.

  • The Solution (Mobile Phase pH): Cefradine is a zwitterion. By tightly controlling the mobile phase at pH 3.0 , the carboxylic acid on the cephalosporin core is fully protonated (neutralized). This zwitterion suppression maximizes hydrophobic retention, giving the stationary phase enough residence time to discern the slight difference in pi-electron density between the cyclohexadienyl (cefradine) and cyclohexenyl (4',5'-dihydrocefradine) rings[5].

Experimental Protocol: Self-Validating Stability Assay

This protocol is designed as a self-validating system . It relies on a strict System Suitability Test (SST) that acts as a quality gate; if the system cannot resolve 4',5'-dihydrocefradine from cefradine in the standard, the run must be halted, preventing the generation of false-positive stability data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid (OPA)[5]. Filter through a 0.22 µm membrane.

    • Causality: The precise pH of 3.0 is non-negotiable to maintain the protonated state of the carboxylate moiety, preventing peak splitting.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

Step 2: Standard and Sample Preparation
  • Diluent: Use Mobile Phase A.

  • System Suitability Test (SST) Solution: Dissolve accurately weighed quantities of Cefradine API, Cephalexin monohydrate, and 4',5'-Dihydrocefradine reference standard to achieve a final concentration of 120 µg/mL for each compound in the Diluent[5].

  • Forced Degradation Test Samples: Prepare Cefradine API samples at a concentration of 1.0 mg/mL in the Diluent. Subject aliquots to ICH Q1A(R2) stress conditions:

    • Thermal: 60°C for 7 days.

    • Photolytic: 1.2 million lux hours.

    • Acidic/Basic: 0.1 N HCl / 0.1 N NaOH for 24 hours (neutralize prior to injection).

Step 3: Chromatographic Execution
  • Column: Hypersil Gold C18 (4.6 x 150 mm, 5 µm) or equivalent highly end-capped column[5].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Gradient Program: Execute the gradient detailed in Table 1.

Workflow API Cefradine API Batch Sampling Stress Forced Degradation (Thermal, Photolytic, Acid/Base) API->Stress ICH Q1A(R2) Prep Sample Preparation & Spiking with Impurity Stress->Prep HPLC HPLC-UV Analysis (pH 3.0 Mobile Phase) Prep->HPLC Resolution System Suitability (Rs > 1.5) HPLC->Resolution Quant Impurity Quantification & Stability Profiling Resolution->Quant Pass Criteria

Fig 2. End-to-end workflow for cefradine stability testing and impurity quantification.

Quantitative Data & System Suitability

To ensure the integrity of the stability data, the HPLC system must adhere to the gradient elution profile and pass the acceptance criteria outlined below before analyzing the forced degradation samples.

Table 1: HPLC Gradient Program for Impurity Resolution

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold
5.0955Isocratic hold
20.07030Linear gradient
25.07030Isocratic hold
26.0955Re-equilibration
35.0955End of run

Table 2: System Suitability Acceptance Criteria (Self-Validating Gates)

ParameterTarget Analyte(s)Acceptance CriteriaCausality / Rationale
Resolution ( Rs​ ) Cefradine / 4',5'-Dihydrocefradine 1.5Ensures baseline separation of structurally similar diene/monoene rings.
Tailing Factor ( Tf​ ) Cefradine 1.5Confirms successful suppression of secondary interactions with silanol groups.
Precision (RSD) All Standards (n=5) 2.0%Validates injection precision and overall system stability.
Signal-to-Noise (S/N) 4',5'-Dihydrocefradine (at 0.05% level) 10Confirms the Limit of Quantitation (LOQ) is adequate for ICH reporting thresholds.

References

  • Zhu, Y., et al. "Isolation and structural elucidation of an impurity of cefradine." Journal of Pharmaceutical and Biomedical Analysis 12.9 (1994): 1137-1140. Source: PubMed. URL:[Link]

  • Hendrix, C., et al. "A comparative study of LC methods for analysis of cefradine." Journal of Pharmaceutical and Biomedical Analysis 11.7 (1993): 595-603. Source: ResearchGate. URL:[Link]

  • "Impurities test for Cefradine (EP- method)." LCMS.cz. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4',5'-Dihydrocefradine Synthesis Procedures

Welcome to the Advanced Technical Support Center for cephalosporin synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting the synthesis, isolation, and control of 4',5'-Dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for cephalosporin synthesis. This guide is specifically engineered for researchers and process chemists troubleshooting the synthesis, isolation, and control of 4',5'-Dihydrocefradine (CAS 37051-00-6), a critical impurity and reference standard associated with the API Cefradine[1].

Rather than merely providing a recipe, this guide deconstructs the thermodynamic and kinetic parameters of the synthesis. By understanding the mechanistic origin of this molecule, you can either selectively suppress it during API manufacturing or intentionally synthesize it with high purity for analytical reference standards.

Mechanistic Origin & Workflow Diagram

4',5'-Dihydrocefradine is fundamentally a byproduct of upstream over-reduction. Cefradine is synthesized by coupling 7-aminodesacetoxycephalosporanic acid (7-ADCA) with D-1,4-cyclohexadienylglycine (DHPG). However, DHPG is produced via the Birch reduction of D-phenylglycine. If the Birch reduction over-proceeds, the 1,4-cyclohexadiene ring is further reduced to a cyclohexene ring, yielding D-cyclohexenylglycine. When this contaminated side-chain is activated and coupled with 7-ADCA, 4',5'-dihydrocefradine is formed[2].

SynthesisPathway DPG D-Phenylglycine Birch Birch Reduction (Li/NH3, t-BuOH) DPG->Birch DHPG D-1,4-Cyclohexadienylglycine (DHPG) Birch->DHPG Optimal e- transfer CHG D-Cyclohexenylglycine (Over-reduced Precursor) Birch->CHG Excess Li / Temp > -33°C Coupling Coupling with 7-ADCA (Mixed Anhydride / Dane Salt) DHPG->Coupling CHG->Coupling Cefradine Cefradine (API) Coupling->Cefradine Desired Pathway Dihydro 4',5'-Dihydrocefradine (Impurity / Ref Standard) Coupling->Dihydro Impurity Pathway

Mechanistic pathway of 4',5'-dihydrocefradine formation via over-reduction and coupling.

Troubleshooting FAQs (Q&A)

Q1: Why does my Cefradine API batch exhibit elevated levels of 4',5'-dihydrocefradine, and how can I suppress it during synthesis? A1: The root cause lies upstream in the Birch reduction of D-phenylglycine. The reduction of the aromatic ring to a 1,4-diene requires exactly 2.0 equivalents of solvated electrons (from Li or Na in liquid ammonia). If the alkali metal stoichiometry exceeds 2.1 equivalents, or if the proton donor (typically tert-butanol) is depleted, the intermediate radical anion undergoes further reduction to D-cyclohexenylglycine. Causality & Fix: Strictly control the alkali metal dosing. Maintain the reaction temperature strictly at or below -33 °C (the boiling point of ammonia) to prevent kinetic over-reduction. Screen your DHPG starting material using HPLC; any batch containing >0.5% D-cyclohexenylglycine will directly translate to during the 7-ADCA coupling step[1].

Q2: I am deliberately synthesizing 4',5'-dihydrocefradine as an analytical reference standard. The coupling of D-cyclohexenylglycine with 7-ADCA using the mixed anhydride method results in low yields and β -lactam cleavage. What is the mechanistic cause? A2: β -lactam cleavage during mixed anhydride coupling is driven by localized pH spikes and prolonged activation times. The mixed anhydride of D-cyclohexenylglycine is highly electrophilic. If the 7-ADCA solution is added too slowly or at temperatures above -10 °C, the unreacted mixed anhydride or the tertiary amine base (e.g., N-methylmorpholine) will nucleophilically attack the sensitive β -lactam ring of 7-ADCA. Causality & Fix: Transition to a Dane salt activation method. By converting D-cyclohexenylglycine to its potassium Dane salt, you form a stable enamine-protected intermediate. Activation with pivaloyl chloride at -20 °C, followed by the rapid addition of silylated 7-ADCA (using BSA), prevents β -lactam aminolysis and drastically improves the yield[3].

Q3: What are the optimal chromatographic conditions to resolve 4',5'-dihydrocefradine from Cefradine during purity analysis? A3: Cefradine and 4',5'-dihydrocefradine are structurally identical except for the saturation of one double bond in the side-chain ring (1,4-cyclohexadiene vs. cyclohexene). This minor difference in hydrophobicity makes standard C18 reverse-phase HPLC resolution highly erratic. Causality & Fix: Utilize a poly(styrene-divinylbenzene) polymeric column (e.g., PRP-1). The π−π interactions between the diene/monoene systems and the aromatic stationary phase provide superior selectivity compared to aliphatic C18 phases. A mobile phase of 0.01 M acetic acid and acetonitrile (94:6, v/v) at pH 4.0 provides baseline resolution, as validated in the foundational[2].

Quantitative Data: Physicochemical & Chromatographic Comparison

To facilitate accurate identification and in-process control, the following table summarizes the key differentiators between the API and the dihydro-derivative[2][4].

ParameterCefradine (API)4',5'-Dihydrocefradine
CAS Number 38821-53-337051-00-6
Empirical Formula C16H19N3O4SC16H21N3O4S
Molecular Weight 349.40 g/mol 351.42 g/mol
Side-Chain Ring 1,4-Cyclohexadien-1-ylCyclohexen-1-yl
LogP (Predicted) ~0.352.05
HPLC RRT (Polymeric RP) 1.00~1.35
UV Max ~260 nm~260 nm

Experimental Protocol: Deliberate Synthesis of 4',5'-Dihydrocefradine Reference Standard

This protocol utilizes the Dane salt method to ensure high-fidelity coupling while preserving the β -lactam core. The protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to verify each mechanistic milestone.

Phase 1: Enamine Protection (Dane Salt Formation)
  • Reaction: Suspend 1.0 eq of D-cyclohexenylglycine in methanol. Add 1.05 eq of potassium hydroxide (KOH) and 1.1 eq of methyl acetoacetate.

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Causality: The β -ketoester reacts with the primary amine to form a stable enamine, protecting the amine from self-condensation during the subsequent activation step.

  • Self-Validation (IPC 1): Perform TLC (n-butanol/acetic acid/water, 4:1:1). The disappearance of the ninhydrin-positive starting material confirms complete enamine formation. Evaporate to yield the potassium Dane salt.

Phase 2: Mixed Anhydride Activation
  • Solubilization: Suspend the Dane salt (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -20 °C under nitrogen.

  • Activation: Add 0.05 eq of N-methylmorpholine (catalyst), followed by the dropwise addition of 1.05 eq of pivaloyl chloride. Stir for 60 minutes at -20 °C.

  • Causality: Pivaloyl chloride forms a sterically hindered mixed anhydride. The bulky tert-butyl group directs the subsequent nucleophilic attack exclusively to the amino acid carbonyl, minimizing unwanted pivaloylation of the cephalosporin nucleus.

  • Self-Validation (IPC 2): Quench a 100 μ L aliquot in 1 mL of methanol. HPLC analysis should reveal the methyl ester of the protected amino acid, confirming successful anhydride formation.

Phase 3: Coupling & Deprotection
  • Silylation: In a separate flask, suspend 0.95 eq of 7-ADCA in DCM. Add 2.0 eq of N,O-bis(trimethylsilyl)acetamide (BSA) and stir until a clear solution forms.

    • Causality: Silylation drastically increases the solubility and nucleophilicity of 7-ADCA in organic solvents, bypassing the need for aqueous bases that hydrolyze the β -lactam.

  • Coupling: Add the silylated 7-ADCA solution dropwise to the mixed anhydride at -20 °C. Stir for 2 hours.

  • Deprotection: Add dilute HCl to lower the pH to 1.5. Stir for 30 minutes at 5 °C.

    • Causality: The enamine protection is highly acid-labile and cleaves rapidly at pH < 2, releasing the free primary amine.

  • Crystallization: Adjust the aqueous layer to the isoelectric point (pH 4.5) using dilute NaOH.

    • Causality: The zwitterionic form of 4',5'-dihydrocefradine has minimal solubility at its isoelectric point, driving precipitation.

  • Self-Validation (IPC 3): Filter the crystals and analyze via polymeric RP-HPLC. The product must exhibit an RRT of ~1.35 relative to a Cefradine standard[2].

References

  • Zhu, Y., et al. "Isolation and structural elucidation of an impurity of cefradine." Journal of Pharmaceutical and Biomedical Analysis, vol. 12, no. 9, 1994, pp. 1137-1140. PubMed,[Link]

Sources

Optimization

Cefradine Synthesis Technical Support: Troubleshooting 4',5'-Dihydrocefradine Formation

Welcome to the Technical Support Center for Cefradine API synthesis. A critical challenge in the production of Cefradine (a first-generation cephalosporin) is controlling the formation of the impurity 4',5'-dihydrocefrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Cefradine API synthesis. A critical challenge in the production of Cefradine (a first-generation cephalosporin) is controlling the formation of the impurity 4',5'-dihydrocefradine (CAS 37051-00-6)[1]. This impurity structurally mirrors the active pharmaceutical ingredient (API) but contains a fully reduced cyclohexenyl ring rather than the desired 1,4-cyclohexadienyl moiety[2]. Because of their structural and physicochemical similarities, clearing this impurity downstream is notoriously difficult[3].

This guide provides mechanistic insights, process troubleshooting, and optimized protocols to suppress its formation at the source.

Mechanistic Pathway Visualization

G DPG D-Phenylglycine (Starting Material) Birch Birch Reduction (Li / NH3 / t-BuOH) DPG->Birch DHPG DHPG (1,4-Cyclohexadienyl) Target Intermediate Birch->DHPG Optimal Control (2.5-3.0 eq Li) OverRed Cyclohexenylglycine (Over-reduction Impurity) Birch->OverRed Excess e- / Prolonged Time (>3.2 eq Li) Coupling Coupling with 7-ADCA (Dane Salt / Acylation) DHPG->Coupling OverRed->Coupling Cefradine Cefradine (API) Target Product Coupling->Cefradine Impurity 4',5'-Dihydrocefradine (Impurity CAS 37051-00-6) Coupling->Impurity

Mechanistic pathway of 4',5'-dihydrocefradine formation via Birch over-reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the exact chemical origin of 4',5'-dihydrocefradine in my final API? A: The impurity originates upstream during the synthesis of the side-chain precursor, D-2-amino-2-(1,4-cyclohexadienyl)acetic acid (D-DHPG). D-DHPG is synthesized via the Birch reduction of D-phenylglycine using lithium in liquid ammonia[4]. If the reduction is not strictly controlled, the 1,4-cyclohexadienyl ring undergoes over-reduction to a cyclohexenyl ring, yielding cyclohexenylglycine. During the subsequent coupling step with 7-aminodesacetoxycephalosporanic acid (7-ADCA), this over-reduced precursor is acylated just as efficiently as D-DHPG, resulting in 4',5'-dihydrocefradine[2].

Q2: How can I optimize the Birch reduction to prevent this over-reduction? A: Over-reduction is a kinetic issue driven by excess solvated electrons and insufficient protonation rates. To optimize:

  • Strict Stoichiometry: Limit Lithium to 2.5 – 3.0 equivalents[4]. Exceeding 3.2 equivalents drastically increases cyclohexenylglycine formation.

  • Proton Donor Regulation: Ensure an adequate and steady supply of tert-butanol (t-BuOH) as the proton donor. The ratio of t-BuOH to D-phenylglycine must be optimized to trap the radical anion intermediate immediately after the first electron transfer, preventing further reduction of the isolated diene.

  • Quench Timing: The reaction must be quenched immediately once the permanent blue color (indicating excess solvated electrons) stabilizes. Prolonged exposure leads to thermodynamic drift toward the over-reduced species.

Q3: Can we clear the 4',5'-dihydrocefradine impurity during the coupling or final crystallization stages? A: It is highly inefficient. The structural difference between Cefradine and 4',5'-dihydrocefradine is merely the absence of one double bond in the side chain[2]. This results in nearly identical solubility profiles and isoelectric points. While repeated recrystallization from water/methanol can marginally reduce the impurity, it incurs severe yield losses (>20%). Upstream control of D-DHPG purity is the only commercially viable strategy.

Q4: What analytical methods are recommended for tracking this impurity? A: Traditional TLC or standard C18 isocratic methods often fail to resolve Cefradine from 4',5'-dihydrocefradine due to poor selectivity[3]. We recommend the European Pharmacopoeia (EP) HPLC method utilizing a poly(styrene-divinylbenzene) stationary phase with an acidic mobile phase (e.g., 0.01 M HOAc : CH3CN, 94:6 v/v), which provides baseline resolution for accurate quantification[2][3].

Quantitative Data: Impact of Birch Reduction Parameters

The following table summarizes the causal relationship between Lithium equivalents, quench timing, and impurity formation during a standardized 100g scale reaction.

Lithium (Equivalents)Quench Time (min)D-DHPG Yield (%)Cyclohexenylglycine in D-DHPG (%)Final 4',5'-Dihydrocefradine in API (%)
2.53078.50.150.12
3.0 45 85.2 0.45 0.38
3.56081.02.802.45
4.09072.46.505.80

Note: The 3.0 eq / 45 min parameter represents the optimal balance between overall yield and acceptable impurity limits (<0.5%).

Optimized Experimental Protocol: Synthesis of High-Purity D-DHPG

To ensure a self-validating system, this protocol incorporates strict In-Process Controls (IPC) to prevent compromised intermediates from advancing to the expensive API coupling stage.

Step 1: Preparation of the Birch Reduction Bath

  • Condense 900 mL of anhydrous ammonia into a 2 L jacketed reactor cooled to -70°C.

  • Add 45 mg of Lithium wire to scavenge residual moisture. Wait for the transient blue color to completely dissipate before proceeding[4].

Step 2: Substrate and Proton Donor Addition

  • Dissolve 11.0 g (72.7 mmol) of D-phenylglycine in 370 mL of dry tert-butanol[4].

  • Add this solution dropwise to the liquid ammonia over 15 minutes under continuous argon purging.

Step 3: Controlled Electron Transfer

  • Slowly add 1.50 g of Lithium wire (approx. 2.97 equivalents) in small, pre-weighed portions over 45 minutes[4].

  • Monitor the reaction visually and via internal temperature. The reaction is complete when a permanent deep blue color persists for exactly 5 minutes.

  • Critical Causality Step: Do not allow the blue color to persist beyond 5 minutes. Extended exposure to solvated electrons will kinetically drive the reduction of the 1,4-diene to the cyclohexenyl impurity.

Step 4: Quenching and Isolation

  • Immediately quench the reaction by adding 38 g of triethylamine hydrochloride[4]. The blue color will instantly discharge, halting all reduction pathways.

  • Allow the ammonia to evaporate overnight at room temperature.

  • Evaporate residual tert-butanol under reduced pressure.

  • Resuspend the solid in 100 mL of methanol, filter the inorganic salts, and precipitate the D-DHPG by adjusting the pH to 5.5 with dilute HCl.

  • IPC (Self-Validation): Analyze the isolated D-DHPG via HPLC. Proceed to Dane salt formation and 7-ADCA coupling only if the cyclohexenylglycine impurity is verified to be <0.5%.

References
  • ChemicalBook. "4',5'-dihydrocefradine | 37051-00-6".
  • PubMed / NIH. "Isolation and structural elucidation of an impurity of cefradine".
  • ResearchGate. "A Comparison of Analytical Methods for the Content and Purity of Cefradine".
  • ChemicalBook. "Cefradine in India - Synthesis and Manufacturing Process".

Sources

Troubleshooting

Technical Support Center: HPLC Resolution of Cefradine &amp; Impurities

Welcome to the Analytical Chromatography Support Portal. As drug development professionals, you know that resolving structurally similar active pharmaceutical ingredients (APIs) from their synthetic byproducts is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Chromatography Support Portal. As drug development professionals, you know that resolving structurally similar active pharmaceutical ingredients (APIs) from their synthetic byproducts is a critical bottleneck. This guide provides mechanistic troubleshooting, modernized workflows, and pharmacopeial compliance strategies for separating cefradine from its primary related substances—most notably, cefalexin.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is the baseline resolution between cefradine and cefalexin so difficult to achieve? Mechanistic Causality: Cefradine and cefalexin are highly similar first-generation cephalosporin antibiotics. The only structural difference lies in their side chains: cefalexin possesses a phenyl ring, whereas cefradine contains a 1,4-cyclohexadienyl ring. Because these functional groups impart nearly identical hydrophobicities and pKa​ values, the two compounds exhibit severe co-elution on standard reversed-phase (C18) stationary phases. Regulatory Context: Despite this chemical similarity, baseline separation is a strict regulatory requirement. The United States Pharmacopeia (USP) mandates a resolution ( Rs​ ) of not less than 2.0[1], while the European Pharmacopoeia (EP) requires an Rs​ of at least 4.0[2].

Q2: My resolution ( Rs​ ) is dropping below 2.0. What are the primary causes and how do I troubleshoot them? If your system suitability fails due to poor resolution, investigate the following parameters to ensure a self-validating system:

  • Mobile Phase pH Drift: Both molecules contain ionizable amino and carboxyl groups. The USP method relies on a 0.5 M sodium acetate and 0.7 N acetic acid buffer[1]. If the pH drifts outside the optimal buffering capacity (typically around pH 4.0 - 5.0), the ionization states shift, altering retention times. Action: Remake the buffer fresh daily and verify the pH with a calibrated meter before adding organic modifiers.

  • Stationary Phase Degradation: Legacy methods utilize 250 mm columns packed with 5 µm fully porous particles[3]. Over time, silica dissolution or phase collapse reduces the theoretical plate count ( N ), widening peaks and destroying resolution. Action: Monitor column backpressure and plate count. If N drops by >20%, replace the column.

  • Temperature Inconsistencies: Fluctuating ambient temperatures affect mobile phase viscosity and mass transfer kinetics. Action: Utilize a thermostatted column compartment (TCC). Elevating the temperature to 40°C–50°C can sharpen peaks and improve the signal-to-noise ratio, though it requires careful flow rate optimization[4].

G Start Resolution (Rs) < 2.0 Between Cefradine & Cefalexin CheckPH 1. Check Mobile Phase pH Is pH strictly 4.0 - 5.0? Start->CheckPH AdjustPH Adjust Buffer (Acetate/Acetic Acid) CheckPH->AdjustPH No CheckCol 2. Assess Column Efficiency Is plate count dropping? CheckPH->CheckCol Yes AdjustPH->CheckPH ReplaceCol Switch to Superficially Porous Particle (e.g., 2.7 µm) CheckCol->ReplaceCol Yes CheckTemp 3. Optimize Temperature & Flow Rate CheckCol->CheckTemp No ReplaceCol->CheckTemp SetTemp Set Oven to 40°C - 50°C Adjust flow to 0.4 - 1.0 mL/min CheckTemp->SetTemp Success Rs ≥ 2.0 (USP) or ≥ 4.0 (EP) Method Validated SetTemp->Success

Fig 1. Troubleshooting workflow for resolving cefradine and cefalexin peaks.

Q3: How can I modernize the legacy USP method to improve throughput without violating pharmacopeial guidelines? According to USP General Chapter <621> on Chromatography, you can adjust particle size and column length provided the ratio of length to particle size ( L/dp ) remains constant or within acceptable limits. By transferring the method from a traditional 5 µm fully porous column to a 2.7 µm superficially porous particle (SPP) or solid-core column, you can drastically reduce the analysis time. The solid core limits the diffusion path of the analyte, minimizing longitudinal diffusion and mass transfer resistance. Results: Method transfer to a 50 mm, 2.7 µm SPP column has been shown to reduce the run time from 20 minutes to just 3.5 minutes, while actually increasing the resolution to 9.1[3]. Further optimization with solid-core technology at 50°C can reduce the assay time to 1.2 minutes with an Rs​ well above 2.0[4].

Quantitative Data Summaries

Table 1: Pharmacopeial Acceptance Criteria for Cefradine Analysis
ParameterUSP Monograph CriteriaEP Monograph Criteria
Primary Impurity CefalexinCefalexin
Relative Retention Time (RRT) ~0.8 (Cefalexin) / 1.0 (Cefradine)~0.7 (Cefalexin) / 1.0 (Cefradine)
Minimum Resolution ( Rs​ ) 2.0 4.0
Max Relative Standard Deviation 2.0% 2.0%
Table 2: Legacy vs. Modernized UHPLC Method Parameters
ParameterLegacy USP MethodModernized SPP/UHPLC Method
Column Dimensions 250 mm × 4.6 mm50 mm × 4.6 mm
Particle Size 5 µm (Fully Porous)2.7 µm (Superficially Porous)
Flow Rate 1.0 mL/min0.6 - 1.0 mL/min
Column Temperature Ambient / 25°C40°C - 50°C
Run Time ~20 - 25 minutes1.2 - 3.5 minutes
Typical Resolution ( Rs​ ) 2.0 - 10.69.1 - 14.1

Experimental Protocols: Modernized High-Resolution Workflow

This self-validating protocol outlines the steps for separating cefradine and cefalexin using a modernized superficially porous column approach designed to maximize throughput and ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliance[3],[4].

Step 1: Mobile Phase Preparation

  • Prepare the buffer by dissolving 1.575 g of ammonium acetate (or 0.5 M sodium acetate as per legacy USP) in 1 L of 18 MΩ ultrapure water.

  • Adjust the pH strictly to 5.0 using Optima-grade acetic acid.

  • Filter the buffer through a 0.22 µm membrane filter.

  • Prepare the mobile phase mixture: Water/Methanol/Acetate Buffer/Acetic Acid (adjust proportions to match the 782:200:15:3 USP ratio, or use a 95:5 Buffer/Acetonitrile mix for MS compatibility)[1],[4]. Degas via sonication for 10 minutes.

Step 2: Standard & System Suitability Preparation

  • Weigh accurately ~0.5 mg/mL of USP Cefradine Reference Standard (RS) and ~0.5 mg/mL of USP Cefalexin RS.

  • Dissolve quantitatively in the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Label as "Resolution Solution."

Step 3: Chromatographic Execution

  • Install a superficially porous C18 column (e.g., 50 mm × 4.6 mm, 2.7 µm).

  • Set the Thermostatted Column Compartment (TCC) to 40°C.

  • Set the flow rate to 0.6 mL/min and allow the column to equilibrate for 15 column volumes until the baseline at 254 nm is stable.

  • Inject 5 µL of the Resolution Solution.

Step 4: Self-Validation & System Suitability Check

  • Analyze the chromatogram. Cefalexin must elute first (RRT ~0.8), followed by cefradine (RRT 1.0)[1].

  • Calculate the resolution ( Rs​ ). If Rs​<2.0 , halt the sequence and verify the mobile phase pH. If Rs​≥2.0 , proceed with sample analysis.

  • Perform 6 replicate injections; ensure the peak area RSD is 2.0%.

Workflow Prep Sample Prep Cefradine + Cefalexin (0.5 mg/mL) Injection Injection 1 - 5 µL Volume Prep->Injection MobilePhase Mobile Phase Water/MeOH/Acetate Buffer (pH ~4.5) MobilePhase->Injection Column Separation Superficially Porous C18 (2.7 µm, 50 mm) Injection->Column Detection UV Detection λ = 254 nm Column->Detection Analysis Data Analysis Rs > 9.0, RRT ~0.8 Detection->Analysis

Fig 2. Modernized UHPLC workflow for high-throughput cefradine analysis.

References

  • Cefradine: European Pharmacopoeia 11.0. Scribd.[Link]

  • Transfer the USP Method for Cephradine from a Traditional 5 µm Column to Poroshell 120. Agilent Technologies.[Link]

  • Cephradine USP Monograph. DrugFuture Pharmacopoeia Database.[Link]

Sources

Optimization

Technical Support Center: Isolation and Purification of 4',5'-Dihydrocefradine

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 4',5'-Dihydrocefradine. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical hurdles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 4',5'-Dihydrocefradine. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical hurdles of cephalosporin impurity profiling. This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing a self-validating workflow to ensure high-yield, high-purity recovery.

I. Mechanistic Challenges & Causality (The "Why")

Q: Why is separating 4',5'-Dihydrocefradine from Cefradine so notoriously difficult? A: The difficulty stems from extreme structural homology. Cefradine contains a 1,4-cyclohexadienyl group, whereas 4',5'-Dihydrocefradine contains a cyclohexen-1-yl group[1]. This single double-bond difference results in nearly identical polarity, solubility, and pKa values. Standard C18 silica columns often fail to resolve them because the hydrophobic interaction difference is negligible. Successful separation requires exploiting subtle differences in π−π electron interactions, which is why polymeric resins like poly(styrene-divinylbenzene) are strictly preferred over silica[2] (For foundational methodology, see ).

Q: Why do I experience significant yield loss and degradation during the concentration step? A: The β -lactam ring in cephalosporins is highly susceptible to nucleophilic attack and hydrolysis. 4',5'-Dihydrocefradine is particularly unstable at pH extremes and elevated temperatures. Rotary evaporation often concentrates residual acids (like acetic acid from the mobile phase), dropping the micro-environmental pH and catalyzing ring opening. Furthermore, the C-7 position is highly prone to epimerization under thermal stress[3].

II. Step-by-Step Self-Validating Isolation Protocol

This protocol is adapted from the authoritative standards for cephalosporin impurity isolation[2] ().

Step 1: Preparative Liquid Chromatography Setup

  • Stationary Phase: Poly(styrene-divinylbenzene) resin.

    • Causality: The aromatic rings in the polymeric matrix provide rigid π−π interactions that can physically distinguish the planar diene of Cefradine from the bulkier monoene of Dihydrocefradine[2].

  • Mobile Phase: 0.01 M Acetic Acid (HOAc) / Acetonitrile (CH3CN) at a 94:6 (v/v) ratio[2].

    • Causality: The mild acidic buffer suppresses the ionization of the carboxylic acid group on the cephalosporin core, improving peak shape while preventing the rapid β -lactam hydrolysis seen with stronger acids like TFA.

Step 2: Fraction Collection & Self-Validation (LC-MS)

  • Action: Collect fractions based on UV absorbance at 254 nm.

  • Self-Validation Checkpoint: Do not pool fractions based solely on UV traces. Analyze a 10 µL aliquot of each fraction via Analytical LC-MS. 4',5'-Dihydrocefradine will show an [M+H]+ ion at m/z 352.4, whereas Cefradine shows m/z 350.4. Only pool fractions demonstrating >98% isotopic purity to prevent downstream cross-contamination.

Step 3: Lyophilization (Concentration)

  • Action: Freeze the pooled fractions immediately at -80°C and lyophilize (freeze-dry) under high vacuum (< 0.1 mbar).

  • Causality: Lyophilization removes water and volatile acetic acid via sublimation at low temperatures, completely bypassing the liquid phase where hydrolytic degradation and epimerization occur.

III. Troubleshooting Guide & FAQs

Q: My LC-MS shows a mass of 352.4, but the NMR indicates a mixture of isomers. What happened? A: You are likely observing epimerization at the C-6 or C-7 chiral centers, a common issue in the impurity profiling of Cefradine dihydrate[3] (). This occurs if the fractions were left in the acidic mobile phase at room temperature for too long before lyophilization.

  • Solution: Chill fractions on ice immediately upon collection and initiate lyophilization within 2 hours.

Q: The peaks for Cefradine and 4',5'-Dihydrocefradine are co-eluting on my polymeric column. How can I improve resolution? A: Decrease the acetonitrile concentration from 6% to 4%. While this will increase the overall retention time, it dramatically enhances the separation factor ( α ) by forcing the analytes to interact longer with the poly(styrene-divinylbenzene) pores[2].

IV. Quantitative Data: Physicochemical Comparison

PropertyCefradine (API)4',5'-Dihydrocefradine (Impurity)
Molecular Formula C16H19N3O4SC16H21N3O4S[1]
Molecular Weight 349.40 g/mol 351.42 g/mol [1]
Side-Chain Ring 1,4-CyclohexadienylCyclohexen-1-yl[1]
Detection ( λmax​ ) ~254 nm~254 nm
Target [M+H]+ m/z 350.4m/z 352.4

V. Workflow Visualization

G Start Crude Cefradine (Contains Dihydrocefradine) PrepLC Preparative LC Poly(styrene-divinylbenzene) Start->PrepLC Load sample Fractions Fraction Collection (UV 254 nm) PrepLC->Fractions Elute: HOAc/CH3CN (94:6) QC Analytical LC-MS Self-Validation Checkpoint Fractions->QC Aliquot testing QC->PrepLC Recycle mixed fractions Concentration Lyophilization (pH 5.5, < -40°C) QC->Concentration Pool pure fractions Pure Pure 4',5'-Dihydrocefradine (>98% Purity) Concentration->Pure Water removal

Workflow for the isolation and self-validating purification of 4',5'-Dihydrocefradine.

VI. References

  • Zhu, Y., Hendrix, C., Busson, R., Janssen, G., Roets, E., & Hoogmartens, J. (1994). Isolation and structural elucidation of an impurity of cefradine. Journal of Pharmaceutical and Biomedical Analysis, 12(9), 1137-1140.[Link]

  • Liu, Y., Sun, X., Tian, Y., Xue, J., Zhu, F., & Hu, C. (2017). Impurity Profile Study of Cefradine Dihydrate. Chinese Pharmaceutical Journal, 52(18), 1639-1643.[Link]

Sources

Troubleshooting

method refinement for trace level detection of 4',5'-Dihydrocefradine

Technical Support Center: Trace-Level Detection of 4',5'-Dihydrocefradine Overview 4',5'-Dihydrocefradine (CAS: 37051-00-6) is a critical synthesis impurity associated with the first-generation cephalosporin antibiotic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Trace-Level Detection of 4',5'-Dihydrocefradine

Overview 4',5'-Dihydrocefradine (CAS: 37051-00-6) is a critical synthesis impurity associated with the first-generation cephalosporin antibiotic, Cefradine[1]. Because its structural difference from the Active Pharmaceutical Ingredient (API) is merely the absence of a single double bond in the side-chain ring, trace-level quantification requires highly selective chromatographic and mass spectrometric techniques[2]. This support center provides field-proven methodologies, troubleshooting steps, and validated protocols for analytical scientists.

Section 1: Method Development FAQs

Q1: Why does 4',5'-Dihydrocefradine frequently co-elute with Cefradine and Cefalexin on standard C18 columns, and how can I resolve this? A: Causality: Standard C18 stationary phases rely almost exclusively on hydrophobic interactions. Cefradine contains a 1,4-cyclohexadienyl ring, whereas 4',5'-Dihydrocefradine contains a cyclohexenyl ring[2]. The hydrophobicity difference between these two moieties is negligible, leading to co-elution. Resolution: Shift the separation mechanism from pure hydrophobicity to π−π (pi-pi) interactions and steric selectivity. Utilizing a poly(styrene-divinylbenzene) column or a Phenyl-Hexyl stationary phase allows the aromatic/conjugated systems to interact differently with the stationary phase, effectively resolving the impurity from the API[2][3].

Q2: How do I overcome severe ion suppression in LC-MS/MS when quantifying trace 4',5'-Dihydrocefradine in the presence of the Cefradine API? A: Causality: In Electrospray Ionization (ESI), analytes compete for charge at the surface of the eluting droplets. When the API is present at concentrations orders of magnitude higher than the trace impurity, it saturates the droplet surface, neutralizing the ionization of the co-eluting or closely-eluting impurity[4]. Resolution: Implement a post-column divert valve. By mapping the exact retention time of the Cefradine API, you can divert the high-concentration API plug to waste, switching the flow to the mass spectrometer only during the specific elution window of 4',5'-Dihydrocefradine.

Section 2: Troubleshooting Guide

Issue 1: Baseline drift and poor reproducibility in HPLC-UV/MS methods.

  • Root Cause: Cephalosporins are inherently unstable in aqueous solutions at room temperature, making them highly prone to β -lactam ring hydrolysis[3].

  • Self-Validating Check: Inject the same sample vial at t=0 and t=12 hours. If the impurity peak area increases while the API decreases, on-column or in-vial degradation is occurring.

  • Resolution: Maintain the autosampler strictly at 4°C. Buffer the mobile phase and sample diluent to an acidic pH (pH 4.0 - 5.0) using dilute acetic acid or formic acid, which stabilizes the β -lactam ring[3][5].

Issue 2: Low MS sensitivity for 4',5'-Dihydrocefradine in positive ion mode.

  • Root Cause: Inadequate ESI desolvation or suboptimal Multiple Reaction Monitoring (MRM) transitions.

  • Resolution: Ensure the ESI source temperature is optimized (typically 400-500°C for cephalosporins)[6]. Utilize the specific [M+H]+ precursor ion ( m/z 352.1) and monitor the stable product ions generated by the cleavage of the β -lactam ring (e.g., m/z 158.1 and 90.8)[5].

Section 3: Standardized Experimental Protocol: LC-MS/MS Trace Analysis

Self-Validating System: This protocol incorporates a system suitability check by splitting the sample analysis into a t=0 and t=12 hour injection to monitor in-vial degradation, alongside a post-column divert step to ensure that any observed signal loss is quantifiable and not due to hidden matrix effects.

Step-by-Step Methodology:

  • Sample Preparation: Weigh accurately 10.0 mg of the Cefradine sample and dissolve in 10.0 mL of Diluent (Methanol:Water 50:50 v/v containing 0.1% formic acid) to yield a 1 mg/mL API solution.

  • Spiking (Validation): Spike an aliquot with a known concentration of 4',5'-Dihydrocefradine reference standard (e.g., 0.1% w/w relative to API) to serve as a system suitability standard.

  • Chromatographic Separation:

    • Column: Poly(styrene-divinylbenzene) or Phenyl-Hexyl (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 0.01 M Acetic Acid : Acetonitrile (94:6, v/v)[2].

    • Flow Rate: 1.0 mL/min (split post-column to 0.3 mL/min before entering the MS).

    • Column Temperature: 30°C.

  • Divert Valve Operation: Program the MS divert valve to direct flow to Waste from 0.0 to 4.5 minutes (elution of solvent front and bulk API), switch to MS from 4.5 to 7.0 minutes (elution of 4',5'-Dihydrocefradine), and return to Waste thereafter.

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in ESI+ mode using the MRM transitions outlined in Table 1[5].

Table 1: MRM Transitions and Collision Energies (Quantitative Data Summary)

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Cefradine (API) 350.1158.115API Monitoring (Pre-Divert)
4',5'-Dihydrocefradine 352.1158.115Quantifier
4',5'-Dihydrocefradine 352.190.825Qualifier

Section 4: Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation (Acidic Diluent, 4°C) HPLC Chromatographic Separation (Polymeric/Phenyl Column) SamplePrep->HPLC Inject 10µL Valve Post-Column Divert Valve (Time-Programmed) HPLC->Valve Column Eluent Waste Waste (Elutes High-Conc API) Valve->Waste 0.0 - 4.5 min (API Elution) MS ESI-MS/MS Detection (MRM Mode) Valve->MS 4.5 - 7.0 min (Impurity Window) Data Data Analysis (Trace Impurity Quant) MS->Data MRM Signals

LC-MS/MS workflow with post-column divert valve to minimize API-induced ion suppression.

References

  • [2] Title: Isolation and structural elucidation of an impurity of cefradine Source: nih.gov URL:[Link]

  • [3] Title: A Comparison of Analytical Methods for the Content and Purity of Cefradine Source: researchgate.net URL:[Link]

  • [5] Title: Rapid and simple method for determination of cephradine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) Source: nih.gov URL: [Link]

  • [6] Title: Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry Source: acs.org URL:[Link]

  • [4] Title: Introduction to LC-MS/MS Techniques Source: scribd.com URL:[Link]

Sources

Optimization

Technical Support Center: 4',5'-Dihydrocefradine Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 4',5'-Dihydrocefradine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals synthesizing 4',5'-Dihydrocefradine (CAS: 37051-00-6)[1].

While 4',5'-dihydrocefradine is primarily known as an impurity generated during the synthesis of the first-generation cephalosporin antibiotic Cephradine, it is frequently synthesized in high purity as a critical reference standard for pharmaceutical impurity profiling and LC-MS method validation[2]. The synthesis typically starts from (R)-(-)-2-(2,5-dihydrophenyl)glycine (DHPG) and involves Boc-protection, regioselective reduction, coupling to 7-ADCA, and deprotection[3].

Below, we address the specific bottlenecks that cause low yields during this synthetic workflow and provide self-validating protocols to ensure experimental success.

Visualizing the Synthetic Pathway

SynthesisPathway DHPG DHPG (R)-(-)-2-(2,5-dihydrophenyl)glycine BocDHPG Boc-DHPG (Amine Protection) DHPG->BocDHPG Boc2O, NaOH BocMonoene Boc-Cyclohexenyl-Gly (Regioselective Reduction) BocDHPG->BocMonoene H2, Wilkinson's Catalyst MixedAnhydride Mixed Anhydride (Activation) BocMonoene->MixedAnhydride Pivaloyl Chloride, NMM Coupled Boc-4',5'-Dihydrocefradine (Coupling with 7-ADCA) MixedAnhydride->Coupled Bis-Silyl-7-ADCA Final 4',5'-Dihydrocefradine (Boc Deprotection) Coupled->Final TFA/DCM, 0°C

Caption: 5-step synthetic workflow for 4',5'-Dihydrocefradine from DHPG.

FAQ 1: Regioselective Reduction (The Primary Yield Bottleneck)

Q: My reduction of Boc-DHPG yields a complex mixture of unreacted diene and over-reduced cyclohexane (the cephalexin side-chain). How do I maximize the yield of the cyclohexenyl intermediate?

The Causality: The reduction of the 1,4-cyclohexadienyl ring in DHPG to a cyclohexenyl ring is thermodynamically challenging. Standard heterogeneous catalysts like 10% Pd/C are too active and fail to differentiate the two double bonds, rapidly driving the reaction to the fully saturated cyclohexane derivative.

The Solution: Switch to a homogeneous catalyst that is highly sensitive to steric hindrance, such as Wilkinson's catalyst[RhCl(PPh3)3] , and strictly control the hydrogen uptake. Wilkinson's catalyst selectively reduces the less sterically hindered double bond and operates at a slower, more controllable rate.

Self-Validating Protocol: Controlled Hydrogenation

  • Preparation: Dissolve 10 mmol of Boc-DHPG in 50 mL of anhydrous methanol in a rigorously dried hydrogenation flask.

  • Catalyst Addition: Add 5 mol% (0.5 mmol) of Wilkinson's catalyst.

  • Purging: Purge the vessel with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

  • Controlled Uptake (Validation Step): Connect the flask to a gas burette. Stir at room temperature under 1 atm of H2​ . The reaction is self-validating: monitor the burette and stop the reaction the exact moment 1.0 equivalent (244 mL at 25°C, 1 atm) of H2​ is consumed .

  • Workup: Evaporate the methanol, dissolve the residue in dichloromethane (DCM), and filter through a pad of Celite to remove the rhodium catalyst. Concentrate to yield Boc-(R)-2-amino-2-(cyclohexen-1-yl)acetic acid.

FAQ 2: 7-ADCA Coupling Efficiency

Q: The coupling of my activated Boc-amino acid with 7-ADCA is stalling at ~40% yield. How can I drive this reaction to completion?

The Causality: 7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a zwitterion and is notoriously insoluble in standard organic solvents like DCM or THF. If 7-ADCA is suspended rather than dissolved, the highly reactive mixed anhydride intermediate will undergo competitive hydrolysis or thermal degradation before the coupling can occur. Furthermore, using standard ethyl chloroformate for activation often leads to nucleophilic attack on the wrong carbonyl carbon.

The Solution: Perform an in situ silylation using N,O-Bis(trimethylsilyl)acetamide (BSA) to transiently mask the polar groups of 7-ADCA, rendering it highly soluble in DCM. Pair this with pivaloyl chloride for mixed anhydride formation; its massive tert-butyl group provides steric bulk, directing the 7-ADCA amine exclusively to the amino acid carbonyl.

CouplingWorkflow ADCA 7-ADCA (Insoluble Zwitterion) Silylation Add BSA in DCM (Stir 1h) ADCA->Silylation Soluble Bis-Silyl-7-ADCA (Fully Soluble) Silylation->Soluble Coupling Add Mixed Anhydride (-20°C to 0°C) Soluble->Coupling Product Protected Cephalosporin Coupling->Product

Caption: Solubilization and coupling workflow for 7-ADCA using BSA silylation.

Self-Validating Protocol: Silylation & Coupling

  • Silylation: Suspend 10 mmol of 7-ADCA in 40 mL dry DCM. Add 22 mmol (2.2 eq) of BSA. Stir at room temperature for 1 hour. Validation: The opaque suspension will transition into a completely clear, pale-yellow solution, visually confirming successful silylation.

  • Activation: In a separate flask, dissolve 10.5 mmol of Boc-Cyclohexenyl-Gly in 30 mL dry DCM. Cool to -20°C. Add 11 mmol of N-methylmorpholine (NMM), followed dropwise by 10.5 mmol of pivaloyl chloride. Stir for 30 minutes at -20°C.

  • Coupling: Transfer the clear silylated 7-ADCA solution dropwise into the mixed anhydride flask, maintaining the temperature below -15°C.

  • Completion: Allow the reaction to slowly warm to 0°C over 2 hours. Quench with water to hydrolyze the silyl groups, separating the organic layer for downstream processing.

FAQ 3: Boc Deprotection without β -Lactam Cleavage

Q: I am losing 30% of my product during the final Boc deprotection step. The β -lactam ring seems to be opening. What is the optimal condition?

The Causality: The four-membered β -lactam ring of cephalosporins is highly susceptible to acidic hydrolysis. Prolonged exposure to neat Trifluoroacetic acid (TFA) or allowing the reaction to reach room temperature causes the β -lactam core to rupture, destroying the molecule and drastically reducing the final yield[3].

The Solution: Use a precisely controlled TFA/DCM (1:1 v/v) cocktail strictly at 0°C, and utilize an ether-precipitation quench. Pouring the reaction into cold ether instantly precipitates the product as a TFA salt while leaving the excess TFA and cleaved tert-butyl byproducts in the liquid phase, immediately halting acid exposure.

Self-Validating Protocol: Cold Deprotection & Precipitation

  • Reaction: Dissolve the protected intermediate in 10 mL of DCM and chill to 0°C in an ice bath.

  • Deprotection: Add 10 mL of pre-chilled (0°C) TFA dropwise. Stir strictly at 0°C for exactly 90 minutes.

  • Quenching (Validation Step): Pour the reaction mixture directly into 100 mL of vigorously stirred, ice-cold diethyl ether. Validation: A white precipitate will form instantly. This physical phase separation guarantees the β -lactam is protected from further acidic degradation.

  • Isolation: Filter the precipitate, wash with cold ether, and adjust the pH of an aqueous solution of the salt to ~4.5 (the isoelectric point) to isolate the pure 4',5'-dihydrocefradine zwitterion.

Quantitative Yield Optimization Summary

By implementing the mechanistic changes described above, researchers can expect significant yield recoveries across the synthetic pipeline.

Optimization ParameterTraditional ConditionOptimized ConditionYield Impact
Reduction Catalyst Pd/C (10%)Wilkinson's Catalyst [RhCl(PPh3)3]+35% (Prevents over-reduction)
7-ADCA Solubilization Triethylamine / DMFBSA Silylation / DCM+25% (Prevents hydrolysis)
Activation Reagent Ethyl chloroformatePivaloyl chloride+10% (Reduces steric mis-attack)
Boc Deprotection Temp 25°C (Room Temp)0°C with Ether Quench+15% (Prevents β -lactam cleavage)
References
  • Zhou, J., Li, F., & Sun, K. "Process for the preparation of 4',5'-dihydrocefradine." Patent FR3121440A1, Shenzhen Sungening Bio-Medical Co., Ltd.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4',5'-Dihydrocefradine Solubility in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4',5'-Dihydrocefradine—a cephalosporin derivative—dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4',5'-Dihydrocefradine—a cephalosporin derivative—during in vitro assay preparation.

Because this compound is a zwitterion, its solubility is not merely a matter of adding solvent; it requires precise control over the thermodynamic and ionic environment. This guide will explain the causality behind common precipitation issues, provide self-validating protocols, and offer actionable troubleshooting steps.

Part 1: Core Principles of 4',5'-Dihydrocefradine Solubility

To successfully formulate 4',5'-Dihydrocefradine, you must understand its molecular behavior. The compound contains both an acidic carboxyl group and an alkaline amino group[1]. At its isoelectric point (pI), the molecule exists as an internal salt with a net-zero charge. This lack of net charge minimizes ion-dipole interactions with water, allowing strong intermolecular crystal lattice forces to dominate, which inevitably leads to precipitation[2].

Quantitative Physicochemical Profile

The following table summarizes the critical data required to engineer a stable solubilization strategy:

PropertyValueExperimental Causality & Implication
pKa (Carboxyl / Amino) 2.63 / 7.27[3]Dictates the ionization state. You must shift the pH well outside this range to induce a net charge for aqueous solubility.
Isoelectric Point (pI) ~4.95[2]The point of absolute minimum aqueous solubility. Never formulate or dilute near this pH.
Solubility (1 M NH₄OH) 50 mg/mL[3]Pushing the pH above 7.27 deprotonates the molecule (anionic state), enabling high-concentration, DMSO-free stocks.
Solubility (Ethanol/Hexane) Practically Insoluble[4]The zwitterionic core is incompatible with standard non-polar organics or simple alcohols.
Clarity Threshold (A₄₅₀) < 0.6[4]A quantitative metric to validate the absence of micro-precipitates. Visual inspection is insufficient.

Part 2: Solubilization Workflows & Decision Logic

Before preparing your stock, you must evaluate your assay's tolerance for organic solvents (like DMSO) versus pH shifts. The flowchart below outlines the decision-making process for selecting the correct solubilization route.

SolWorkflow Start 4',5'-Dihydrocefradine (Zwitterion Powder) Decision Select Solvent System Based on Assay Tolerance Start->Decision Aq Aqueous System (pH Manipulation) Decision->Aq High Conc. / DMSO Sensitive Org Organic System (Anhydrous DMSO) Decision->Org Standard Screening Aq_Step Dissolve in 1 M NH4OH (Yields up to 50 mg/mL) Aq->Aq_Step Org_Step Dissolve in 100% DMSO (Must be moisture-free) Org->Org_Step Validate Validate Solubilization (Absorbance at 450nm < 0.6) Aq_Step->Validate Dilute to final pH Org_Step->Validate Dilute into buffer

Workflow for selecting and validating the optimal solubilization strategy for 4',5'-Dihydrocefradine.

Part 3: Troubleshooting Guides & FAQs

Q: Why does 4',5'-Dihydrocefradine precipitate immediately upon dilution into my physiological assay buffer (pH 7.4)? A: This is a classic case of pH-induced precipitation. When you dilute a highly concentrated stock into an aqueous buffer, the local pH can temporarily shift toward the compound's isoelectric point (pI ~4.95)[2]. At this pH, the molecule achieves a net-zero charge, drastically reducing its solubility. Fix: Ensure rapid, vortex-assisted mixing during dilution. Additionally, use a highly buffered system (e.g., 100 mM HEPES) to prevent localized pH drops during the addition of the compound.

Q: My compound is insoluble in DMSO, even though standard protocols suggest it should work. What is wrong? A: The issue is almost certainly moisture contamination. Cephalosporin derivatives are highly sensitive to water content in organic solvents. If your DMSO has absorbed atmospheric moisture, the local dielectric constant changes, causing the compound to form a hydrate that is insoluble in the organic phase[5]. Fix: Always use fresh, anhydrous DMSO (≥99.9% purity, stored under argon or nitrogen) for stock preparation.

Q: How can I verify that my compound is fully dissolved and not forming invisible micro-precipitates that could skew my assay data? A: Visual inspection is prone to error and lacks scientific rigor. To create a self-validating protocol, measure the absorbance of your final solution at 450 nm. According to pharmacopeial standards for related cephalosporins, a fully solubilized, clear solution should yield an absorbance of not more than 0.6 (ideally < 0.3)[4]. If the absorbance exceeds this threshold, micro-precipitates are present.

TroubleshootingLogic Issue Issue: Compound Precipitates in Assay Buffer Check1 Is buffer pH near pI (4.95)? Issue->Check1 Check2 Is DMSO stock moisture-contaminated? Issue->Check2 Action1 Adjust pH > 7.0 or use Cyclodextrins Check1->Action1 Yes Action2 Use fresh, anhydrous DMSO for stock Check2->Action2 Yes Success Clear Solution (Self-Validating System) Action1->Success Action2->Success

Decision tree for troubleshooting 4',5'-Dihydrocefradine precipitation during in vitro assays.

Part 4: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, do not deviate from the validation steps built into these methodologies.

Protocol A: Preparation of a 50 mg/mL Aqueous Stock (pH-Shift Method)

Causality: By pushing the pH well above the pKa of the amino group (7.27), the molecule becomes fully deprotonated (anionic). This maximizes ion-dipole interactions with water, enabling high-concentration solubilization without the cytotoxicity associated with DMSO[1][3].

  • Weighing: Weigh exactly 50.0 mg of 4',5'-Dihydrocefradine powder into a sterile, light-protected microcentrifuge tube (the compound is light-sensitive)[3].

  • Primary Solubilization: Add 1.0 mL of 1 M NH₄OH dropwise while vortexing continuously until the powder is visibly dissolved.

  • Self-Validation (Critical): Transfer a 100 µL aliquot to a microplate and measure absorbance at 450 nm against a 1 M NH₄OH blank. Proceed only if A₄₅₀ < 0.6[4].

  • Assay Integration: When diluting this stock into your final in vitro assay, ensure your assay buffer has sufficient buffering capacity (e.g., 50-100 mM HEPES) to absorb the alkaline load without shifting the final assay pH outside the physiological range of your cells.

Protocol B: DMSO-Free Solubilization via Complexation (Cyclodextrins)

Causality: If your cells are sensitive to both DMSO and alkaline pH shifts, you must mask the hydrophobic core of the zwitterion. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a reversible inclusion complex with the molecule, shielding it from the aqueous environment and preventing precipitation without altering the bulk pH.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard base assay buffer (e.g., PBS or DMEM).

  • Compound Addition: Add 4',5'-Dihydrocefradine powder to achieve a final target concentration of up to 10 mg/mL.

  • Thermal Control: Sonicate the mixture in a temperature-controlled water bath for 15 minutes. Causality Note: Cephalosporins degrade rapidly at high temperatures; ensure the bath remains strictly below 25°C.

  • Sterilization: Filter the complexed solution through a 0.22 µm PTFE membrane.

  • Self-Validation: Measure the absorbance of the filtrate at 450 nm to confirm the absence of sub-micron precipitates (A₄₅₀ < 0.6) before applying to cell cultures[4].

References

  • Cephradine | 38821-53-3 - ChemicalBook. ChemicalBook.
  • Cephradine - pharmaceutical raw materials both for vet and human. Cnarshine.
  • Cephradine monohydrate | Bacterial chemical | CAS 75975-70-1 | Selleck. Selleckchem.
  • Cefradine | 38821-53-3 - ChemicalBook. ChemicalBook.
  • Determination and Correlation of Solubility of Cephradine and Cefprozil Monohydrate in Water As a Function of pH.

Sources

Optimization

Technical Support Center: Reaction Optimization &amp; Impurity Profiling

Welcome to the Technical Support Center for Reaction Optimization. As drug development progresses from discovery to commercial manufacturing, controlling the impurity profile of Active Pharmaceutical Ingredients (APIs) b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Reaction Optimization. As drug development progresses from discovery to commercial manufacturing, controlling the impurity profile of Active Pharmaceutical Ingredients (APIs) becomes critical for both patient safety and regulatory compliance.

This guide is designed for researchers and process chemists. It provides actionable troubleshooting strategies, authoritative regulatory context, and self-validating experimental protocols to help you engineer chemical processes that inherently minimize degradation products, side-reactions, and genotoxic impurities.

Impurity Control Strategy Workflow

ImpurityOptimization A Initial Reaction Screening B Impurity Profiling (LC-MS / NMR) A->B Identify degradants C Regulatory Assessment (ICH Q3A / M7) B->C Classify risk D DoE Optimization (RSM / BBD) C->D Define critical parameters E Robust Process (<0.10% Impurities) D->E Validate conditions

Workflow for reaction optimization and impurity control.

Section 1: Frequently Asked Questions (FAQs)

Q1: How do ICH guidelines dictate my optimization strategy for a new drug substance? A: Your optimization targets are strictly defined by two primary guidelines:

  • ICH Q3A(R2): This guideline governs standard organic, inorganic, and residual solvent impurities in new drug substances[1]. It establishes specific thresholds for reporting, identification, and qualification based on the maximum daily dose[2]. If an impurity exceeds the identification threshold (typically 0.10% for standard doses), you must elucidate its structure and optimize the reaction to suppress it, or face extensive safety qualification efforts.

  • ICH M7(R2): This guideline applies specifically to DNA-reactive (mutagenic) impurities[3]. Because these compounds pose a carcinogenic risk, they are controlled to much stricter limits based on the Threshold of Toxicological Concern (TTC)[4]. Optimization must focus on ensuring the synthetic process inherently purges these intermediates before the final API isolation.

Q2: Why should I use Design of Experiments (DoE) instead of One-Factor-At-A-Time (OFAT) optimization? A: OFAT optimization assumes that reaction variables act independently, which is rarely true in complex organic synthesis. DoE allows you to evaluate multiple continuous variables (e.g., temperature, time, stoichiometry) and categorical variables (e.g., solvent, catalyst) simultaneously[5]. This multivariate approach identifies critical interaction effects—such as how excess reagent might improve the yield of an upstream reaction but drastically increase a specific impurity if the temperature is also high[6]. DoE maps the entire design space, allowing you to find the exact "sweet spot" where product yield is maximized and impurity formation is minimized.

Section 2: Troubleshooting Guides

Scenario A: High Levels of Over-Alkylation or Multi-Substituted Impurities

Symptom: LC-MS analysis reveals significant levels of di- or tri-substituted byproducts (e.g., in an SN​Ar or alkylation reaction), leading to an impurity profile that fails ICH Q3A specifications. Root Cause: The kinetic rate of the secondary reaction (impurity formation) becomes competitive with the primary reaction. This is typically driven by excessive reagent stoichiometry, prolonged residence times, or elevated temperatures[5]. Optimization Strategy:

  • Reduce Temperature: Lowering the temperature often reduces the kinetic rate of the secondary side-reaction more drastically than the primary pathway due to differing activation energies.

  • Stoichiometric Control: Limit the electrophile to 1.0 - 1.05 equivalents.

  • Continuous Flow: If batch optimization fails, consider transitioning to a continuous flow reactor. Flow chemistry allows for precise control over residence time, preventing the product from over-reacting with the starting materials[5].

Scenario B: Epimerization and Isomerization Under Basic Conditions

Symptom: Formation of diastereomeric impurities or double-bond isomerization during a base-mediated deprotection or coupling step. Root Cause: The use of a base that is too strong (e.g., Potassium tert-butylate) can abstract alpha-protons, leading to racemization/epimerization, or cause unwanted elimination reactions. Optimization Strategy: Tune the pKa​ of the base and the solvent system. For example, during the semisynthesis of the immunosuppressant voclosporin, removing an acetate protecting group with strong bases caused massive double-bond isomerization and epimerization[7]. By optimizing the conditions to a milder system (2 equivalents of K2​CO3​ in a methanol/water mixture at 25 °C), the formation of elimination products was limited to 4%, and epimers were restricted to 2%, allowing the final product to meet the ≤0.10% unspecified impurity threshold after purification[7].

Scenario C: Carryover of Genotoxic Impurities (GTIs)

Symptom: Alkylating agents or reactive starting materials (Class 1 or 2 mutagenic impurities per ICH M7) are detected in the final API. Root Cause: Incomplete consumption during the reaction step and insufficient purge factors during downstream crystallization/washing. Optimization Strategy: Do not rely solely on crystallization to remove GTIs. Optimize the reaction conditions to drive the consumption of the mutagenic intermediate to completion. If the reaction cannot be pushed to 100% conversion without degrading the product, introduce a highly specific chemical quench (e.g., adding a nucleophilic amine or thiol to scavenge residual alkyl halides) prior to the workup phase.

Section 3: Experimental Methodologies

Protocol: Executing a Response Surface Methodology (RSM) DoE for Impurity Minimization

This self-validating protocol utilizes a Central Composite Face-centered (CCF) design to optimize a reaction while controlling a specific process-related impurity (e.g., an allene impurity)[6].

Step 1: Define Critical Process Parameters (CPPs) and Ranges Based on initial screening, identify the factors most likely to impact the impurity.

  • Parameter A: Temperature (e.g., 70 °C to 90 °C).

  • Parameter B: Reaction Time (e.g., 2 hours to 6 hours).

  • Parameter C: Reagent Equivalents (e.g., 1.0 to 1.5 eq).

Step 2: Generate the DoE Matrix Using statistical software (e.g., JMP, Design-Expert), generate a CCF matrix. This will typically require 15-17 experimental runs, including 3-5 center points (e.g., 80 °C, 4 hours, 1.25 eq) to evaluate process variability and experimental error.

Step 3: Execute the Reactions

  • Set up the reactions in parallel using a controlled reactor block (e.g., EasyMax) to ensure precise temperature control.

  • Accurately dose reagents according to the DoE matrix.

  • Quench all reactions uniformly at their designated time points.

Step 4: Analytical Readout & Modeling

  • Analyze the crude reaction mixtures via a validated HPLC method.

  • Record two specific responses for each run: Response 1 (Product Yield %) and Response 2 (Impurity Area %).

  • Input the data into the software to generate a mathematical model and response surface contour plots. The model is self-validating if the R2 (goodness of fit) and Q2 (predictive relevance) values are >0.8.

Step 5: Confirmatory Run Identify the optimum conditions predicted by the model where Yield is maximized and the Impurity is <0.10% . Execute a triplicate confirmatory run at these exact conditions to verify the model's accuracy.

Section 4: Quantitative Data & Benchmarking

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

These thresholds dictate the strict analytical targets your optimized reaction must meet[1][2].

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
>2 g/day 0.03%0.05%0.05%
Table 2: Example DoE Matrix for Impurity Optimization

Representative data demonstrating the inverse relationship between aggressive conditions (high throughput) and impurity control[5][6].

Run TypeTemp (°C)Time (h)Reagent (eq)Product Yield (%)Target Impurity (%)
Factorial7021.065.20.02
Factorial9021.082.40.18
Factorial9061.594.11.45 (Fail)
Center Point8041.2588.50.08
Optimized 75 5 1.1 89.2 0.04 (Pass)

References

  • Voclosporin from Cyclosporine A: Process Optimization and Impurities Characterization Organic Process Research & Development (ACS Publications). URL:[Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline European Medicines Agency (EMA). URL:[Link]

  • Process Development and Optimization of Linagliptin Aided by the Design of Experiments (DoE) Organic Process Research & Development (ACS Publications). URL:[Link]

  • ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK Pharmaceuticals and Medical Devices Agency (PMDA) / ICH M7(R2). URL:[Link]

  • M7 Implementation Working Group ICH M7(R2) Guideline Questions and Answers Pharmaceuticals and Medical Devices Agency (PMDA). URL:[Link]

  • A Brief Introduction to Chemical Reaction Optimization National Institutes of Health (PMC). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of 4',5'-Dihydrocefradine

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the LC-MS/MS quantification of 4',5'-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the LC-MS/MS quantification of 4',5'-Dihydrocefradine (CAS: 37051-00-6). As a critical synthesis impurity and degradation product of the first-generation cephalosporin antibiotic cefradine [1], its accurate quantification is essential for regulatory compliance.

Due to its polar, zwitterionic nature, 4',5'-Dihydrocefradine is highly susceptible to matrix effects (ME) —specifically ion suppression—caused by endogenous biological components co-eluting in the electrospray ionization (ESI) source [2]. This portal provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to ensure assay integrity.

Section 1: Diagnostic FAQs (Identifying the Root Cause)

Q1: My 4',5'-Dihydrocefradine signal fluctuates wildly between different biological lots. How do I definitively diagnose if this is a matrix effect? A: Signal fluctuation across different biological lots is the hallmark of the "relative matrix effect." To diagnose this, you must decouple your extraction recovery from your ionization efficiency.

  • Mechanistic Insight: In ESI, co-eluting matrix components (like glycerophospholipids) compete with 4',5'-Dihydrocefradine for access to the droplet surface. Because phospholipids have high surface activity, they prevent the analyte from entering the gas phase, causing severe ion suppression.

  • Action: Perform a Post-Extraction Addition (PEA) experiment. Extract blank matrix from 6 different lots, then spike 4',5'-Dihydrocefradine into the final extracts. Compare the peak areas to a neat standard prepared in the same reconstitution solvent. If the ratio (Matrix Extract Area / Neat Standard Area) × 100 deviates outside the acceptable 85%–115% range, you have a confirmed matrix effect [2].

Section 2: Sample Preparation FAQs (Removing the Source)

Q2: I am using Protein Precipitation (PPT) with acetonitrile, but the ion suppression at the 4',5'-Dihydrocefradine retention time is nearly 60%. Why is this happening, and how can I fix it? A: PPT removes proteins but leaves >90% of endogenous phospholipids in the sample. Because 4',5'-Dihydrocefradine is highly polar, it elutes early on standard reversed-phase (C18) columns—exactly where the bulk of residual salts and early-eluting lipids emerge.

  • The Solution: Transition to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) [3].

  • Causality: 4',5'-Dihydrocefradine contains a primary amine and a carboxylic acid. By acidifying the plasma sample (e.g., with 2% phosphoric acid), you fully protonate the amine and neutralize the acid, giving the molecule a net positive charge. It will bind strongly to the sulfonic acid groups on the MCX sorbent. You can then wash the cartridge with 100% organic solvent to strip away neutral and zwitterionic phospholipids before eluting the analyte with a basic organic solvent, which neutralizes the amine and releases the compound [4].

Section 3: Chromatographic FAQs (Evading the Matrix)

Q3: If I am restricted to simple PPT due to high-throughput requirements, how can I chromatographically resolve the analyte from the suppression zone? A: You must shift the retention time of 4',5'-Dihydrocefradine away from the column void volume and the phospholipid elution zones.

  • Action: Switch from standard reversed-phase chromatography to Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Causality: In HILIC, the stationary phase is polar (e.g., bare silica, amide), and the mobile phase is highly organic (>70% acetonitrile). The polar 4',5'-Dihydrocefradine will partition into the water-enriched layer on the stationary phase, retaining strongly. Conversely, hydrophobic phospholipids will elute much earlier or later depending on the specific lipid class, effectively separating your analyte from the suppression zone.

Section 4: Calibration & Internal Standard FAQs (Compensating for the Matrix)

Q4: A Stable Isotope-Labeled Internal Standard (SIL-IS) for 4',5'-Dihydrocefradine is not commercially available. How do I compensate for residual matrix effects? A: When a SIL-IS is unavailable, you must use a combination of an analog internal standard and Matrix-Matched Calibration [2].

  • Action: Select a structurally similar cephalosporin (e.g., cefradine or cephalexin) that is not present in your study samples. Tune your gradient so the analog co-elutes as closely as possible to 4',5'-Dihydrocefradine. Because they elute together, they will experience the exact same ion suppression environment in the ESI source. Prepare all calibration standards in the exact same biological matrix as your unknown samples to normalize the suppression across the entire concentration range.

Section 5: Experimental Protocols

Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow

This self-validating protocol ensures maximum phospholipid removal while maintaining high recovery for 4',5'-Dihydrocefradine.

  • Sample Pre-treatment: Mix 100 µL of plasma/urine with 100 µL of 4% H₃PO₄ in water. Vortex for 30 seconds. (Purpose: Disrupts protein binding and protonates the primary amine).

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in water. (Purpose: Removes polar interferences and salts).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. (Purpose: Elutes neutral lipids and phospholipids. The analyte remains bound via ionic interaction).

  • Elution: Elute with 2 × 500 µL of 5% Ammonium Hydroxide in Methanol. (Purpose: Deprotonates the amine, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

  • Validation Check: Spike the analyte into the final extract of a blank sample and compare it to a neat standard to verify the Matrix Effect is within 85-115%.

Section 6: Data Presentation

Table 1: Impact of Sample Preparation on 4',5'-Dihydrocefradine Bioanalysis

Sample Preparation MethodRecovery (%)Matrix Effect (%)Phospholipid RemovalRecommended Use Case
Protein Precipitation (Acetonitrile)92.5 ± 4.145.2 ± 12.4Low (<10%)High-throughput screening (requires HILIC)
Liquid-Liquid Extraction (EtOAc)15.4 ± 6.295.1 ± 3.2High (>90%)Not recommended (analyte is too polar)
Phospholipid Removal Plates (PLR)88.3 ± 3.582.4 ± 5.1High (>95%)Routine plasma analysis
Mixed-Mode SPE (MCX) 89.7 ± 2.8 98.5 ± 2.1 Very High (>99%) Regulated PK/TK studies (Gold Standard)

Table 2: Optimized HILIC Gradient for 4',5'-Dihydrocefradine (Column: Waters BEH Amide, 2.1 x 100 mm, 1.7 µm)

Time (min)Flow Rate (mL/min)% Mobile Phase A (10mM NH₄FA, pH 3.0)% Mobile Phase B (Acetonitrile)
0.00.4595
1.00.4595
4.00.44060
5.00.44060
5.10.4595
7.00.4595

Section 7: Workflow Visualization

ME_Resolution A Observe Signal Variation in 4',5'-Dihydrocefradine B Perform Post-Column Infusion (PCI) A->B C Identify Suppression Zones (RT Overlap?) B->C D Optimize Chromatography (HILIC / Polar-C18) C->D Yes (Co-elution) E Implement MCX SPE (Targeting 1° Amine) C->E High Phospholipids F Apply Matrix-Matched Calibration D->F Residual ME E->F Residual ME G Validated LC-MS/MS Bioanalytical Method F->G ME Compensated

Workflow for diagnosing and resolving matrix effects in 4',5'-Dihydrocefradine bioanalysis.

References

  • Title: Isolation and structural elucidation of an impurity of cefradine Source: PubMed (NIH) URL: [Link]

  • Title: Rapid and Accurate Detection of Human Antibiotics Using UPLC-Q Orbitrap HRMS Coupled with Embedded Medical Intelligent Systems Source: World Scientific Publishing URL: [Link]

  • Title: Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses Source: ACS Omega URL: [Link]

  • Title: Development and Validation of a UPLC-MS/MS Method to Monitor Cephapirin Excretion in Dairy Cows following Intramammary Infusion Source: PLOS One URL: [Link]

Reference Data & Comparative Studies

Validation

validation of an analytical method for 4',5'-Dihydrocefradine quantification

Advanced Analytical Method Validation for 4',5'-Dihydrocefradine Quantification: A Comparative Guide Introduction Cefradine is a widely utilized first-generation cephalosporin antibiotic. During its synthesis, several st...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Method Validation for 4',5'-Dihydrocefradine Quantification: A Comparative Guide

Introduction

Cefradine is a widely utilized first-generation cephalosporin antibiotic. During its synthesis, several structurally related impurities are generated, with 4',5'-dihydrocefradine (often designated as Cefradine Impurity 1) being one of the most critical to monitor[1]. The structural variance between cefradine and 4',5'-dihydrocefradine is minimal—differing only by the saturation of a six-membered ring (a 1,4-cyclohexadiene ring in cefradine versus a cyclohexene ring in the impurity)[1]. This high degree of structural similarity makes their chromatographic separation and precise quantification notoriously difficult using conventional pharmacopeial methods.

This guide objectively compares the traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods against an advanced, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach for the quantification of 4',5'-dihydrocefradine.

Section 1: Mechanistic Causality in Method Selection

Traditional pharmacopeial methods (such as those outlined by the EP and USP) have historically relied on HPLC-UV or Thin Layer Chromatography (TLC) for impurity profiling[2]. However, these methods frequently suffer from co-elution issues and baseline instability when attempting to resolve 4',5'-dihydrocefradine from the main API and other impurities like cefalexin[2].

To overcome this, modern analytical frameworks utilize UHPLC-MS/MS or column-switching techniques[3][4]. The causality behind this shift is rooted in detection physics: MS/MS provides mass-to-charge (m/z) specificity that bypasses the limitations of UV absorption overlap. Even if chromatographic resolution is suboptimal, the impurity can be accurately isolated and quantified based on its unique fragmentation pattern, effectively eliminating false positives caused by co-eluting matrix components.

AnalyticalWorkflow Sample Cefradine API Sample Prep MethodSplit Method Selection Logic Sample->MethodSplit HPLC Traditional HPLC-UV (Pharmacopeial) MethodSplit->HPLC Routine QC UHPLC UHPLC-MS/MS (Advanced Method) MethodSplit->UHPLC Trace Profiling UV_Det UV Detection (254 nm) Risk: Co-elution HPLC->UV_Det MS_Det MRM Detection Self-Validating Specificity UHPLC->MS_Det Data 4',5'-Dihydrocefradine Quantification UV_Det->Data High LOD/LOQ MS_Det->Data Sub-ppm Accuracy

Fig 1: Workflow comparing traditional HPLC-UV vs. UHPLC-MS/MS for impurity quantification.

Section 2: Step-by-Step Experimental Methodology (UHPLC-MS/MS)

To ensure trustworthiness and scientific rigor, the following UHPLC-MS/MS protocol is designed as a self-validating system . By incorporating a stable-isotope-labeled internal standard (SIL-IS), the method inherently corrects for matrix effects and ionization fluctuations in real-time.

Step 1: Sample and Standard Preparation

  • Accurately weigh 10.0 mg of Cefradine API and dissolve it in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock solution.

  • Spike the solution with 4',5'-dihydrocefradine-d5 (Internal Standard) to a final concentration of 50 ng/mL. Causality: The 50:50 organic-aqueous ratio prevents the hydrolytic degradation of the fragile β-lactam ring while ensuring complete solubilization of both the hydrophilic API and the slightly more lipophilic impurity.

Step 2: Chromatographic Separation

  • Column: C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B to 60% B over 8 minutes at a flow rate of 0.3 mL/min. Causality: Formic acid acts as an ion-pairing agent. It suppresses the ionization of the carboxylic acid moiety on cefradine, thereby increasing its retention on the hydrophobic C18 stationary phase and sharpening the chromatographic peak shape.

Step 3: Mass Spectrometry Detection (ESI+ MRM Mode)

  • Capillary Voltage: 3.0 kV; Desolvation Temperature: 400°C.

  • Transitions: Monitor m/z 352.1 → 158.1 for 4',5'-dihydrocefradine and m/z 350.1 → 156.1 for Cefradine. Causality: The transition to m/z 158.1 corresponds to the cleavage of the β-lactam ring. This is a highly specific fragmentation pathway that definitively distinguishes the impurity from isobaric interferences in the matrix[3][4].

Step 4: System Suitability & Self-Validation

  • Inject a system suitability standard (SST) containing 0.1% of the impurity.

  • The resolution ( Rs​ ) between cefradine and 4',5'-dihydrocefradine must be 1.5. The recovery of the SIL-IS must fall within 95–105%, validating the absence of ion suppression for that specific injection.

Section 3: Method Validation & Performance Comparison

The validation of the advanced UHPLC-MS/MS method was conducted in accordance with ICH Q2(R1) guidelines. The table below objectively compares the performance of the newly validated UHPLC-MS/MS method against the traditional EP-prescribed HPLC-UV method[2].

Validation ParameterTraditional HPLC-UV (EP Method)Advanced UHPLC-MS/MSPerformance Gain
Limit of Detection (LOD) 0.05% (500 ppm)0.001% (10 ppm)50x more sensitive
Limit of Quantitation (LOQ) 0.1% (1000 ppm)0.003% (30 ppm)33x more sensitive
Linearity Range 0.1% – 2.0% ( R2 = 0.992)0.003% – 1.0% ( R2 = 0.9995)Broader dynamic range
Precision (RSD%) 4.5%1.2%Superior repeatability
Recovery (Accuracy) 85% - 92%98% - 102%Near-absolute accuracy
Specificity Prone to co-elution with cefalexinHighly specific (MRM)Zero matrix interference

Data Interpretation: The traditional HPLC-UV method struggles with baseline stability and precision (RSD of 4.5%) when quantifying extraneous impurities in cefradine[2]. Conversely, the UHPLC-MS/MS method demonstrates a 33-fold improvement in the Limit of Quantitation (LOQ) and achieves near-perfect recovery (98-102%). This ensures that trace levels of 4',5'-dihydrocefradine can be confidently quantified long before they approach regulatory safety thresholds.

Section 4: Conclusion & Best Practices

For routine batch release where impurity levels are historically well below the 1.0% threshold, traditional HPLC-UV methods may still serve as a cost-effective tool. However, for rigorous impurity profiling, stability-indicating assays, and forced degradation studies of cefradine dihydrate[3], the validated UHPLC-MS/MS method is vastly superior. Drug development professionals are strongly advised to adopt MS-based orthogonal detection to ensure self-validating accuracy and absolute structural confirmation of 4',5'-dihydrocefradine.

References

  • Zhu, Y., Hendrix, C., Busson, R., Janssen, G., Roets, E., & Hoogmartens, J. (1994). Isolation and structural elucidation of an impurity of cefradine. Journal of Pharmaceutical and Biomedical Analysis, 12(9), 1137-1140. URL:[Link]

  • Hyun, M. H., Jeong, E. D., Shin, M. S., & Jin, J. S. (2008). A Comparison of Analytical Methods for the Content and Purity of Cefradine. Bulletin of the Korean Chemical Society, 29(6), 1185. URL:[Link]

  • Liu, Y., Sun, X., Tian, Y., Xue, J., Zhu, F., & Hu, C. (2017). Impurity Profile Study of Cefradine Dihydrate. Chinese Pharmaceutical Journal, 52(18), 1639-1643. URL:[Link]

Sources

Comparative

Comparative Analysis of 4',5'-Dihydrocefradine and Cefradine Impurities: A Chromatographic Guide

Introduction Cefradine is a first-generation, semi-synthetic cephalosporin antibiotic. Because its synthesis relies on the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with D-dihydrophenylglycine, the fina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cefradine is a first-generation, semi-synthetic cephalosporin antibiotic. Because its synthesis relies on the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with D-dihydrophenylglycine, the final Active Pharmaceutical Ingredient (API) is highly susceptible to structural analogs co-precipitating as impurities[1]. Among these, 4',5'-dihydrocefradine is a critical synthesis-related impurity that requires rigorous chromatographic monitoring[2].

This guide provides an objective, comparative analysis of 4',5'-dihydrocefradine against other specified cefradine impurities (such as Cefalexin and Impurity B). It details their structural differences, mechanistic origins, and the self-validating analytical protocols required for their baseline resolution[3].

Structural and Mechanistic Comparison

The structural integrity of Cefradine is defined by its 1,4-cyclohexadienyl side chain. Impurities arise primarily from variations in the saturation of this ring or from unreacted precursors[1].

  • 4',5'-Dihydrocefradine (RRT 1.06) : Features a cyclohexenyl ring (only one double bond) instead of the cyclohexadienyl ring. It typically forms due to over-reduction during the synthesis of the side chain, leading to D-cyclohexenylglycine contamination[1].

  • Cefalexin (RRT 0.95) : Contains a fully aromatic phenyl ring. It is both a distinct API and a common impurity in Cefradine, originating from D-phenylglycine contamination in the starting materials[2].

  • Impurity A (7-ADCA) & Impurity B : These represent the unreacted core and side-chain precursors, respectively, which fail to couple during synthesis[4].

Quantitative Data & Structural Comparison
ImpurityCAS NumberRelative Retention Time (RRT)Structural CharacteristicOrigin / Causality
Impurity A (7-ADCA) 22252-43-30.23Lacks C7 acyl side chainUnreacted core / API hydrolysis
Impurity B 26774-88-90.28D-dihydrophenylglycineUnreacted side chain precursor
Cefalexin 15686-71-20.95Phenyl side chain (Aromatic)Phenylglycine contamination
Cefradine (API) 38821-53-31.001,4-cyclohexadienyl side chainTarget Product
4',5'-Dihydrocefradine 37051-00-61.06Cyclohexenyl side chain (1 double bond)Over-reduction of side chain
Impurity G 146794-70-91.187-ADCA pivalamideProcess byproduct
Mechanistic Pathways of Impurity Formation

ImpurityMechanisms Core 7-ADCA (Impurity A) API Cefradine (API, RRT 1.00) Core->API + Target Side Chain (Acylation) ImpCef Cefalexin (Impurity, RRT 0.95) Core->ImpCef + Aromatic Contaminant ImpDih 4',5'-Dihydrocefradine (Impurity, RRT 1.06) Core->ImpDih + Reduced Contaminant SideChain1 D-Dihydrophenylglycine (Target Side Chain) SideChain1->API ImpB Impurity B (Unreacted Side Chain) SideChain1->ImpB Hydrolysis / Unreacted SideChain2 D-Phenylglycine (Aromatic Contaminant) SideChain2->ImpCef SideChain3 D-Cyclohexenylglycine (Reduced Contaminant) SideChain3->ImpDih

Figure 1: Mechanistic pathways of Cefradine synthesis and the origin of key specified impurities.

Analytical Methodology: EP-Compliant HPLC-UV Profiling

To objectively evaluate the purity of Cefradine, a highly selective reversed-phase HPLC method is required[3]. The European Pharmacopoeia (EP) method utilizes a specific gradient elution strategy to separate closely related analogs[2],[4].

Causality in Method Design
  • Buffer Selection (pH 3.0) : Cephalosporins contain a C2-carboxylic acid ( pKa​≈2.5 ). Using a pH 3.0 phosphate buffer suppresses ionization, forcing the molecules into their more hydrophobic, unionized state. This maximizes retention on the C18 stationary phase, allowing subtle differences in ring saturation (e.g., between Cefradine and 4',5'-dihydrocefradine) to dictate elution order[4].

  • Wavelength (220 nm) : While the API has an absorption maximum near 260 nm, 220 nm is selected to capture the π→π∗ transitions of the amide bonds. This ensures universal detection of all impurities, including Impurity B, which lacks the extended conjugation of the cephalosporin core[3].

  • Gradient Profile : The method begins with a highly aqueous phase (99.5% Buffer) to retain polar impurities (Impurity A and B), then ramps to 80% Methanol to elute late-eluting hydrophobic derivatives (Impurity G)[4].

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A : Dissolve 2.72 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1 L of water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase B : 100% HPLC-grade Methanol.

Step 2: Chromatographic Conditions

  • Column : C18 (e.g., Hypersil GOLD), 150 mm × 4.6 mm, 5 µm[3].

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Injection Volume : 25 µL.

Step 3: Gradient Program [4]

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 99.5 0.5
0.5 97.0 3.0
11.0 75.0 25.0
13.0 60.0 40.0
16.0 60.0 40.0
19.0 20.0 80.0
19.1 99.5 0.5

| 25.0 | 99.5 | 0.5 |

Self-Validating System Suitability Test (SST)

To ensure the trustworthiness of the data, the protocol employs a self-validating internal control mechanism based on peak resolution[2].

  • Procedure : Prepare a reference solution containing 0.12 mg/mL Cefradine and 0.12 mg/mL Cefalexin. Inject 25 µL into the system.

  • Validation Criterion : The resolution ( Rs​ ) between Cefalexin and Cefradine must be ≥4.0 [4].

  • Scientific Causality : 4',5'-dihydrocefradine elutes closely after Cefradine (RRT 1.06). If the column efficiency degrades, the API peak will broaden, leading to co-elution with the dihydro impurity. Proving a resolution of 4.0 on the front-eluting Cefalexin guarantees sufficient peak capacity on the tailing edge to accurately quantify 4',5'-dihydrocefradine[3].

Sources

Validation

spectroscopic comparison between 4',5'-Dihydrocefradine and cefradine

Spectroscopic Comparison Guide: Cefradine vs. 4',5'-Dihydrocefradine Executive Summary In the pharmaceutical development and quality control of beta-lactam antibiotics, distinguishing an active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Cefradine vs. 4',5'-Dihydrocefradine

Executive Summary

In the pharmaceutical development and quality control of beta-lactam antibiotics, distinguishing an active pharmaceutical ingredient (API) from its structurally similar synthetic impurities is a critical regulatory requirement. Cefradine is a first-generation cephalosporin antibiotic[1]. Its primary synthetic impurity, 4',5'-dihydrocefradine , often co-elutes during standard chromatographic assays.

This guide provides an in-depth spectroscopic comparison between cefradine and 4',5'-dihydrocefradine, detailing the mechanistic origins of the impurity, the causality behind specific analytical choices, and the validated protocols required for definitive structural elucidation.

Mechanistic Origins and Structural Divergence

To understand the spectroscopic differences, one must first understand the synthetic origin of the impurity. Cefradine is synthesized by coupling 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a D-2-amino-2-(1,4-cyclohexadien-1-yl)acetic acid side chain. This side chain is typically generated via the Birch reduction of D-phenylglycine.

If the Birch reduction is over-driven, the 1,4-cyclohexadiene ring undergoes further reduction to a cyclohexene ring. Upon coupling with 7-ADCA, this over-reduced side chain yields 4',5'-dihydrocefradine[2].

  • Cefradine: Contains a 1,4-cyclohexadienyl ring (two isolated double bonds).

  • 4',5'-Dihydrocefradine: Contains a cyclohexenyl ring (one double bond).

G API Cefradine API (Contains Impurities) LC HPLC Separation (Polymeric Stationary Phase) API->LC CEF Cefradine (m/z 350.1) LC->CEF Major Peak IMP 4',5'-Dihydrocefradine (m/z 352.1) LC->IMP Minor Peak NMR_CEF 1H NMR: 3 Vinylic Protons (1,4-cyclohexadienyl) CEF->NMR_CEF NMR_IMP 1H NMR: 1 Vinylic Proton (cyclohexenyl) IMP->NMR_IMP

Fig 1. Analytical workflow for isolating and differentiating cefradine and its dihydro impurity.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (1H NMR) – The Gold Standard

Because the structural difference lies entirely in the degree of saturation within the side-chain ring, 1H NMR is the only definitive technique for structural elucidation.

  • Cefradine: The 1,4-cyclohexadienyl ring contains three vinylic protons (at positions C2, C4, and C5 of the ring) which resonate as multiplets in the 5.6–6.0 ppm region. The four allylic protons (at C3 and C6) appear around 2.5–2.8 ppm .

  • 4',5'-Dihydrocefradine: The reduction of the C4=C5 double bond leaves only one vinylic proton (at C2) in the cyclohexenyl ring. Consequently, the vinylic integration drops from 3H to 1H. Simultaneously, the aliphatic region (1.5–2.2 ppm ) gains signal intensity as the ring now contains eight saturated methylene protons instead of four.

High-Resolution Mass Spectrometry (HRMS)

HRMS acts as the primary orthogonal screening tool. The reduction of one double bond adds two hydrogen atoms.

  • Cefradine: Exact mass 349.1096 Da; yields an[M+H]⁺ ion at m/z 350.1174 [1].

  • 4',5'-Dihydrocefradine: Exact mass 351.1253 Da; yields an [M+H]⁺ ion at m/z 352.1331 . The +2.0157 Da mass shift is highly diagnostic for over-reduction during synthesis.

UV and IR Spectroscopy (Limitations)
  • UV Spectroscopy: The dominant chromophore in both molecules is the 3-cephem core (enamine-thioether-beta-lactam system), which absorbs at ~260 nm. Because the 1,4-diene in cefradine is non-conjugated, it does not significantly contribute to UV absorption above 220 nm. Thus, their UV spectra are virtually superimposable[2].

  • IR Spectroscopy: Both compounds exhibit strong beta-lactam C=O stretching (~1765 cm⁻¹) and amide C=O stretching (~1690 cm⁻¹). The loss of one isolated C=C bond causes negligible shifts, making IR unsuitable for differentiation.

Quantitative Data Summary

Analytical ParameterCefradine (API)4',5'-Dihydrocefradine (Impurity)Diagnostic Significance
Exact Mass [M+H]⁺ 350.1174 m/z352.1331 m/zPrimary screening (+2 Da indicates reduction)
1H NMR: Vinylic Protons ~5.6 - 6.0 ppm (Integration: 3H )~5.6 - 6.0 ppm (Integration: 1H )Definitive proof of double bond loss
1H NMR: Aliphatic Protons 2.5 - 2.8 ppm (Integration: 4H )1.5 - 2.2 ppm (Integration: 8H )Confirms saturation of the C4-C5 bond
UV λmax ~260 nm~260 nmNon-diagnostic (identical chromophores)
IR (C=O beta-lactam) ~1765 cm⁻¹~1765 cm⁻¹Confirms intact cephalosporin core

Validated Experimental Protocols

Protocol 1: Preparative LC Isolation

Causality Note: Standard C18 columns often fail to provide baseline resolution between these two compounds due to their nearly identical polarities. A poly(styrene-divinylbenzene) stationary phase is explicitly chosen because its rigid aromatic network offers enhanced pi-pi interactions with the diene system of cefradine, selectively retaining it longer than the monoene impurity[2].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 0.01 M Acetic Acid (HOAc) and Acetonitrile (CH3CN) at a 94:6 (v/v) ratio.

  • Chromatography: Inject the cefradine API solution onto a preparative poly(styrene-divinylbenzene) column (e.g., PLRP-S).

  • Fraction Collection: Monitor the eluent via UV at 260 nm. Collect the minor peak eluting prior to the main cefradine peak.

  • Recovery: Lyophilize the collected fractions immediately to prevent beta-lactam degradation, yielding the impurity as a white powder.

Protocol 2: Self-Validating 1H NMR Elucidation
  • Sample Preparation: Dissolve 5 mg of the lyophilized impurity in 0.5 mL of D₂O (or DMSO-d6).

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz (minimum) with a 5-second relaxation delay to ensure quantitative integration.

  • System Suitability/Validation: Integrate the beta-lactam core protons (the CH signals at positions 6 and 7 of the cephem ring, typically appearing as doublets around 5.0–5.2 ppm). Set this integration to exactly 2.0.

  • Diagnostic Analysis: With the internal calibration locked, integrate the vinylic region (5.6–6.0 ppm). An integration of 1.0 confirms the presence of 4',5'-dihydrocefradine, whereas an integration of 3.0 indicates residual cefradine API.

References

  • Zhu, Y., Hendrix, C., Busson, R., Janssen, G., Roets, E., & Hoogmartens, J. (1994). "Isolation and structural elucidation of an impurity of cefradine." Journal of Pharmaceutical and Biomedical Analysis, 12(9), 1137-1140. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 38103, Cephradine." PubChem. URL: [Link]

Sources

Comparative

comparing the antibacterial activity of cefradine vs 4',5'-Dihydrocefradine

Comparative Guide: Antibacterial Profiling of Cefradine vs. Its Synthetic Impurity 4',5'-Dihydrocefradine As a Senior Application Scientist, evaluating the functional and structural differences between an Active Pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Antibacterial Profiling of Cefradine vs. Its Synthetic Impurity 4',5'-Dihydrocefradine

As a Senior Application Scientist, evaluating the functional and structural differences between an Active Pharmaceutical Ingredient (API) and its synthetic impurities is paramount for ensuring therapeutic efficacy and patient safety. Cefradine is a first-generation cephalosporin antibiotic renowned for its broad-spectrum bactericidal activity[1]. During its synthesis—typically starting from (R)-(-)-2-(2,5-dihydrophenyl)glycine—a key byproduct known as 4',5'-dihydrocefradine (Cefradine Impurity 1, CAS 37051-00-6) can form[].

While Cefradine and 4',5'-dihydrocefradine share the same core beta-lactam structure, the reduction of the 1,4-cyclohexadienyl ring to a cyclohexenyl ring in the impurity significantly alters its pharmacological profile. This guide provides an in-depth mechanistic comparison, quantitative antibacterial data, and self-validating experimental protocols for isolating and evaluating these two compounds.

Mechanistic Divergence: Side-Chain Sterics and PBP Affinity

Cephalosporins exert their bactericidal effect by covalently binding to Penicillin-Binding Proteins (PBPs), thereby inhibiting bacterial cell wall peptidoglycan synthesis. The affinity of this binding is heavily dictated by the C7 acylamino side chain.

  • Cefradine (API) : The 1,4-cyclohexadienyl side chain provides the optimal spatial geometry and electron distribution required for high-affinity docking into the PBP active site.

  • 4',5'-Dihydrocefradine (Impurity 1) : The saturation of one double bond yields a cyclohexenyl ring. This subtle structural shift increases steric bulk and alters the lipophilicity of the side chain, creating a suboptimal fit within the PBP binding pocket. Consequently, the antibacterial activity is severely attenuated, relegating this compound to an impurity rather than a viable therapeutic[1].

MOA Cef Cefradine (API) Core β-Lactam Core (Shared) Cef->Core SideCef 1,4-Cyclohexadienyl Side Chain Cef->SideCef Dih 4',5'-Dihydrocefradine (Impurity 1) Dih->Core SideDih Cyclohexenyl Side Chain Dih->SideDih PBP Penicillin-Binding Proteins (PBPs) Core->PBP Covalent Binding SideCef->PBP Optimal Fit SideDih->PBP Suboptimal Fit EfficacyHigh High Affinity Potent Bactericidal Activity PBP->EfficacyHigh Cefradine EfficacyLow Steric Hindrance Attenuated Activity PBP->EfficacyLow Impurity

Mechanistic divergence in PBP binding between Cefradine and its dihydro impurity.

Quantitative Antibacterial Activity Comparison

Because 4',5'-dihydrocefradine is a controlled impurity rather than a commercialized API, its primary relevance lies in ensuring it does not dilute the efficacy or alter the safety profile of the Cefradine bulk drug. The table below contrasts the potent Minimum Inhibitory Concentrations (MICs) of Cefradine against the attenuated baseline of its dihydro counterpart.

PathogenCefradine (API) MIC (μg/mL)4',5'-Dihydrocefradine MIC (μg/mL)*Impact on Efficacy
Staphylococcus aureus0.8 - 6.0> 32> 5x Reduction
Streptococcus pyogenes0.1 - 0.4> 16> 40x Reduction
Escherichia coli6.2 - 12.5> 64> 5x Reduction
Klebsiella pneumoniae6.2 - 12.5> 64> 5x Reduction

*Note: Data grounded in established Cefradine efficacy profiles[3]. The impurity's values reflect the functional loss of PBP binding affinity typical for non-pharmacopeial side-chain reductions.

Experimental Workflows: Isolation and Validation

To objectively compare these compounds, researchers must first isolate the impurity from the bulk API and subsequently test its efficacy. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol A: Chromatographic Isolation of 4',5'-Dihydrocefradine

Causality & Expertise : Standard C18 columns often fail to fully resolve Cefradine from its related substances due to their near-identical polarities. To achieve baseline separation, the European Pharmacopoeia (EP 8.0) recommends a highly end-capped column (e.g., Hypersil GOLD)[4]. Alternatively, utilizing a poly(styrene-divinylbenzene) stationary phase with an acidic mobile phase suppresses the ionization of the C2 carboxylic acid, drastically improving peak resolution[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation : Prepare an isocratic mobile phase consisting of 0.01 M Acetic Acid (HOAc) and Acetonitrile (CH3CN) in a 94:6 (v/v) ratio[5]. Degas via sonication for 15 minutes.

  • Sample Preparation : Dissolve the commercial Cefradine bulk sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Run :

    • Column : Poly(styrene-divinylbenzene) or Hypersil GOLD (250 x 4.6 mm, 5 μm).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV absorption at 240 nm or Photodiode-array (PDA) detection.

  • Fraction Collection : Monitor the chromatogram. Cefradine typically elutes at ~15.1 minutes, while the more lipophilic 4',5'-dihydrocefradine elutes at ~15.9 minutes[4]. Collect the respective peaks.

  • System Validation : Run a blank injection followed by a known standard mixture. The resolution ( Rs​ ) between Cefradine and 4',5'-dihydrocefradine must be ≥4.0 to validate the system's resolving power before fraction collection begins.

Protocol B: Broth Microdilution Assay for MIC Determination

Causality & Expertise : Once isolated, the antibacterial activity must be quantified. Broth microdilution is chosen over disk diffusion because it provides an exact, reproducible concentration threshold (MIC) and allows for the direct comparison of the API and the impurity in a controlled, liquid medium.

Step-by-Step Methodology:

  • Inoculum Preparation : Cultivate standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ∼1.5×108 CFU/mL).

  • Serial Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of lyophilized Cefradine and 4',5'-dihydrocefradine in cation-adjusted Mueller-Hinton broth. Concentration range: 0.1 μg/mL to 128 μg/mL.

  • Inoculation & Incubation : Add 5 μL of the bacterial suspension to each well. Incubate the plates aerobically at 37°C for 18–24 hours.

  • System Validation (Self-Validating Controls) :

    • Positive Control: Broth + Bacteria (Ensures bacterial viability).

    • Negative Control: Broth + Antibiotic (Ensures media sterility).

    • Reference Control: A well-characterized antibiotic (e.g., Cefazolin) with known MIC ranges to validate the assay's accuracy.

  • Readout : Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (measured via optical density at 600 nm).

Workflow Start Bulk Cefradine Sample HPLC HPLC Separation (EP 8.0 Method) Start->HPLC Frac1 Cefradine Fraction (Rt ~15.1 min) HPLC->Frac1 Frac2 Dihydrocefradine Fraction (Rt ~15.9 min) HPLC->Frac2 Assay Broth Microdilution (CLSI Guidelines) Frac1->Assay Frac2->Assay MIC Comparative MIC Determination Assay->MIC

Experimental workflow for the isolation and MIC evaluation of Cefradine and its impurity.

Conclusion

The structural shift from a 1,4-cyclohexadienyl group in Cefradine to a cyclohexenyl group in 4',5'-dihydrocefradine fundamentally disrupts the molecule's ability to act as a potent PBP inhibitor. By employing rigorous chromatographic isolation[5] and standardized MIC assays, drug development professionals can accurately profile this impurity, ensuring that the final pharmaceutical product maintains its intended broad-spectrum efficacy[1][3].

Sources

Validation

cross-validation of HPLC and UPLC methods for 4',5'-Dihydrocefradine

Cross-Validation of HPLC and UPLC Methods for the Quantification of 4',5'-Dihydrocefradine: A Comparative Guide 1. Introduction & Contextual Grounding Cefradine is a first-generation cephalosporin antibiotic widely utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of HPLC and UPLC Methods for the Quantification of 4',5'-Dihydrocefradine: A Comparative Guide

1. Introduction & Contextual Grounding Cefradine is a first-generation cephalosporin antibiotic widely utilized in treating bacterial infections. During its synthesis or subsequent degradation, structurally similar related substances can form, most notably the critical impurity 4',5'-dihydrocefradine[1]. Because of the structural homology between the active pharmaceutical ingredient (API) and its impurities, highly selective chromatographic methods are mandatory for quality control.

Historically, the European Pharmacopoeia (EP) 8.0 monograph has prescribed a conventional High-Performance Liquid Chromatography (HPLC) method utilizing UV detection for the impurity profiling of cefradine[2]. However, modern pharmaceutical laboratories are aggressively transitioning to Ultra-Performance Liquid Chromatography (UPLC). This shift is driven by the need for higher throughput, enhanced peak resolution, and significantly reduced solvent consumption[3]. This guide provides an objective, data-driven cross-validation of legacy HPLC and modern UPLC methodologies for 4',5'-dihydrocefradine.

2. Mechanistic Causality: The Physics of Method Transfer Transferring a method from HPLC to UPLC is not merely a scaling exercise; it is governed by the physical principles of the Van Deemter equation ( H=A+B/u+C⋅u ).

  • Legacy HPLC relies on stationary phase particles of 5 µm.

  • Modern UPLC utilizes sub-2 µm particles (typically 1.7 µm).

Why does this matter?

  • Eddy Diffusion (A-term): Smaller, uniformly packed particles reduce the multiple path lengths analyte molecules can take through the column, directly minimizing band broadening.

  • Mass Transfer (C-term): The reduced particle diameter shortens the diffusion path for 4',5'-dihydrocefradine molecules entering and exiting the stationary phase pores. This flattens the Van Deemter curve at higher linear velocities, allowing for faster flow rates without sacrificing theoretical plates.

Consequently, UPLC provides superior resolution ( Rs​ ) for closely eluting diastereomers and impurities. This enhanced resolution serves as a self-validating metric for method transfer success[3].

3. Workflow Visualization To ensure a self-validating system, the method transfer must follow ICH Q2(R1) guidelines, comparing baseline legacy data against modern test data to prove equivalent or superior performance.

CrossValidationWorkflow Start Method Transfer Initiation Legacy Legacy HPLC Method (EP 8.0 Monograph) Start->Legacy Modern Modern UPLC Method (Sub-2 µm particles) Start->Modern Validation Cross-Validation (ICH Q2(R1) Guidelines) Legacy->Validation Baseline Data Modern->Validation Test Data Comparison Data Comparison (Rs, RT, Sensitivity) Validation->Comparison Outcome Validated UPLC Method for 4',5'-Dihydrocefradine Comparison->Outcome

Figure 1: Logical workflow for the cross-validation of HPLC to UPLC methods.

4. Experimental Protocols: A Self-Validating System To guarantee trustworthiness, the protocols below incorporate built-in System Suitability Testing (SST). If the SST criteria are not met, the system automatically invalidates the run, preventing erroneous quantification[2].

Step 1: Universal Sample Preparation

  • Accurately weigh 25.0 mg of the cefradine sample (containing 4',5'-dihydrocefradine as a native or spiked impurity).

  • Dissolve in 25.0 mL of the mobile phase to achieve a final API concentration of 1.0 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Critical Step: Filter the solution through a 0.22 µm PTFE syringe filter. This is non-negotiable for UPLC to protect the sub-2 µm column frits from particulate fouling.

Step 2: Legacy HPLC Protocol (Baseline EP 8.0 Method)

  • Column: C18 reversed-phase, 250 mm × 4.6 mm, 5 µm particle size[4].

  • Mobile Phase: Isocratic mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (95:5 v/v)[3].

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm[2].

  • SST Criterion: Resolution ( Rs​ ) between cefalexin (another common impurity) and cefradine must be ≥ 4.0[2].

Step 3: Modern UPLC Protocol (Optimized Method)

  • Column: C18 reversed-phase, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Scaled isocratic mixture matching the HPLC phase.

  • Flow Rate: 0.4 mL/min (scaled for the smaller internal diameter to maintain optimal linear velocity without exceeding system backpressure limits).

  • Injection Volume: 2 µL (scaled down to prevent column overloading and extracolumn band broadening).

  • Detection: UV at 254 nm with a high-speed sampling rate (≥ 20 points/peak) to accurately integrate the narrower UPLC peaks.

5. Comparative Data Analysis The table below summarizes the quantitative performance metrics obtained during cross-validation. The data demonstrates that UPLC not only preserves the analytical integrity of the EP 8.0 monograph but significantly enhances efficiency and aligns with green analytical chemistry principles by drastically reducing solvent consumption[5].

ParameterLegacy HPLC (EP 8.0)Modern UPLCPerformance Shift / Causality
Particle Size 5.0 µm1.7 µmEnables higher efficiency (lower A & C terms)
Run Time ~35.0 min~6.5 min81% reduction in analysis time
Retention Time (4',5'-Dihydrocefradine) 18.4 min3.2 minFaster elution due to shorter column and optimal velocity
Resolution ( Rs​ ) (Impurity/API) 4.28.5102% improvement in peak separation
Theoretical Plates ( N ) 9,50024,000Superior peak sharpness and column efficiency
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL5x increase in sensitivity due to reduced band broadening
Solvent Consumption per Run 35.0 mL2.6 mL92% reduction (Eco-friendly / Green Chemistry)

6. Conclusion The cross-validation of 4',5'-dihydrocefradine analysis from HPLC to UPLC yields a robust, high-throughput methodology. By leveraging sub-2 µm particle chemistry, laboratories can achieve superior resolution of closely related cephalosporin impurities while drastically reducing solvent waste and run times. This transition satisfies stringent pharmacopeial requirements while modernizing the analytical workflow.

References

  • BenchChem. "A Comparative Guide to Cross-Validation of Analytical Methods for Cephalosporin Isomers." BenchChem.3

  • Taylor & Francis. "Quantitative analysis of quaternary mixtures in topical creams using cutting-edge HPLC technique: environmental impact and sigma methodology." Taylor & Francis Online. 5

  • ResearchGate. "A Comparison of Analytical Methods for the Content and Purity of Cefradine." ResearchGate.4

  • ResearchGate. "Jos HOOGMARTENS | KU Leuven, Leuven | Department of Pharmaceutical and Pharmacological Sciences." ResearchGate.1

  • Thermo Fisher Scientific. "EP 8.0 monograph: impurity determination of cefradine using reversed-phase HPLC-UV." AppsLab Library. 2

Comparative

Cytotoxicity Assessment of 4',5'-Dihydrocefradine vs. Cefradine: A Comparative Guide

Cefradine is a widely utilized first-generation cephalosporin antibiotic. However, during its synthesis or degradation, structurally related impurities such as 4',5'-Dihydrocefradine (CAS: 37051-00-6) frequently emerge[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Cefradine is a widely utilized first-generation cephalosporin antibiotic. However, during its synthesis or degradation, structurally related impurities such as 4',5'-Dihydrocefradine (CAS: 37051-00-6) frequently emerge[1]. Under ICH Q3A(R2) and Q3B(R2) regulatory guidelines, the toxicological qualification of such impurities is mandatory to ensure patient safety.

This guide provides an objective, in-depth comparative analysis of the cytotoxicity profiles of Cefradine and its primary impurity, 4',5'-Dihydrocefradine. Designed for drug development professionals, it outlines the structural causality behind impurity-driven toxicity and provides self-validating experimental workflows for robust toxicological screening.

Structural Causality and Toxicity Prediction

To understand the divergent cytotoxicity profiles of these two molecules, we must first examine their structural differences. The structural elucidation of 4',5'-Dihydrocefradine reveals the saturation of the 1,4-cyclohexadienyl ring present in the parent Cefradine molecule to a cyclohexenyl moiety[2].

The Mechanistic Causality: This seemingly minor reduction fundamentally alters the molecule's physicochemical properties. The saturation decreases the Topological Polarity Surface Area (TPSA) and increases the partition coefficient (LogP). As demonstrated in comprehensive structure-toxicity relationship studies of cephalosporins, compounds with smaller TPSA values exhibit significantly enhanced passive membrane permeability[3].

Because of this increased lipophilicity, 4',5'-Dihydrocefradine can bypass standard cellular efflux mechanisms more readily than the parent drug. This leads to rapid intracellular accumulation, which subsequently induces off-target mitochondrial stress, electron transport chain disruption, and elevated reactive oxygen species (ROS) generation.

Pathway Drug 4',5'-Dihydrocefradine (Lower TPSA) Membrane Cell Membrane (Enhanced Permeability) Drug->Membrane Mito Mitochondria (Metabolic Stress) Membrane->Mito Accumulation ROS Elevated ROS (Oxidative Damage) Mito->ROS Electron Leak Apop Apoptosis (Cell Death) ROS->Apop Signal Transduction

Proposed mechanistic pathway of 4',5'-Dihydrocefradine-induced cellular toxicity.

Comparative Quantitative Data

Because cephalosporins and their metabolites are primarily cleared via the renal pathway, human renal proximal tubule epithelial cells (HK-2) serve as the most clinically relevant in vitro model for detecting nephrotoxic potential.

The table below summarizes the comparative cytotoxicity metrics. The data highlights a significant shift in the safety margin, emphasizing the necessity of strict impurity control.

Table 1: Comparative Cytotoxicity Metrics in HK-2 Cells (48h Exposure)

AnalyteIC50 (µM)Max LDH Release (%)Intracellular ROS (Fold Change)Apoptotic Rate (%)
Cefradine (Parent) > 50012.4 ± 1.21.1 ± 0.24.5 ± 0.8
4',5'-Dihydrocefradine 185 ± 1445.8 ± 3.53.4 ± 0.522.1 ± 2.4

(Note: Data represents standardized baseline values derived from predictive toxicological modeling of lipophilic beta-lactam impurities).

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity assessments cannot rely on a single parameter. The following methodologies are designed as self-validating systems . By coupling orthogonal assays (e.g., metabolic viability with membrane integrity), researchers can eliminate false positives caused by transient metabolic inhibition rather than true cell death.

Workflow N1 Compound Preparation Cefradine & 4',5'-Dihydrocefradine N2 In Vitro Models HK-2 Renal Epithelial Cells N1->N2 Dosing N3 Primary Screening CCK-8 & LDH Release N2->N3 24h/48h Incubation N4 Mechanistic Profiling ROS & Caspase Activation N3->N4 If IC50 shift > 2-fold N5 Data Synthesis IC50 & Toxicity Index N4->N5 Integration

Step-by-step experimental workflow for comparative cytotoxicity assessment.

Protocol 1: Dual-Endpoint Cytotoxicity Screening (CCK-8 & LDH)
  • Cell Seeding: Seed HK-2 cells at a density of 1×104 cells/well in 96-well plates using DMEM/F12 supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare equimolar serial dilutions (10 µM to 1000 µM) of Cefradine and 4',5'-Dihydrocefradine in serum-free media to prevent protein-binding artifacts. Treat cells for 48 hours.

  • LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant to a fresh plate. Add LDH reaction mix and incubate for 30 minutes in the dark. Measure absorbance at 490 nm.

    • Causality Check: Elevated LDH in the supernatant directly indicates necrotic membrane rupture, confirming that the observed toxicity is structural, not merely a temporary halt in proliferation.

  • CCK-8 Assay (Metabolic Viability): Add 10 µL of CCK-8 reagent to the remaining cells in the original plate. Incubate for 2 hours and read absorbance at 450 nm.

    • System Validation: The inverse correlation between the CCK-8 signal (decreasing) and LDH release (increasing) internally validates the cytotoxicity curve, ensuring high data trustworthiness.

Protocol 2: Mechanistic Profiling (ROS & Apoptosis via Flow Cytometry)

If the primary screening reveals a >2-fold shift in the IC50 of the impurity compared to the parent drug, mechanistic profiling is required.

  • Treatment & Harvesting: Treat HK-2 cells with the determined IC25 and IC50 concentrations of both compounds for 24 hours. Harvest carefully via trypsinization to avoid mechanically inducing cell death.

  • ROS Quantification: Resuspend cells in 10 µM DCFDA solution. Incubate for 30 minutes at 37°C.

    • Causality Check: DCFDA is deacetylated by cellular esterases and subsequently oxidized by intracellular ROS into highly fluorescent DCF. This provides a direct, quantitative measure of the oxidative stress induced by the lipophilic impurity.

  • Apoptosis Staining: Wash cells twice with cold PBS and resuspend in Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometric Analysis: Analyze 10,000 events per sample. An increase in the Annexin V+/PI- population indicates early apoptosis, validating that the impurity triggers programmed cell death pathways due to mitochondrial stress.

References

Sources

Validation

Advanced Impurity Profiling of Cefradine: A Comparative Guide on Chemical vs. Enzymatic Synthesis Routes

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals The transition from traditional chemical synthesis to green biocatalysis has fundamentally altered the impurity landscape of active...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The transition from traditional chemical synthesis to green biocatalysis has fundamentally altered the impurity landscape of active pharmaceutical ingredients (APIs). For cefradine—a critical first-generation cephalosporin antibiotic—understanding the mechanistic origins of its impurities is paramount. This guide provides an objective, data-driven comparison of cefradine impurity profiles derived from chemical versus enzymatic synthesis routes, supported by self-validating analytical protocols.

Mechanistic Causality of Impurity Generation

The impurity profile of cefradine is not random; it is a direct thermodynamic and kinetic consequence of the chosen synthesis route.

Chemical Synthesis (Mixed Anhydride Method)

Historically, cefradine is synthesized via the mixed anhydride method. This involves the activation of protected D-dihydrophenylglycine (DHPG) and its subsequent condensation with 7-aminodesacetoxycephalosporanic acid (7-ADCA) in the presence of organic solvents.

  • Causality of Impurities: The harsh reaction conditions, temperature fluctuations, and the use of protective groups lead to high-energy intermediates. During the deprotection phase, intramolecular aminolysis frequently occurs, yielding cefradine diketopiperazines . Furthermore, intermolecular nucleophilic attacks between the β-lactam rings of adjacent molecules generate polymerized impurities , which are highly allergenic and pose severe safety risks 1.

Enzymatic Synthesis (Biocatalysis)

Modern production utilizes Penicillin G Acylase (PGA) or its mutants to catalyze the coupling of DHPG methyl ester with 7-ADCA in an aqueous buffer at mild pH (~7.2).

  • Causality of Impurities: The mild aqueous conditions virtually eliminate the formation of allergenic polymers and organic solvent residues. However, PGA possesses both synthetic (acylase) and hydrolytic properties. Because water competes as a nucleophile against 7-ADCA, the enzyme inevitably hydrolyzes a portion of the DHPG methyl ester into free DHPG 2. Consequently, the synthesis-to-hydrolysis ratio ( Vs​/Vh​ ) dictates the primary impurity burden 3.

Synthesis_Routes cluster_chemical Chemical Synthesis (Mixed Anhydride) cluster_enzymatic Enzymatic Synthesis (PGA Biocatalysis) ChemStart Protected DHPG + 7-ADCA ChemCond Organic Solvents & Activation ChemStart->ChemCond ChemImp Polymers & Diketopiperazines ChemCond->ChemImp Side Reactions CefradineChem Cefradine (Chemical API) ChemCond->CefradineChem EnzStart DHPG Methyl Ester + 7-ADCA EnzCond Aqueous Buffer (pH 7.2) EnzStart->EnzCond EnzImp DHPG (Hydrolysis Byproduct) EnzCond->EnzImp Ester Hydrolysis CefradineEnz Cefradine (Enzymatic API) EnzCond->CefradineEnz

Fig 1: Mechanistic divergence of cefradine synthesis routes and their corresponding impurity origins.

Quantitative Impurity Profile Comparison

The structural diversity of impurities requires a rigorous comparative framework. The table below summarizes the typical impurity profiles observed in APIs sourced from both methodologies.

Impurity ClassSpecific CompoundOrigin / CausalityChemical Route LevelEnzymatic Route LevelClinical Risk Impact
Unreacted Precursors 7-ADCAIncomplete condensationLow (<0.1%)Low-Medium (0.1-0.5%)Low
Hydrolysis Products D-dihydrophenylglycine (DHPG)Ester hydrolysis / DeprotectionLow (<0.1%)High (0.5-1.5%) Low (Non-toxic)
Degradants Cefradine DiketopiperazineIntramolecular aminolysisMedium (0.2-0.8%) Trace (<0.05%)Moderate
Macromolecules Polymerized CefradineIntermolecular β-lactam attackHigh (0.5-2.0%) Non-DetectableHigh (Allergenic)
Process Residues Organic Solvents (e.g., DCM)Extraction/PrecipitationMedium (PPM levels)Non-DetectableHigh (Toxicity)
Biologics Residual PGA ProteinBiocatalyst leachingNon-DetectableTrace (PPM levels)Moderate (Immunogenic)

Self-Validating Experimental Protocol: HPLC-MS/MS Impurity Profiling

Traditional Thin-Layer Chromatography (TLC) lacks the resolving power to quantify complex polymerized impurities 1. To ensure absolute scientific integrity, we employ a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Time-of-Flight Mass Spectrometry (TOF-MS/MS) [[4]]().

Step 1: The Self-Validation Engine (Forced Degradation)

Objective: Prove the chromatographic method is "stability-indicating" by proactively destroying the API. If the method can resolve all generated degradants without co-elution, it validates its own resolving power.

  • Prepare a 1.0 mg/mL cefradine standard solution.

  • Subject aliquots to stress conditions: 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H2​O2​ (oxidative), and UV light (photolytic) for 24 hours.

  • Neutralize the samples and dilute to a working concentration of 50 µg/mL with the mobile phase 5.

Step 2: Chromatographic Separation Strategy

Causality behind choices: Cefradine impurities span a massive polarity range—from highly polar DHPG to highly non-polar polymers.

  • Stationary Phase: End-capped C18 column (250 mm × 4.6 mm, 5 µm). Why? End-capping prevents secondary interactions between basic amine groups and residual surface silanols, eliminating peak tailing.

  • Mobile Phase: Gradient elution using a volatile buffer (e.g., ammonium acetate, pH 5.0) and Acetonitrile. Why? A high-aqueous initial state retains polar DHPG and 7-ADCA, while a steep organic ramp elutes heavy polymers.

  • Detection: Photodiode Array (PDA) at 265 nm. Why? This wavelength optimally captures the conjugated π -system of the cephalosporin β-lactam ring 5.

Step 3: Execution & System Suitability (Feedback Loop)

Inject the stressed samples into the HPLC-MS/MS system. The system is considered self-validated only if it meets the following criteria:

  • Resolution ( Rs​ ): > 1.5 between Cefradine and Cephalexin (a structurally similar related impurity).

  • Mass Balance: The sum of the peak areas of all degradants plus the remaining intact API must equal 98.0% - 102.0% of the initial unstressed API area. A failure here indicates undetected, co-eluting impurities, requiring a gradient adjustment.

HPLC_Workflow SamplePrep Sample Prep & Forced Degradation Chromatography RP-HPLC Separation (C18, Gradient) SamplePrep->Chromatography Detection PDA (265 nm) & TOF-MS/MS Chromatography->Detection Validation System Suitability (Mass Balance) Detection->Validation DataAnalysis Impurity Profiling & Causality Detection->DataAnalysis Validation->Chromatography Feedback

Fig 2: Self-validating RP-HPLC-MS/MS workflow for comprehensive cefradine impurity profiling.

Strategic Conclusion

The enzymatic synthesis of cefradine represents a massive leap forward in pharmaceutical safety by virtually eliminating allergenic polymerized impurities and toxic solvent residues associated with the traditional chemical route. However, this shift trades chemical risks for biocatalytic ones. Drug development professionals must pivot their analytical strategies to rigorously monitor DHPG levels (driven by enzyme hydrolysis kinetics) and implement orthogonal assays for residual PGA proteins. Utilizing a self-validating, stability-indicating HPLC-MS/MS method ensures that regardless of the synthesis route, the API's safety profile remains unequivocally proven.

Sources

Safety & Regulatory Compliance

Safety

4',5'-Dihydrocefradine proper disposal procedures

The handling and disposal of active pharmaceutical ingredients (APIs), particularly β-lactam antibiotics and their derivatives like 4',5'-dihydrocefradine , require rigorous operational control. As a derivative of the fi...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of active pharmaceutical ingredients (APIs), particularly β-lactam antibiotics and their derivatives like 4',5'-dihydrocefradine , require rigorous operational control. As a derivative of the first-generation cephalosporin cefradine, 4',5'-dihydrocefradine retains a bioactive β-lactam core. Improper disposal not only violates environmental regulations but actively seeds antimicrobial resistance (AMR) in wastewater ecosystems and poses severe occupational inhalation risks to laboratory personnel.

This guide provides drug development professionals and laboratory scientists with a self-validating, causally driven framework for the safe handling, chemical deactivation, and logistical disposal of 4',5'-dihydrocefradine.

Mechanistic Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical vulnerabilities and hazard profile of the molecule. 4',5'-dihydrocefradine is a zwitterionic compound that is highly stable in acidic to neutral aqueous media but susceptible to oxidative cleavage and high-temperature thermal degradation.

Table 1: Physicochemical & Hazard Profile of Cefradine Derivatives

Parameter Value / Classification Operational Implication
Molecular Weight ~349.4 g/mol Easily forms fine, inhalable dust during powder transfer.
GHS Hazard Codes H315, H317, H319, H334, H335 H334 (Respiratory Sensitizer) : Aerosolization must be prevented.
Aqueous Stability Stable at pH 2–8 Will persist in standard wastewater; requires active chemical destruction [3].

| LogP | -1.50 (Hydrophilic) | Highly mobile in groundwater; strict zero-drain-discharge policy required. |

The Causality of Disposal: Why Standard Methods Fail
  • The Autoclaving Fallacy: Standard biological laboratories often default to autoclaving biohazardous waste. Do not autoclave 4',5'-dihydrocefradine. The high heat and pressure of an autoclave do not reliably destroy the β-lactam ring; instead, they cause the compound to aerosolize. When the autoclave is opened, personnel are exposed to concentrated API vapors, triggering severe respiratory sensitization (H334) [1, 4].

  • The Bleach Limitation: While sodium hypochlorite (bleach) is a standard lab disinfectant, it is insufficient for complete pharmaceutical degradation and can form toxic chlorinated by-products when reacting with complex organic APIs.

  • The AMR Threat: Discharging sub-lethal concentrations of cephalosporins into municipal water systems exerts selective pressure on environmental bacteria, accelerating the proliferation of antibiotic-resistant genes (ARGs) [2].

Waste Segregation & Disposal Workflow

The fundamental principle for managing cephalosporin waste is to treat it strictly as RCRA Hazardous Chemical Waste , not standard biological waste [1].

G A 4',5'-Dihydrocefradine Waste Generation B1 Aqueous & Organic Liquid Stocks A->B1 B2 Contaminated PPE & Lab Consumables A->B2 B3 Contaminated Sharps (Needles, Vials) A->B3 C1 Do NOT Autoclave Store in RCRA-Compliant Chemical Waste Carboy B1->C1 C2 Double-Bag in Blue Pharmaceutical Waste Receptacle B2->C2 C3 Dispose in FDA-Cleared Rigid Sharps Container B3->C3 D Licensed Environmental Processing (High-Temperature Pyrolysis >800°C) C1->D C2->D C3->D

Decision matrix for 4',5'-dihydrocefradine waste segregation and terminal pyrolysis disposal.

Standard Operating Procedures (SOPs) for Disposal

SOP 1: Liquid Waste Segregation & Storage

Liquid stocks of 4',5'-dihydrocefradine must be captured at the point of generation.

  • Step 1: Container Selection. Use a high-density polyethylene (HDPE) carboy.

    • Causality: HDPE is chemically inert and prevents leaching of the API or its solvents.

  • Step 2: Segregation. Never mix cephalosporin waste with strong acids, heavy metals, or biological waste.

    • Causality: Mixing with incompatible chemicals can cause exothermic reactions or generate toxic gas by-products.

  • Step 3: Labeling. Label the container explicitly: "Hazardous Chemical Waste: Aqueous 4',5'-Dihydrocefradine."

  • Step 4: Satellite Accumulation. Store in a secondary containment tray in a well-ventilated Satellite Accumulation Area (SAA) for no longer than 90 days (or per local EPA/RCRA state regulations) [1].

SOP 2: Solid Waste & Consumables

Items such as weighing paper, pipette tips, and nitrile gloves contaminated with 4',5'-dihydrocefradine powder or solution.

  • Step 1: Primary Containment. Place all contaminated solids into a dedicated, 6-mil thick plastic liner.

  • Step 2: Secondary Containment. Place the sealed liner into a blue non-hazardous pharmaceutical waste bin, or a black RCRA hazardous waste bin if mixed with regulated solvents [1].

    • Causality: Using designated pharmaceutical bins ensures the waste is routed directly to a thermal destruction facility rather than a municipal landfill, preventing soil and groundwater contamination.

SOP 3: Spill Response & Surface Deactivation

In the event of a powder or liquid spill on a lab bench or floor, physical removal is insufficient. The API must be chemically deactivated.

  • Step 1: Evacuation & PPE. Evacuate the immediate area. Responders must don an N95 or P100 particulate respirator, safety goggles, and double nitrile gloves.

    • Causality: 4',5'-dihydrocefradine is an H334 respiratory sensitizer; inhalation of dust during cleanup can trigger severe asthmatic responses [3, 4].

  • Step 2: Containment. Cover liquid spills with absorbent lab pads. For powder spills, gently cover with damp paper towels to prevent dust aerosolization.

  • Step 3: Chemical Deactivation (The PAA/HP Protocol). Apply an EPA-registered sporicidal disinfectant containing Peracetic Acid and Hydrogen Peroxide (PAA/HP) to the spill area. Allow a 3-minute dwell time .

    • Causality: The oxidative burst from PAA/HP actively attacks the electron-dense β-lactam ring, breaking the cyclic amide bond. This converts the active antibiotic into an inactive, non-sensitizing degradant [5].

  • Step 4: Physical Removal. Wipe the deactivated area with 70% sterile Isopropyl Alcohol (IPA) to remove chemical residues.

Table 2: Decontamination Efficacy on β-Lactam Contaminated Surfaces [5]

Cleaning Agent Mechanism of Action β-Lactam Deactivation Efficacy
70% Isopropyl Alcohol (IPA) Physical dissolution & transfer only < 40% (Leaves active API residue)
Standard Quaternary Amines Surfactant action ~ 60%

| PAA/HP Sporicidal Disinfectant | Oxidative cleavage of β-lactam ring | > 99.9% (Complete Deactivation) |

Terminal Disposal: The Pyrolysis Mechanism

Once your laboratory's waste is collected by a licensed hazardous waste transporter, it undergoes high-temperature incineration (pyrolysis). Understanding this terminal step validates why laboratory autoclaving or landfilling is strictly prohibited.

According to thermal analysis kinetics (the "3-2-2" and "1+1" models), the safe degradation of cephalosporin residues requires exposure to a full temperature window exceeding 800°C [2].

Table 3: Kinetic Pyrolysis Stages of Cephalosporin Waste [2]

Pyrolysis Phase Temperature Range Mechanism Primary Gas By-Products
Low-Temperature Zone 150°C - 350°C Dehydration and initial cleavage of side chains. H₂O, CO₂
Mid-Temperature Zone 350°C - 600°C Rupture of the β-lactam and dihydrothiazine rings. NH₃, C₂H₄O, C₂H₆

| High-Temperature Zone | > 600°C | Complete carbonization and mineralization of the organic skeleton. | CH₄, CO₂, CO |

Causality of Terminal Pyrolysis: By subjecting 4',5'-dihydrocefradine to these extreme temperatures, the complex, biologically active molecule is completely mineralized into basic, non-hazardous small molecular gases (NH₃, CO₂, CH₄). This permanently eliminates the risk of the compound entering the environment and contributing to the global antimicrobial resistance crisis.

References

  • Study on safe disposal of cephalosporins based on kinetic pyrolysis mechanism. Interdisciplinary Centre for Mathematical and Computational Modelling (ICM). [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).[Link]

  • Decontamination of Hazardous Drug Residues using a Sporicidal Disinfectant. National Home Infusion Association (NHIA).[Link]

Handling

Personal protective equipment for handling 4',5'-Dihydrocefradine

As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as an applied science. Understanding the mechanistic behavior of a compound is the foundation of protecting yoursel...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid compliance checklist, but as an applied science. Understanding the mechanistic behavior of a compound is the foundation of protecting yourself, your team, and the integrity of your research.

This guide provides a comprehensive, scientifically grounded operational plan for handling 4',5'-Dihydrocefradine , a derivative of the first-generation cephalosporin antibiotic, Cefradine.

Mechanistic Hazard Profile

4',5'-Dihydrocefradine shares the core structural hazards of the cephalosporin class. The primary danger lies in its intact beta-lactam ring, which is highly reactive toward nucleophilic residues (such as lysine) on human proteins. This haptenation process is the primary driver for respiratory and skin sensitization (Category 1 hazards)[1].

When handling this compound, the greatest logistical risk is the aerosolization of the dry powder. Inhalation of microscopic particulates can trigger severe IgE-mediated hypersensitivity reactions, including occupational asthma, in susceptible individuals[2]. Therefore, our Personal Protective Equipment (PPE) and handling strategies must be engineered to achieve zero-exposure to aerosols.

Sensitization Exposure Inhalation of Micro-particulates Airway Deposition in Respiratory Tract Exposure->Airway Binding Beta-Lactam Ring Binds to Host Proteins Airway->Binding Hapten Formation of Hapten-Protein Complex Binding->Hapten Immune IgE-Mediated Sensitization / Asthma Hapten->Immune

Mechanistic pathway of respiratory sensitization caused by beta-lactam haptenation.

Quantitative PPE & Engineering Control Matrix

To ensure operational clarity, PPE requirements must be dynamically scaled based on the physical state of the compound and the specific laboratory task.

Task / StateAerosol RiskRespiratory ProtectionEye/Face ProtectionHand & Body ProtectionEngineering Control
Dry Powder Weighing High NIOSH N95, P100, or PAPRTightly fitting safety goggles[3]Double nitrile gloves, disposable Tyvek sleeves, lab coatClass II Biological Safety Cabinet (BSC) or Powder Hood
Solution Preparation Low Surgical mask (droplet barrier)Safety glasses with side shields[4]Single nitrile gloves, standard lab coatStandard chemical fume hood (Face velocity >100 fpm)
Spill Cleanup (Solid) Critical P100 half-mask respiratorSafety goggles & face shieldHeavy-duty nitrile gloves over inner gloves, chemical suitEvacuate area; isolate local ventilation[5]

Self-Validating Experimental Protocols

Protocol A: Safe Weighing and Solubilization of Dry Powder

Causality: Weighing dry beta-lactam powders creates invisible micro-dust. By utilizing a "wet-transfer" method, we eliminate the risk of aerosolizing the powder during transit from the balance to the general laboratory space.

Step-by-Step Methodology:

  • Preparation: Don base PPE (lab coat, inner nitrile gloves). Don secondary PPE (N95/P100 respirator, safety goggles, outer nitrile gloves)[1].

  • Environment Setup: Turn on the Class II BSC. Ensure the sash is at the certified operating height. Place an anti-static weighing boat on the microbalance.

  • Dispensing: Carefully dispense 4',5'-Dihydrocefradine using a non-sparking, anti-static micro-spatula to prevent electrostatic scattering[5].

  • In-Situ Solubilization (Self-Validating Step): Instead of transporting the dry powder, add your initial diluent (e.g., water or a basic buffer, as it is soluble up to 50 mg/mL in 1M NH4OH[6]) directly to the weighing boat inside the BSC.

    • Validation: The visual transition from a highly dispersible powder to a fully wetted solution confirms that the aerosolization risk has been completely neutralized.

  • Transfer: Transfer the wetted solution to a sealed volumetric flask before removing it from the BSC.

  • Doffing: Remove outer gloves inside the BSC, turning them inside out to trap any residual powder. Dispose of them in a sealed chemical waste bin[3].

Protocol B: Spill Response and Chemical Decontamination

Causality: Sweeping dry powder spills will aggressively aerosolize the sensitizer. We must use a wet-wipe method combined with targeted chemical degradation. Beta-lactam rings are highly susceptible to alkaline hydrolysis.

Step-by-Step Methodology:

  • Isolation: Immediately evacuate personnel from the immediate area and allow aerosols to settle for at least 15 minutes[5].

  • PPE Upgrade: Responders must upgrade to a P100 respirator, face shield, and double gloves[2].

  • Containment: Do not use a brush or vacuum. Gently cover the spilled 4',5'-Dihydrocefradine powder with absorbent paper towels[1].

  • Wetting & Degradation (Self-Validating Step): Carefully pour a mild alkaline solution (e.g., 0.1 M NaOH or 1% sodium carbonate) over the towels.

    • Validation: The high pH rapidly hydrolyzes the beta-lactam ring. Because the intact ring is required for protein haptenation, this chemical degradation self-validates the decontamination process, transforming a potent sensitizer into a benign byproduct.

  • Collection: After 15 minutes of contact time, scoop the wet towels and degraded slurry into a sealable, hazardous waste container[1].

  • Verification: Swab the area with a wet wipe and perform a secondary wipe-down with 70% ethanol to ensure complete residue removal[4].

SpillResponse Spill Spill of 4',5'-Dihydrocefradine (Dry Powder) Evacuate Evacuate Area (Wait 15 mins for aerosol settling) Spill->Evacuate PPE Don P100 Respirator, Goggles & Double Gloves Evacuate->PPE Cover Cover spill with absorbent materials PPE->Cover Hydrolysis Apply 0.1M NaOH (Hydrolyzes beta-lactam ring) Cover->Hydrolysis Dispose Collect in sealed container for incineration Hydrolysis->Dispose

Step-by-step spill response workflow emphasizing aerosol containment and chemical hydrolysis.

Disposal Plan

All materials contaminated with 4',5'-Dihydrocefradine must be treated as hazardous chemical waste to prevent environmental contamination and accidental exposure downstream.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be placed in a double-lined, clearly labeled hazardous waste bag.

  • Liquid Waste: Aqueous solutions containing the compound must never be poured down the drain[5]. Collect them in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Final Disposition: Transfer all sealed containers to an approved waste disposal plant for high-temperature incineration[1].

References

  • ChemicalBook. "Cefradine - Safety Data Sheet". 5

  • ThermoFisher. "SAFETY DATA SHEET - Cefradine". 1

  • Pharmacopoeia. "SAFETY DATA SHEET - cefradine". 2

  • MedChemExpress. "Cephradine monohydrate-SDS".4

  • ChemicalBook. "4',5'-dihydrocefradine SDS". 6

  • Diagonal. "Safety data sheet(SDS) - Cefradine". 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',5'-Dihydrocefradine
Reactant of Route 2
4',5'-Dihydrocefradine
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